3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-10-8-4-3-6-13-11(8)15(14-10)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWVASLRSRLYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=N3)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, recognized for its prevalence in a multitude of bioactive molecules.[1] This heterocyclic system, an isostere of purine, serves as a foundational structure for developing novel therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.[1][2] The specific compound, 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, combines this potent core with two key features: a bromine atom at the 3-position and a tetrahydropyranyl (THP) protecting group at the N1 position of the pyrazole ring.
The bromine atom provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The THP group (systematically named oxan-2-yl) is a common acid-labile protecting group for the pyrazole nitrogen. Its presence prevents tautomerism, ensuring regiochemical control in subsequent synthetic transformations.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in the synthesis of advanced drug candidates and functional materials.
This guide offers a detailed examination of the core physicochemical characteristics of this compound, providing researchers and drug development professionals with the technical insights necessary for its application in complex synthetic workflows.
Molecular Structure and Core Properties
The foundational element of the target molecule is the 1H-pyrazolo[3,4-b]pyridine ring system. In its unsubstituted form, this scaffold can exist in two tautomeric forms: the 1H- and the 2H-isomer. However, theoretical calculations have demonstrated the greater stability of the 1H-tautomer.[2][3] The introduction of the THP group at the N1 position effectively "locks" the molecule in this more stable 1H-tautomeric form.[1]
Caption: Simplified workflow for the acidic deprotection of the THP group.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for the THP protection of N-H containing heterocycles. [4][5] Objective: To protect the N1 position of 3-bromo-1H-pyrazolo[3,4-b]pyridine using 3,4-dihydro-2H-pyran (DHP).
Materials:
-
3-bromo-1H-pyrazolo[3,4-b]pyridine
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) to the solution.
-
Initiation: Add a catalytic amount of PPTS or TsOH (0.1 eq) to the reaction mixture.
-
Expert Insight: PPTS is a milder acid catalyst than TsOH and is often preferred for sensitive substrates to minimize side reactions. [4]4. Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure this compound.
Spectroscopic Characterization
-
¹H NMR: The spectrum will be complex due to the diastereotopic protons of the THP group. [6] * Pyridine Protons: Signals corresponding to the three protons on the pyridine ring will be present in the aromatic region (~7.0-8.5 ppm).
-
THP Protons: A characteristic multiplet for the anomeric proton (O-CH-N) will appear downfield (~5.5-6.0 ppm). The remaining methylene protons of the THP ring will appear as a series of complex multiplets in the upfield region (~1.5-4.0 ppm).
-
-
¹³C NMR: The spectrum will show 11 distinct carbon signals (5 for the pyrazolo[3,4-b]pyridine core and 6 for the THP group). The anomeric carbon of the THP group will be a key signal around 85-95 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M]+ and [M+2]+. For C₁₁H₁₂BrN₃O, the expected m/z would be ~281 and ~283.
Reactivity and Synthetic Applications
The true value of this compound lies in its utility as a versatile synthetic intermediate.
Caption: Key cross-coupling reactions utilizing the 3-bromo position.
The bromine atom at the C3 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To form C-C bonds with boronic acids, introducing aryl or heteroaryl substituents. [7]* Buchwald-Hartwig Amination: To form C-N bonds with various amines, leading to the synthesis of 3-amino-pyrazolo[3,4-b]pyridine derivatives. [7]* Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
-
Heck Coupling: To form C-C double bonds with alkenes.
These transformations allow for the systematic elaboration of the pyrazolo[3,4-b]pyridine core, enabling the generation of large chemical libraries for screening in drug discovery programs. Following the desired modification, the THP group can be cleanly removed under mild acidic conditions to yield the final N-H containing product.
Conclusion
This compound is a strategically important building block in synthetic and medicinal chemistry. While comprehensive, publicly available data on its specific physicochemical properties is limited, a robust understanding can be constructed from the well-documented chemistry of its pyrazolo[3,4-b]pyridine core and the tetrahydropyranyl protecting group. Its stability, coupled with the synthetic versatility of the C-Br bond, makes it an invaluable intermediate for the synthesis of complex molecules targeting a range of biological endpoints. The insights provided in this guide are intended to facilitate its effective and efficient use in research and development settings.
References
-
Elguero, J., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2021. Available from: [Link]
-
PubChem. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
Wang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. 2022. Available from: [Link]
-
Chembase.cn. This compound. Available from: [Link]
-
SpectraBase. 3-BROMO-1H-PYRAZOLO-[3,4-B]-PYRIDINE. Available from: [Link]
-
Li, X., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022. Available from: [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]
- Wuts, P. G. M. 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. 2006.
-
Wang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem. 2022, 13, 1315-1327. Available from: [Link]
-
Gherase, D., et al. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry. 2015. Available from: [Link]
-
Posner, G. H., et al. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. 1993. Available from: [Link]
-
El-Faham, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. 2017. Available from: [Link]
-
ResearchGate. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]
-
American Elements. 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
Wikipedia. Tetrahydropyran. Available from: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
-
PubChemLite. 3-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
El-Faham, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. 2017. Available from: [Link]
-
ResearchGate. Reaction timecourse for THP protection of pyrazole. Available from: [Link]
-
ResearchGate. Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Available from: [Link]
-
Al-Ostoot, F. H., et al. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. 2022. Available from: [Link]
-
Hassan, A. S., et al. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. 2021. Available from: [Link]
-
PubChem. 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine. Available from: [Link]
-
Supplemental Information - MPG.PuRe. Available from: [Link]
- Basir, N. H., et al. Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine.
-
PubChem. 3-Bromo-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
Amerigo Scientific. 3-Bromo-1H-pyrazolo[3,4-c]pyridine. Available from: [Link]
-
Lead Sciences. 4-Bromo-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available from: [Link]
-
PubChemLite. 3-bromo-1h-pyrazolo[3,4-c]pyridine. Available from: [Link]
Sources
- 1. Buy 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | 1256957-72-8 [smolecule.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in numerous biologically active molecules, and a thorough understanding of its structural characterization is paramount for drug discovery and development programs.[1][2] This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth guide to spectral interpretation, including the use of advanced 2D NMR techniques.
The Strategic Importance of NMR in Characterizing this compound
The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug development. For a molecule such as this compound, ¹H NMR spectroscopy serves as the primary and most powerful analytical tool for confirming its identity, purity, and isomeric integrity.
The subject molecule is comprised of three key structural motifs, each contributing distinct features to the overall ¹H NMR spectrum:
-
The Pyrazolo[3,4-b]pyridine Core: This bicyclic aromatic system provides characteristic signals in the downfield region of the spectrum. The relative positions and coupling patterns of these protons are highly sensitive to the nature and position of substituents.
-
The Bromine Substituent: Located at the 3-position of the pyrazole ring, the bromine atom exerts a significant electronic effect, influencing the chemical shifts of nearby protons. Its presence also simplifies the spectrum by replacing a proton at this position.
-
The Oxan-2-yl (Tetrahydropyranyl, THP) Protecting Group: The THP group is commonly employed to protect the nitrogen of the pyrazole ring during synthesis.[3] This aliphatic, cyclic ether contributes a set of complex, often overlapping signals in the upfield region of the spectrum. The anomeric proton at the 2-position of the oxane ring is of particular diagnostic importance.
A meticulous analysis of the ¹H NMR spectrum allows researchers to confirm the successful synthesis of the target molecule, rule out the formation of unwanted regioisomers, and assess the sample's purity.
Predicted ¹H NMR Spectrum and Signal Assignment
While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of NMR spectroscopy and data from related structures provides a crucial framework for interpretation. The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J4,5 ≈ 8.0, J4,6 ≈ 1.5 | Located on the pyridine ring, deshielded by the aromatic system and adjacent nitrogen. Coupled to both H-5 and H-6. |
| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | J5,4 ≈ 8.0, J5,6 ≈ 4.5 | Situated on the pyridine ring, coupled to both H-4 and H-6. |
| H-6 | 8.5 - 8.7 | Doublet of doublets (dd) | J6,5 ≈ 4.5, J6,4 ≈ 1.5 | Deshielded due to its proximity to the pyridine nitrogen. Coupled to both H-4 and H-5. |
| H-2' (anomeric) | 5.8 - 6.0 | Doublet of doublets (dd) | J2',3'ax ≈ 9.0, J2',3'eq ≈ 3.0 | The anomeric proton of the THP group, significantly deshielded by the adjacent oxygen and nitrogen atoms. |
| H-6'eq | 4.0 - 4.2 | Multiplet (m) | - | Equatorial proton on the carbon adjacent to the THP oxygen, deshielded. |
| H-6'ax | 3.6 - 3.8 | Multiplet (m) | - | Axial proton on the carbon adjacent to the THP oxygen. |
| H-3', H-4', H-5' | 1.5 - 2.0 | Multiplets (m) | - | Methylene protons of the THP ring, typically found in this upfield region. |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for High-Fidelity ¹H NMR Spectrum Acquisition
The quality of the ¹H NMR spectrum is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Sample Preparation: A Self-Validating System
-
Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate the spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts.[3]
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Instrument Parameters
The following is a standard set of parameters for acquiring a high-quality ¹H NMR spectrum on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | Standard 1D proton acquisition. |
| Number of Scans (NS) | 16 or 32 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |
| Receiver Gain (RG) | Auto-adjust | Optimizes the signal intensity without causing receiver overload. |
| Acquisition Time (AQ) | 3-4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |
| Spectral Width (SW) | 16 ppm (e.g., -2 to 14 ppm) | Encompasses the expected chemical shift range for the molecule. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex molecules or to resolve signal overlap, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the 2D spectrum connect coupled protons. This is invaluable for:
-
Confirming the connectivity of the pyridine ring protons: Expect to see cross-peaks between H-4 and H-5, H-5 and H-6, and a weaker cross-peak between H-4 and H-6.
-
Mapping the THP ring: The COSY spectrum will reveal the coupling network within the THP ring, starting from the anomeric proton (H-2') and extending to the other methylene protons.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons. This provides a powerful tool for:
-
Assigning the carbons of the pyrazolo[3,4-b]pyridine core: Each proton signal in the aromatic region will show a correlation to its corresponding carbon.
-
Differentiating the methylene groups of the THP ring: The HSQC spectrum will resolve any overlap in the proton spectrum by spreading the signals out in the carbon dimension.
The logical workflow for spectral analysis is depicted in the following diagram:
Figure 1: A stepwise workflow for the complete ¹H NMR-based structural elucidation of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a predicted spectrum and followed by careful experimental acquisition and interpretation, is essential for its complete characterization. The integration of 1D and 2D NMR techniques provides a robust and self-validating methodology for confirming the structure of this and related heterocyclic compounds, thereby ensuring the scientific integrity of research and development efforts in medicinal chemistry.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. Available at: [Link]
-
NMR Sample Preparation. Western University. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (1984). Journal of Heterocyclic Chemistry. Available at: [Link]
-
1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances. Available at: [Link]
-
Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. (2015). Request PDF. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central - NIH. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. Available at: [Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (1993). Analytical Sciences. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. organomation.com [organomation.com]
<sup>13</sup>C NMR chemical shifts of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of NMR spectroscopy to offer a robust predictive framework. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical guidance for the characterization of this and related molecular scaffolds.
Introduction: The Significance of this compound and the Role of 13C NMR
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anti-leukemic agents and kinase inhibitors.[1][2] The title compound, this compound, incorporates a bromine atom, a common handle for further synthetic transformations, and an oxan-2-yl (tetrahydropyranyl, THP) protecting group, which is frequently employed in multi-step syntheses.
13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] It provides direct insight into the carbon framework, offering information on the number of distinct carbon environments, their hybridization state, and their electronic environment.[4] For a novel compound like this compound, a thorough understanding and accurate assignment of its 13C NMR spectrum are paramount for confirming its identity and purity.
This guide will deconstruct the molecule into its constituent parts—the pyrazolo[3,4-b]pyridine core and the oxan-2-yl group—to predict the chemical shifts of each carbon atom. These predictions are grounded in data from closely related compounds and the fundamental principles governing 13C NMR chemical shifts.
Predicted 13C NMR Chemical Shifts: A Detailed Analysis
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The subsequent sections provide a detailed rationale for these assignments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale and Comparative Data |
| Pyrazolo[3,4-b]pyridine Core | ||
| C3 | ~120-125 | The presence of the bromine atom is expected to cause a significant upfield shift compared to an unsubstituted C3. |
| C3a | ~145-150 | A quaternary carbon at the fusion of the two rings, its shift is influenced by both the pyrazole and pyridine moieties. |
| C4 | ~120-125 | Aromatic CH in the pyridine ring. |
| C5 | ~130-135 | Aromatic CH in the pyridine ring. |
| C6 | ~150-155 | Aromatic CH in the pyridine ring, deshielded by the adjacent nitrogen. |
| C7a | ~150-155 | Quaternary carbon adjacent to the pyridine nitrogen. |
| Oxan-2-yl (THP) Group | ||
| C1' | ~85-90 | Acetal carbon, significantly deshielded by two adjacent oxygen atoms. |
| C2' | ~30-35 | Aliphatic CH₂. |
| C3' | ~20-25 | Aliphatic CH₂. |
| C4' | ~25-30 | Aliphatic CH₂. |
| C5' | ~65-70 | Aliphatic CH₂ adjacent to the ring oxygen. |
The Pyrazolo[3,4-b]pyridine Core
The chemical shifts of the bicyclic core are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the bromine atom.
-
C3 (Brominated Carbon): The direct attachment of a bromine atom typically results in a downfield shift relative to a C-H carbon. However, in aromatic systems, heavy atom effects can sometimes lead to upfield shifts. For 3-bromopyridine, the C3 chemical shift is around 120 ppm.[5] Therefore, a similar shift is anticipated for the C3 of the pyrazolo[3,4-b]pyridine core.
-
C3a and C7a (Bridgehead Carbons): These quaternary carbons are expected to appear in the downfield region of the aromatic spectrum. Their precise shifts are influenced by the electronic effects of the fused ring system.
-
C4, C5, and C6 (Pyridine Ring Carbons): The chemical shifts of these carbons will be analogous to those in substituted pyridines.[6][7] The C6 carbon, being alpha to the pyridine nitrogen, is expected to be the most deshielded of the three.
The Oxan-2-yl (THP) Protecting Group
The tetrahydropyranyl group is a common protecting group for nitrogen atoms in heterocyclic chemistry.[8] Its 13C NMR signals are well-characterized.
-
C1' (Anomeric Carbon): This acetal carbon is bonded to both a nitrogen and an oxygen atom, leading to a significant downfield shift, typically in the range of 85-90 ppm.[8]
-
C2', C3', and C4' (Aliphatic Carbons): These carbons will appear in the typical aliphatic region of the spectrum, generally between 20 and 35 ppm.
-
C5' (Methylene Carbon adjacent to Oxygen): The proximity to the electronegative oxygen atom of the oxan ring causes a downfield shift for C5' compared to the other aliphatic carbons, placing it in the 65-70 ppm range.[8]
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality, reproducible 13C NMR data for this compound, the following experimental protocol is recommended. This protocol is designed as a self-validating system to ensure data integrity.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic compounds. However, the choice of solvent can influence chemical shifts.[9][10][11] If solubility is an issue, or if alternative hydrogen bonding interactions are to be probed, other solvents such as DMSO-d₆ or acetone-d₆ can be used.[12]
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for acquiring 13C NMR data.
Caption: Experimental workflow for 13C NMR data acquisition and processing.
Key Acquisition Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz for 1H, which corresponds to 100 MHz for 13C) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) should be used.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons, ensuring more accurate integration if needed.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for most organic compounds.
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all carbon signals, especially in cases of spectral overlap, advanced 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is essential for distinguishing between CH, CH₂, and CH₃ groups and for assigning the carbons of the oxan-2-yl group and the CH carbons of the pyrazolo[3,4-b]pyridine core.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the bridgehead carbons (C3a and C7a) can be assigned based on their correlations to protons on the pyridine and pyrazole rings.
Conclusion
While direct experimental 13C NMR data for this compound is not yet publicly available, a reliable prediction of its chemical shifts can be made through the analysis of structurally related compounds and the application of fundamental NMR principles. This guide provides a detailed predictive assignment of the 13C NMR spectrum and a robust experimental protocol for its acquisition and verification. The methodologies and data presented herein offer a solid foundation for researchers working on the synthesis and characterization of this and similar heterocyclic scaffolds, ensuring a high degree of confidence in their structural assignments.
References
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [9][10]
-
Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Publishing. [11]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [1]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [6]
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [3]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [8]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [12]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. [7]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [2]
-
13C NMR spectroscopy • Chemical shift. NPTEL. [4]
-
3-Bromopyridine. PubChem. [5]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scs.illinois.edu [scs.illinois.edu]
mass spectrometry analysis of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for key experimental decisions. We delve into the predictable fragmentation patterns of the pyrazolo[3,4-b]pyridine core, the oxan-2-yl (tetrahydropyranyl, THP) protecting group, and the influence of the bromine substituent. This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol using Electrospray Ionization (ESI), providing step-by-step methodologies for both full-scan analysis and collision-induced dissociation (CID) experiments. The interpretation of the resulting mass spectra is elucidated, correlating observed fragment ions with their proposed structures. This document is designed to serve as a practical and authoritative resource, empowering researchers to confidently perform and interpret the mass spectrometric analysis of this and structurally related compounds.
Introduction
The Target Analyte: this compound
The analyte, this compound, belongs to the pyrazolopyridine class of compounds, which are recognized as "privileged medicinal scaffolds" due to their wide range of biological activities.[1] The core structure is a fusion of pyrazole and pyridine rings, forming a versatile template for drug design.
-
Molecular Formula: C₁₁H₁₂BrN₃O[2]
-
Molecular Weight: 282.141 g/mol [2]
-
Key Structural Features:
-
Pyrazolo[3,4-b]pyridine Core: A bicyclic aromatic system that is a common pharmacophore.
-
Bromo Substituent: A halogen atom that significantly influences the molecule's electronic properties and provides a distinct isotopic signature in mass spectrometry.[3]
-
Oxan-2-yl (THP) Group: A common acid-labile protecting group for the pyrazole nitrogen, used to modulate solubility and reactivity during synthesis.[4][5][6]
-
The N-protection with the THP group is a critical synthetic step, and its confirmation, along with the verification of the overall structure, is a primary goal of mass spectrometric analysis.
The Role of Mass Spectrometry in Pharmaceutical Development
Mass spectrometry (MS) is an indispensable analytical technique in the pharmaceutical industry. Its high sensitivity and specificity enable the determination of molecular weight, structural elucidation, impurity profiling, and quantitative bioanalysis.[7][8] For novel chemical entities like our target analyte, techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly powerful. ESI is a "soft" ionization method that minimizes in-source fragmentation, typically preserving the molecular ion for analysis.[9][10][11] Subsequent fragmentation in a collision cell (MS/MS) provides detailed structural information.[12][13]
Objectives of this Guide
This guide aims to:
-
Establish a theoretical framework for predicting the fragmentation of this compound.
-
Provide a detailed, field-proven experimental protocol for its analysis by LC-ESI-MS/MS.
-
Offer a clear methodology for interpreting the resulting mass spectra to achieve unambiguous structural confirmation.
Predicted Fragmentation Pathways
Understanding the likely fragmentation pathways is crucial for designing the MS/MS experiment and interpreting the resulting data. The fragmentation of the protonated molecule, [M+H]⁺, is expected to be driven by the lability of the protecting group and the stability of the heterocyclic core.
Protecting Group Fragmentation: The Oxan-2-yl (THP) Moiety
The N-O bond of the THP acetal is the most labile part of the molecule under the energetic conditions of CID. The primary fragmentation event is anticipated to be the cleavage of this group.
-
Pathway A: Loss of Dihydropyran: A common pathway for THP-protected compounds involves a rearrangement to eliminate a neutral molecule of dihydropyran (C₅H₈O, 84.06 Da). This would result in the formation of the protonated 3-bromo-1H-pyrazolo[3,4-b]pyridine.
-
Pathway B: Formation of the Oxonium Ion: Cleavage of the N-C bond can also lead to the formation of a stable, resonance-stabilized oxonium ion of the THP group at m/z 85.1.
Core Scaffold Fragmentation: The Pyrazolo[3,4-b]pyridine System
Once the protecting group is cleaved, the remaining 3-bromo-1H-pyrazolo[3,4-b]pyridine ion can undergo further fragmentation. Studies on related pyrazolopyridine structures show characteristic losses:[1][14][15]
-
Loss of HCN: A common fragmentation for nitrogen-containing heterocycles is the elimination of a neutral hydrogen cyanide molecule (27.01 Da).
-
Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (79/81 Da) or neutral HBr (80/82 Da).
Visualizing the Proposed Fragmentation
The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Proposed fragmentation pathway for protonated this compound.
Experimental Design & Methodology
The following protocol outlines a robust method for analyzing the target compound. The choice of a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) system is based on its ability to provide both high-resolution, accurate mass measurements for formula confirmation and flexible MS/MS capabilities for structural elucidation.
Experimental Workflow Visualization
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Detailed Experimental Protocols
Protocol 3.2.1: Sample and Mobile Phase Preparation
-
Sample Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10.0 mL of methanol (MeOH) to create a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:10 with 50:50 MeOH/Water to a final concentration of 10 µg/mL for direct infusion, or with the initial mobile phase composition for LC-MS analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to promote protonation of the analyte, enhancing the [M+H]⁺ signal in positive ion mode.[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
Protocol 3.2.2: Liquid Chromatography (LC) Method
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B (Post-run equilibration)
-
Protocol 3.2.3: Mass Spectrometry (MS) Method
-
MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent.
-
Ionization Source: Dual AJS ESI (Electrospray Ionization).
-
Polarity: Positive.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
Protocol 3.2.4: Tandem Mass Spectrometry (MS/MS) Method
-
Acquisition Mode: Targeted MS/MS.
-
Precursor Ions: m/z 284.02 and 286.02 (to account for the ⁷⁹Br and ⁸¹Br isotopes).
-
Isolation Width: Narrow (~1.3 amu).
-
Collision Energy (CID): Stepwise collision energies of 10, 20, and 40 eV should be applied. This allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation, providing a complete picture of the molecule's structure.
-
Acquisition Range (MS2): m/z 50-300.
Data Analysis & Interpretation
Full Scan MS Spectrum: The Molecular Ion
The initial full scan mass spectrum is used to confirm the molecular weight of the analyte. For this compound, we expect to observe:
-
The Protonated Molecule [M+H]⁺: The calculated monoisotopic mass of the neutral molecule (C₁₁H₁₂⁷⁹BrN₃O) is 281.0218. The protonated ion [C₁₁H₁₃⁷⁹BrN₃O]⁺ should appear at m/z 282.0296 .
-
The Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic doublet for every bromine-containing ion. We expect to see a pair of peaks of nearly equal intensity at m/z 282.03 and m/z 284.03 . The presence of this A+2 peak with ~100% relative abundance is a definitive indicator of a single bromine atom in the molecule.[3]
MS/MS Spectrum: Structural Elucidation
The MS/MS spectrum, generated by fragmenting the selected m/z 284/286 precursor ions, provides the structural fingerprint. The observed product ions should be correlated with the predicted pathways.
| m/z (Observed) | Proposed Fragment Structure | Formula | Calculated Mass | Description of Loss |
| 284.03 / 286.03 | [M+H]⁺ | C₁₁H₁₃BrN₃O⁺ | 284.0296 / 286.0276 | Precursor Ion |
| 200.00 / 202.00 | [M+H - C₅H₈O]⁺ | C₆H₆BrN₃⁺ | 199.9772 / 201.9752 | Neutral loss of dihydropyran from the THP group |
| 173.00 / 175.00 | [M+H - C₅H₈O - HCN]⁺ | C₅H₅BrN₂⁺ | 172.9663 / 174.9642 | Loss of HCN from the pyrazolo[3,4-b]pyridine core |
| 119.05 | [M+H - C₅H₈O - HBr]⁺ | C₆H₆N₃⁺ | 119.0483 | Loss of HBr from the core ion, yielding the base pyrazolo[3,4-b]pyridine ion[17] |
| 85.06 | [C₅H₉O]⁺ | C₅H₉O⁺ | 85.0653 | Formation of the charged oxonium ion from the THP group |
Table 1: Summary of Expected and Observed Ions in the MS/MS Analysis.
The presence of the m/z 200/202 ion is the most significant fragment, confirming the mass of the core heterocyclic structure. The subsequent loss of HBr to yield m/z 119 further validates the pyrazolo[3,4-b]pyridine scaffold. The detection of the m/z 85 ion strongly supports the presence of the THP protecting group.
Conclusion & Future Perspectives
This guide has established a comprehensive methodology for the mass spectrometric analysis of this compound. By combining theoretical predictions of fragmentation with a detailed LC-MS/MS protocol, we have created a self-validating system for the structural confirmation of this molecule. The key diagnostic evidence includes the characteristic bromine isotopic pattern in the full scan MS and the predictable neutral loss of dihydropyran (84 Da) and formation of the oxonium ion (m/z 85) in the MS/MS spectrum.
This approach is not limited to the title compound. The principles and protocols outlined herein can be readily adapted by researchers and drug development professionals for the analysis of other N-protected heterocyclic compounds, aiding in reaction monitoring, impurity identification, and metabolite characterization studies. The logical framework of predicting fragmentation based on chemical structure remains a cornerstone of effective mass spectrometric analysis.
References
-
ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]
-
Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. Retrieved from [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3′,4′-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Molbank, 2006(3), M484. Retrieved from [Link]
-
El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012, June 18). New Halogenated Compounds In Environmental & Biological Samples By LC & GC-tandem MS Systems. YouTube. Retrieved from [Link]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Updates in Mass Spectrometry. IntechOpen. Retrieved from [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Frizzo, C. P., et al. (2018). Scheme 15. Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles... [Image]. In Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Kar, S., & Basu, S. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2011, 282574. Retrieved from [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(2), e22885. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. asianpubs.org [asianpubs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. mdpi.com [mdpi.com]
- 17. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Characterization of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine: A Key Intermediate for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, a crucial building block in medicinal chemistry. The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous potent kinase inhibitors. This document outlines a robust and reproducible synthetic protocol, delving into the rationale behind the choice of reagents and the use of the tetrahydropyranyl (THP) protecting group. Furthermore, it presents a full suite of characterization data, including detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to ensure the structural integrity of the synthesized compound. This guide is intended to equip researchers in drug discovery and process development with the practical knowledge required to prepare and validate this versatile chemical intermediate.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine bicyclic heterocycle is recognized as a "privileged scaffold" in modern drug discovery.[1] Its structural rigidity and capacity for diverse substitutions at multiple positions have made it a cornerstone for the development of highly selective and potent therapeutic agents.[1][2] Derivatives of this core have demonstrated significant pharmacological activities, most notably as inhibitors of a wide range of protein kinases, which are critical targets in oncology, immunology, and neuroinflammatory diseases.[2][3]
Prominent examples include potent inhibitors of:
-
TANK-binding kinase 1 (TBK1): A key regulator in innate immunity signaling pathways.[3]
-
Tropomyosin receptor kinases (TRKs): Whose overactivation is implicated in various cancers.[4]
-
Cyclin-dependent kinases (CDKs): Central to cell cycle regulation and prominent cancer targets.[5]
-
Topoisomerase IIα: An essential enzyme for DNA replication and a target for anti-leukemic agents.[6]
The title compound, this compound, serves as an ideal intermediate for elaborating on this powerful scaffold. The bromine atom at the C3 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The tetrahydropyranyl (THP) group at the N1 position of the pyrazole ring serves as a crucial protecting group, preventing unwanted side reactions and enhancing solubility in organic solvents during subsequent synthetic transformations.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through a straightforward N-protection of the commercially available starting material, 3-bromo-1H-pyrazolo[3,4-b]pyridine.
Overall Synthetic Scheme
The single-step transformation involves the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to the pyrazole nitrogen.
Caption: Synthetic route to the title compound.
Rationale for N-H Protection
The pyrazole N-H proton is acidic and nucleophilic, making it susceptible to deprotonation or reaction with electrophiles under conditions often used for cross-coupling. Protection is essential to ensure that subsequent reactions occur selectively at the C3-bromo position.
The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to several key advantages:[7][8]
-
Ease of Introduction: It is readily installed using inexpensive DHP under mild acidic conditions.[9]
-
Robust Stability: The resulting acetal is stable to a wide range of non-acidic conditions, including strong bases (e.g., organolithiums), hydrides, and nucleophiles, making it compatible with many cross-coupling protocols.[9][10]
-
Improved Solubility: The lipophilic THP group often improves the solubility of heterocyclic compounds in common organic solvents.
-
Facile Removal: The group can be cleanly removed via acidic hydrolysis to regenerate the N-H functionality when desired.[9]
A critical consideration is that the introduction of the THP group creates a new stereocenter at the C2 position of the oxane ring, resulting in a racemic mixture of diastereomers if the parent molecule is chiral.[10] For this achiral substrate, a single racemic product is formed.
Reaction Mechanism
The protection mechanism proceeds via acid catalysis. The proton activates the double bond of DHP, making it susceptible to nucleophilic attack by the pyrazole nitrogen.
-
Protonation of DHP: The acid catalyst (p-TsOH) protonates the oxygen atom of DHP, but more commonly activates the double bond, leading to a resonance-stabilized oxocarbenium ion intermediate.[9]
-
Nucleophilic Attack: The N1 nitrogen of the 3-bromo-1H-pyrazolo[3,4-b]pyridine acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (e.g., the solvent or the counter-ion of the acid) removes the proton from the pyrazole nitrogen, regenerating the aromatic system and yielding the final THP-protected product.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (mmol) | Eq. |
| 3-bromo-1H-pyrazolo[3,4-b]pyridine | 68618-36-0 | 198.02 g/mol | 1.00 g | 5.05 | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 110-87-2 | 84.12 g/mol | 0.64 g (0.72 mL) | 7.58 | 1.5 |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 6192-52-5 | 190.22 g/mol | 48 mg | 0.25 | 0.05 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | 20 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 20 mL | - | - |
| Brine | - | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~2 g | - | - |
Safety: DHP is flammable and an irritant. p-TsOH is corrosive. DCM is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.00 g, 5.05 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) and stir under a nitrogen atmosphere until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (0.72 mL, 7.58 mmol) dropwise via syringe. Then, add p-toluenesulfonic acid monohydrate (48 mg, 0.25 mmol) in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate/Hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL) to neutralize the acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Washing and Drying: Combine all organic extracts and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 30%) to afford this compound as a white solid or viscous oil. (Expected yield: 80-95%).
Structural Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrN₃O | [11] |
| Molecular Weight | 282.14 g/mol | [11] |
| Appearance | White to off-white solid or viscous oil | (Expected) |
| Purity | >97% (by NMR and LC-MS) | [11] |
| Monoisotopic Mass | 281.0215 Da | (Calculated) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆.
¹H NMR (400 MHz, CDCl₃) - Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment | Rationale / Notes |
| ~8.60 | dd | 1H | H6 (Pyridine) | Doublet of doublets due to coupling with H5 and H4. Deshielded by the adjacent nitrogen.[12] |
| ~8.25 | dd | 1H | H4 (Pyridine) | Doublet of doublets due to coupling with H5 and H6. |
| ~7.20 | dd | 1H | H5 (Pyridine) | Coupled to both H4 and H6. |
| ~5.85 | dd | 1H | H2' (Acetal) | Characteristic signal for the acetal proton of the THP group. Appears as a doublet of doublets due to geminal and vicinal coupling. |
| ~4.00 | m | 1H | H6' (THP, axial) | Part of the complex multiplet for the oxane ring protons. |
| ~3.70 | m | 1H | H6' (THP, equatorial) | Part of the complex multiplet for the oxane ring protons. |
| ~2.20 - 1.60 | m | 6H | H3', H4', H5' (THP) | A complex, overlapping multiplet region corresponding to the remaining methylene protons of the THP ring. |
¹³C NMR (101 MHz, CDCl₃) - Predicted Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |
| ~152.0 | C7a (Fusion) | Quaternary carbon at the ring junction. |
| ~150.0 | C6 (Pyridine) | Aromatic CH adjacent to nitrogen. |
| ~132.0 | C4 (Pyridine) | Aromatic CH. |
| ~125.0 | C3 (C-Br) | Carbon bearing the bromine atom, deshielded. |
| ~118.0 | C5 (Pyridine) | Aromatic CH. |
| ~115.0 | C3a (Fusion) | Quaternary carbon at the ring junction. |
| ~88.0 | C2' (Acetal) | Acetal carbon of the THP group, highly characteristic. |
| ~68.0 | C6' (THP) | Methylene carbon adjacent to the ring oxygen. |
| ~30.0 | C3' (THP) | Methylene carbon of the THP ring. |
| ~25.0 | C5' (THP) | Methylene carbon of the THP ring. |
| ~22.0 | C4' (THP) | Methylene carbon of the THP ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Ionization: Electrospray Ionization (ESI) in positive mode is typically used.
-
Molecular Ion Peak: Expect a strong signal for the [M+H]⁺ ion at m/z 282.0 and 284.0.
-
Bromine Isotope Pattern: A key diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 mass units (m/z 282/284), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways for pyrazolo[3,4-b]pyridines include the loss of the THP group (loss of 85 Da) and subsequent fragmentation of the heterocyclic core, such as the loss of HCN (27 Da).[13][14]
Infrared (IR) Spectroscopy
While less definitive, IR spectroscopy can confirm the presence of key functional groups.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=N and C=C stretching: ~1600-1450 cm⁻¹ (characteristic of the bicyclic aromatic system)
-
C-O-C stretching (acetal): Strong bands around ~1150-1050 cm⁻¹
Conclusion
This guide details a reliable and well-characterized synthesis of this compound. The procedure is robust, employing standard laboratory techniques and readily available reagents. The comprehensive characterization data provided, including predicted NMR, MS, and IR spectra, serves as a benchmark for researchers to validate their results. The successful synthesis of this compound provides a versatile platform for the development of novel 1H-pyrazolo[3,4-b]pyridine derivatives, enabling further exploration of this privileged scaffold in the pursuit of new therapeutic agents, particularly in the field of kinase inhibition.
References
-
Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. Retrieved from Proprep. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1433-1450. [Link]
-
Díaz-Alonso, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3413. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]
-
Nayak, S. K., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Al-Ostath, A. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 121. [Link]
-
Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
PubChem. (n.d.). 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from PubChem. [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved from Semantic Scholar. [Link]
-
SpectraBase. (n.d.). 3-BROMO-1H-PYRAZOLO-[3,4-B]-PYRIDINE. Retrieved from SpectraBase. [Link]
-
ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from ResearchGate. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Angewandte Chemie. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from NIST WebBook. [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
ResearchGate. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from ResearchGate. [Link]
-
SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Retrieved from SciSpace. [Link]
-
Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
American Elements. (n.d.). 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from American Elements. [Link]
-
PubChemLite. (n.d.). 3-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. Retrieved from PubChemLite. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. labsolu.ca [labsolu.ca]
- 12. rsc.org [rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. asianpubs.org [asianpubs.org]
solubility of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound in a range of common organic solvents. Given the novelty of this specific compound, this document focuses on establishing a robust experimental methodology rather than reporting pre-existing data. The principles and protocols outlined herein are designed to ensure scientific integrity and generate reliable, reproducible results.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyrazolopyridine core.[1][2][3] This class of molecules is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications as functional materials.[1][4][5] The structure incorporates a bromine atom, which can influence its reactivity and intermolecular interactions, and a tetrahydropyran (THP) protecting group (oxan-2-yl), which impacts its steric profile and polarity.[6][7]
A thorough understanding of the solubility of this compound is critical for a multitude of applications, including:
-
Drug Development: Solubility is a key determinant of a drug's bioavailability and formulation possibilities.[8][9]
-
Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization, purification, and reaction protocols.[8][9]
-
Materials Science: The solubility profile can dictate the methods for fabricating thin films, crystals, or other functional materials.[1]
The Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[10] This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process can be conceptualized in three steps:
-
Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline solid.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of the solution will determine whether the dissolution process is energetically favorable. For a solute to dissolve, the energy released from solute-solvent interactions must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.[11]
The structure of this compound suggests a molecule of moderate polarity. The pyrazolopyridine core with its nitrogen atoms can participate in hydrogen bonding as an acceptor, while the bromine atom introduces a polarizable element. The THP group, while containing an ether oxygen, is largely non-polar. Therefore, its solubility will be highly dependent on the nature of the organic solvent.
Experimental Protocol for Solubility Determination
The following protocol describes a reliable method for determining the solubility of this compound. This method is a self-validating system designed to produce accurate and reproducible data.
Materials and Equipment
-
This compound (analytical grade)
-
A range of organic solvents (HPLC grade or equivalent) of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol, dimethyl sulfoxide)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound to a known volume (e.g., 1 mL) of each organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.
-
-
Analysis by HPLC:
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) of known concentration.
-
Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.
-
Accurately dilute a known volume of the filtered supernatant with the appropriate mobile phase.
-
Inject the diluted sample and the standards onto the HPLC system.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Predicted Solubility and Data Presentation
While experimental data is not yet available, we can predict the general solubility trends of this compound in various organic solvents based on its structure.
Predicted Solubility Trends:
-
Low Solubility in Non-polar Solvents: In solvents like hexane and cyclohexane, where dispersion forces are the primary intermolecular interactions, the compound is expected to have low solubility. The polar nature of the pyrazolopyridine ring and the bromine atom will not be well-solvated.
-
Moderate Solubility in Aprotic Polar Solvents: Solvents such as dichloromethane, ethyl acetate, and acetone are likely to be good solvents. Their polarity and ability to engage in dipole-dipole interactions will facilitate the dissolution of the compound.
-
Good Solubility in Protic Polar Solvents: Protic solvents like ethanol and methanol can act as hydrogen bond donors to the nitrogen atoms of the pyrazolopyridine ring, potentially leading to good solubility.
-
High Solubility in Highly Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents due to their high polarity and ability to solvate a wide range of compounds.
Data Presentation:
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |
| Hexane | 0.1 | 1.88 | ||
| Toluene | 2.4 | 2.38 | ||
| Dichloromethane | 3.1 | 9.08 | ||
| Ethyl Acetate | 4.4 | 6.02 | ||
| Acetone | 5.1 | 20.7 | ||
| Isopropanol | 3.9 | 18.3 | ||
| Ethanol | 4.3 | 24.3 | ||
| Methanol | 5.1 | 32.7 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 |
Conclusion
This technical guide provides a robust framework for determining the solubility of this compound in a range of organic solvents. By following the detailed experimental protocol and adhering to the principles of scientific integrity, researchers can generate high-quality, reliable data. This information is invaluable for advancing research and development in fields where this promising compound may have a significant impact. The logical relationship between the compound's structure and its expected solubility provides a rational basis for solvent selection in future studies.
Caption: Relationship between compound properties and solubility.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Dehghan, H., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
Course Hero. (n.d.). Solubility test for Organic Compounds. [Link]
-
Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
-
National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. [Link]
-
RED PILL. (n.d.). EXPERIMENT 13 SOLUBILITY TESTS. [Link]
-
PubChem. (n.d.). 3-Bromo-1H-pyrazolo(3,4-b)pyridine. [Link]
-
MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. [Link]
-
Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. [Link]
-
PubMed. (2014). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. [Link]
-
Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyran 3. [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of pyrazole derivatives. [Link]
-
ScienceDirect. (n.d.). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. [Link]
-
PubMed. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. [Link]
-
Lead Sciences. (n.d.). 4-Bromo-1H-pyrazolo[3,4-b]pyridine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Buy 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | 1256957-72-8 [smolecule.com]
- 5. tandfonline.com [tandfonline.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5][6] Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[3][7] The ability to strategically functionalize this core at various positions is paramount for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and widely utilized methods for installing carbon-carbon bonds, offering a powerful tool for elaborating the pyrazolo[3,4-b]pyridine skeleton.[8][9]
This guide provides a detailed exploration of the Suzuki coupling reaction utilizing 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine as a key building block. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and discuss critical parameters for successful execution and troubleshooting.
The Role of the Tetrahydropyranyl (THP) Protecting Group
The pyrazole nitrogen of the 1H-pyrazolo[3,4-b]pyridine system is nucleophilic and can potentially interfere with the catalytic cycle of the Suzuki coupling, leading to catalyst inhibition or undesired side reactions.[10] The tetrahydropyranyl (THP) group, installed as an acetal, serves as a robust and sterically demanding protecting group for this nitrogen.[11][12]
Key advantages of the THP group in this context include:
-
Stability: It is stable to the basic conditions and nucleophilic reagents commonly employed in Suzuki couplings.[11]
-
Electronic Neutrality: It does not significantly alter the electronic properties of the heteroaromatic system.
-
Facile Removal: The THP group can be readily cleaved under mild acidic conditions, often quantitatively, post-coupling.
-
Solubility: The presence of the THP group often enhances the solubility of the substrate in organic solvents typically used for cross-coupling reactions.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[8][13] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex. This is often the rate-determining step.[9]
-
Transmetalation: A base activates the organoboron species to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[13]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME), often with water as a co-solvent
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1). Degas the resulting suspension by bubbling argon through it for a further 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction can also be performed in a microwave reactor for accelerated reaction times.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine.
-
Deprotection (if required): The THP group can be removed by dissolving the purified product in a solvent such as methanol or dichloromethane and treating it with a catalytic amount of a strong acid (e.g., HCl in dioxane, or trifluoroacetic acid) at room temperature.
Data Presentation: Representative Reaction Conditions and Outcomes
The choice of catalyst, base, and solvent system can significantly impact the reaction efficiency. The following table summarizes typical conditions for the Suzuki coupling of heteroaryl bromides, which can be adapted for this compound.
| Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) / Time (h) | Expected Yield Range |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 / 12 | 85-95% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 / 8 | 90-98% |
| 3-Pyridylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ (3) | 1,4-Dioxane | 110 / 6 | 70-85% |
| 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 / 16 | 75-90% |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃/XPhos (2%) | K₃PO₄ (3) | t-BuOH/H₂O (5:1) | 80 / 12 | 80-92% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more active pre-catalyst (e.g., Buchwald-type).- Ensure thorough degassing of the reaction mixture.- Screen different bases (K₃PO₄ is often effective for heteroaryl couplings).[10]- Try a different solvent system (e.g., dioxane, toluene). |
| Debromination of Starting Material | - Presence of water and base can lead to protodebromination. | - Use rigorously anhydrous solvents.- Consider anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[14] |
| Formation of Homocoupled Boronic Acid Product | - Oxidative homocoupling of the boronic acid. | - Ensure a strictly oxygen-free environment.- Use a slight excess of the boronic acid (1.2-1.5 eq). |
| Partial or Complete Deprotection of THP Group | - Boronic acid may be sufficiently acidic to cause deprotection at elevated temperatures. | - Use a milder base.- Lower the reaction temperature and extend the reaction time.- Consider a more acid-stable protecting group if this issue persists. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of diverse libraries of compounds for drug discovery.[7] By understanding the mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel analogs with high yields. The use of the THP protecting group is crucial for preventing side reactions and ensuring the success of the coupling. The protocols and troubleshooting guide provided herein should serve as a valuable resource for scientists working with this important heterocyclic scaffold.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. National Center for Biotechnology Information. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate. [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. [Link]
-
Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Center for Biotechnology Information. [Link]
-
THP group for protecting alcohols. YouTube. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine. This reaction is a critical transformation for the synthesis of diverse libraries of substituted aminopyrazolopyridines, a scaffold of significant interest in medicinal chemistry. These application notes delve into the mechanistic underpinnings of the reaction, offer detailed and optimized protocols for both primary and secondary amine coupling partners, and provide guidance on reaction work-up, purification, and characterization. The causality behind experimental choices is explained to empower users to troubleshoot and adapt the protocols for their specific needs.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of therapeutic agents are nitrogen-containing heterocycles.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the construction of these crucial bonds.[2] Its broad substrate scope and functional group tolerance have made it an indispensable tool, often superseding classical methods that suffer from harsh conditions and limited applicability.[1]
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The ability to introduce diverse amine functionalities at the 3-position via the Buchwald-Hartwig amination of this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The oxan-2-yl (tetrahydropyranyl, THP) group serves as a robust protecting group for the pyrazole nitrogen, stable to the basic conditions of the coupling reaction but readily removable under mild acidic conditions.[3][4][5]
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8]
The generally accepted mechanism consists of the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, the C-Br bond of the pyrazolopyridine, to form a Pd(II) intermediate.[2][8] This is often the rate-determining step of the reaction.[7]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[9]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimization of Reaction Parameters: A Guide to Success
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a challenging heteroaromatic substrate like this compound, careful optimization is key.
| Parameter | Recommended Choice(s) | Rationale & Considerations |
| Palladium Precatalyst | G3 or G4 Palladacycles (e.g., XPhos Pd G3, BrettPhos Pd G3) | These are air- and moisture-stable precatalysts that readily form the active Pd(0) species in situ.[10] They offer improved reliability and reproducibility over generating the catalyst from Pd(OAc)₂ or Pd₂(dba)₃.[11] Catalyst loading is typically in the range of 1-5 mol%.[2] |
| Ligand | Biarylphosphine ligands (e.g., XPhos, BrettPhos) | The choice of ligand is critical and often depends on the nature of the amine.[11] For primary amines, BrettPhos is often a good starting point due to its ability to promote the coupling of a wide range of substrates.[2] For secondary amines, XPhos is a robust and versatile option.[12] These bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps.[10] |
| Base | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS) | A strong, non-nucleophilic base is required to deprotonate the amine.[13] NaOtBu is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential for optimal results.[2] Toluene and dioxane are frequently used due to their high boiling points, which allow for a wider range of reaction temperatures.[11] The solubility of all reaction components is a critical factor to consider.[11] |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.[11] Reactions are typically heated to ensure a reasonable reaction rate. |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[14][15]
-
Anhydrous and degassed solvents are crucial for the success of the reaction.[14]
-
The quality of the reagents, particularly the base, can significantly impact the reaction outcome.
Protocol 1: Coupling with a Primary Amine (e.g., Benzylamine)
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
BrettPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, BrettPhos Pd G3, and sodium tert-butoxide under an inert atmosphere.
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the primary amine.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed dioxane
Procedure:
-
Follow the same initial setup as in Protocol 1, substituting XPhos Pd G3 for the BrettPhos precatalyst.
-
Use anhydrous, degassed dioxane as the solvent.
-
Add the secondary amine via syringe.
-
Heat the reaction mixture at 110 °C for 16-24 hours, monitoring its progress.
-
Follow the same work-up and purification procedure as outlined in Protocol 1.
Product Characterization and Deprotection
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Deprotection of the THP Group: The oxan-2-yl (THP) protecting group can be readily removed under mild acidic conditions to yield the free N-H pyrazolopyridine.[3]
Protocol for THP Deprotection:
-
Dissolve the purified, THP-protected product in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or a strong acid resin (e.g., Amberlyst-15).
-
Stir the reaction at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to afford the deprotected product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient temperature. | Ensure an inert atmosphere and use of anhydrous, degassed solvents.[14] Use a fresh bottle of base. Screen different ligands and solvents. Increase the reaction temperature. |
| Formation of Side Products (e.g., Hydrodehalogenation) | Catalyst deactivation; presence of water. | Optimize catalyst loading. Ensure rigorous exclusion of air and moisture.[14] |
| Difficulty in Purification | Incomplete reaction; formation of closely related impurities. | Optimize reaction conditions to drive the reaction to completion. Employ alternative chromatographic techniques or recrystallization. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the synthesis of a diverse range of 3-aminopyrazolopyridine derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a drug discovery and development setting.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved January 19, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities - ResearchGate. (2010, February 1). Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. (2014, October 1). Retrieved January 19, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- 4.5 Tetrahydropyranyl (THP) and Related Ethers. (n.d.).
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald触媒・配位子 [sigmaaldrich.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: A Guide to the Acidic Deprotection of the Oxan-2-yl (THP) Group
Introduction: The Role and Utility of the Oxan-2-yl Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The oxan-2-yl (more commonly, tetrahydropyranyl or THP) group is a stalwart protector of hydroxyl functionalities. Its widespread adoption is attributed to its ease of introduction, general stability towards a broad range of non-acidic reagents—including strong bases, organometallics, and hydrides—and its facile cleavage under acidic conditions.[1][2] This acetal-based protecting group is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acidic deprotection of THP ethers, delving into the mechanistic underpinnings, a comparative analysis of various catalytic systems, and detailed, field-proven experimental protocols.
The Chemistry of Deprotection: A Mechanistic Perspective
The acidic deprotection of a THP ether is a reversible acetal hydrolysis or alcoholysis reaction.[1] Understanding the mechanism is crucial for selecting the appropriate reaction conditions and troubleshooting potential issues.
The process is initiated by the protonation of the ether oxygen of the THP group by an acid catalyst. This protonation enhances the leaving group ability of the protected alcohol. Subsequently, the C-O bond cleaves, resulting in the departure of the free alcohol and the formation of a resonance-stabilized oxocarbenium ion.[3][4] This carbocation is then quenched by a nucleophile, which is typically the solvent (e.g., water or an alcohol).[3] When water is used, the resulting 2-hydroxytetrahydropyran can exist in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[5] If an alcohol like methanol is used as the solvent, it will attack the carbocation to form a methyl-substituted THP ether as a byproduct.[3]
Sources
The Strategic Intermediate: 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in the architecture of potent and selective kinase inhibitors.[1][2] Its structure is bioisosteric to purine, enabling it to mimic the adenine ring of ATP and effectively bind to the hinge region of the kinase active site. This interaction is a cornerstone for the inhibitory activity of many kinase-targeted drugs. The strategic placement of a bromine atom at the 3-position provides a versatile handle for introducing a wide array of molecular diversity through modern cross-coupling reactions. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[2][3]
However, the N-H proton of the pyrazole ring can interfere with certain reaction conditions and may lead to undesired side reactions or regioisomeric mixtures. To circumvent this, a protecting group strategy is often employed. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of introduction, stability under various reaction conditions (especially basic and organometallic), and facile removal under mild acidic conditions.[4][5] This application note provides a detailed guide to the synthesis and utility of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine , a key intermediate for the rapid and efficient development of novel kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of the parent and protected compounds is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3-bromo-1H-pyrazolo[3,4-b]pyridine | C₆H₄BrN₃ | 198.02 | Solid | 68618-36-0[6][7] |
| This compound | C₁₁H₁₂BrN₃O | 282.14 | Not specified | 1416713-33-1[8] |
Synthetic Workflow: From Precursor to Kinase Inhibitor
The overall synthetic strategy involves a three-stage process: the synthesis of the core scaffold, its protection, and subsequent functionalization, followed by deprotection to yield the final inhibitor.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
Part 1: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine
The synthesis of the unprotected core can be achieved through various reported methods. A common approach involves the cyclization of a functionalized pyridine precursor.[9][10]
Protocol 1: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine
-
Materials:
-
5-bromo-2-fluoropyridine-3-carboxaldehyde
-
Hydrazine hydrate (anhydrous)
-
Ethanol
-
-
Procedure:
-
To a solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (5.6 eq).[9]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Pour the concentrated mixture into water to precipitate the product.
-
Filter the solid, wash with water and a small amount of cold ether, and dry under vacuum to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.[9]
-
Part 2: THP Protection of the Pyrazole Nitrogen
The protection of the pyrazole nitrogen with a THP group is a crucial step to ensure regioselectivity in the subsequent cross-coupling reactions. This is typically achieved under acidic catalysis.[4][11]
Protocol 2: Synthesis of this compound
-
Materials:
-
3-bromo-1H-pyrazolo[3,4-b]pyridine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of p-TsOH or PPTS (0.05-0.1 eq).
-
Add 3,4-dihydro-2H-pyran (1.2-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
-
Part 3: Functionalization via Cross-Coupling Reactions
The C-Br bond at the 3-position is now activated for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or amino moieties.
Protocol 3A: Suzuki-Miyaura Coupling
This reaction is ideal for forming C-C bonds, introducing aryl or heteroaryl groups.[12][13]
-
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3B: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[14][15][16]
-
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, THF, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
-
Part 4: THP Deprotection
The final step is the removal of the THP protecting group to unmask the N-H of the pyrazole ring, which is often crucial for kinase hinge binding. This is readily achieved under mild acidic conditions.[4][17]
Protocol 4: Acid-Catalyzed Deprotection of the THP Group
-
Materials:
-
THP-protected pyrazolo[3,4-b]pyridine derivative
-
Acid (e.g., HCl in dioxane, trifluoroacetic acid (TFA), p-TsOH)
-
Solvent (e.g., methanol, ethanol, DCM)
-
-
Procedure:
-
Dissolve the THP-protected compound in a suitable solvent (e.g., methanol or DCM).
-
Add the acid (e.g., 4M HCl in dioxane (2-3 eq) or a catalytic amount of p-TsOH).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by chromatography or recrystallization as needed.
-
Mechanism and Rationale
The strategic use of the THP protecting group is central to the successful synthesis of a diverse library of kinase inhibitors from the pyrazolo[3,4-b]pyridine scaffold.
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. 3-Bromo-1H-pyrazolo(3,4-b)pyridine | C6H4BrN3 | CID 12459810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 68618-36-0 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Tetrahydropyran - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine Derivatives for Anticancer Research
Introduction: The Growing Prominence of Pyrazolo[3,4-b]pyridines in Oncology
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, increasingly recognized for its potential in the development of novel anticancer agents.[1][2] This bicyclic system, an isostere of purine, serves as a versatile framework for designing molecules that can interact with various key targets in cancer cells. A significant body of research highlights the ability of pyrazolo[3,4-b]pyridine derivatives to exhibit potent cytotoxic effects against a range of human cancer cell lines, including those of the lung, colon, liver, and breast.[3][4][5]
The anticancer properties of these compounds often stem from their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Notably, pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), PIM kinases, and Tropomyosin Receptor Kinases (TRKs), all of which are implicated in tumor growth and progression.[1][7][8] Beyond kinase inhibition, some derivatives have also been shown to target other critical cellular machinery, such as topoisomerase II, an enzyme essential for DNA replication.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives for anticancer research. It offers detailed, field-proven protocols, explains the rationale behind experimental choices, and presents data in a clear and accessible format.
Synthetic Strategies and Protocols
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several strategic approaches. A common and effective method involves the construction of the pyridine ring onto a pre-existing pyrazole scaffold. The choice of starting materials and reaction conditions allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
General Workflow for Synthesis
The following diagram illustrates a common workflow for the synthesis and initial biological screening of pyrazolo[3,4-b]pyridine derivatives.
Caption: A generalized workflow for the synthesis and anticancer evaluation of pyrazolo[3,4-b]pyridine derivatives.
Protocol 1: Synthesis of a 3-Aminopyrazolo[3,4-b]pyridine Intermediate
A crucial building block for many pyrazolo[3,4-b]pyridine derivatives is the 3-aminopyrazolo[3,4-b]pyridine core. This intermediate serves as a versatile precursor for further functionalization.[3][9] The following protocol is a representative example of its synthesis.
Rationale: This multi-step synthesis starts with readily available precursors to construct the pyrazolopyridine scaffold. The use of phosphorus oxychloride (POCl₃) is a standard method for chlorination, which then allows for nucleophilic substitution with hydrazine to form the key pyrazole ring.
Materials:
-
4,6-dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate (99%)
-
Ethanol
-
Triethylamine (Et₃N)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Chlorination of the Pyridone:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile (0.01 mol) in phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the cooled reaction mixture onto crushed ice with constant stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and air dry. Recrystallize from ethanol to obtain the 2-chloro-4,6-dimethyl-3-pyridinecarbonitrile intermediate.
-
-
Formation of the Pyrazolo[3,4-b]pyridine Core:
-
In a clean round-bottom flask, dissolve the 2-chloro-4,6-dimethyl-3-pyridinecarbonitrile intermediate (0.01 mol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (99%, 0.03 mol) to the solution.
-
Heat the mixture under reflux for 6 hours.
-
Cool the reaction mixture and pour it onto ice water.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like methanol to yield the 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.[3]
-
Protocol 2: Derivatization of the 3-Aminopyrazolo[3,4-b]pyridine Core
The 3-amino group of the synthesized intermediate is a versatile handle for introducing a wide range of chemical diversity. This allows for the synthesis of various derivatives such as Schiff bases, amides, and ureas, which can be screened for anticancer activity.[9]
Rationale: Acylation of the 3-amino group is a straightforward method to introduce various substituents. The choice of acylating agent can significantly impact the biological activity of the final compound. This protocol uses benzoyl chloride as an example.
Materials:
-
3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (from Protocol 1)
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Acylation Reaction:
-
Dissolve the 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (0.01 mol) in dichloromethane (30 mL) in a round-bottom flask.
-
Add triethylamine (0.012 mol) to the solution to act as a base.
-
Cool the mixture in an ice bath and add benzoyl chloride (0.011 mol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide derivative.[9]
-
Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives
Once synthesized and purified, the novel pyrazolo[3,4-b]pyridine derivatives must be evaluated for their anticancer potential. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most promising compounds.
Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolo[3,4-b]pyridine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Mechanism of Action: Kinase Inhibition
As many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects through kinase inhibition, it is crucial to investigate their activity against specific kinases.
Conceptual Framework for Kinase Inhibition:
Caption: A simplified diagram showing how pyrazolo[3,4-b]pyridine derivatives can inhibit key kinases in cancer cell signaling pathways.
In vitro kinase assays are commercially available or can be set up in the lab to directly measure the inhibitory activity of the synthesized compounds against a panel of purified kinases. This allows for the determination of IC₅₀ values for specific kinase targets and helps in understanding the selectivity profile of the compounds.
Data Presentation and Interpretation
The results of the biological evaluation should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | HCT-116 (Colon) | 2.3 | [3][4] |
| 8b | HepG2 (Liver) | 2.6 | [3][4] |
| 8b | A-549 (Lung) | 2.9 | [3][4] |
| 6b | HCT-116 (Colon) | - | [1] |
| 6b | HepG2 (Liver) | - | [1] |
| C03 | Km-12 (Colon) | 0.304 | [8] |
| 9a | Hela (Cervical) | 2.59 | [5] |
| 14g | MCF7 (Breast) | 4.66 | [5] |
| 14g | HCT-116 (Colon) | 1.98 | [5] |
Note: The IC₅₀ values for compound 6b were not explicitly stated in the provided search results, but it was noted to have superior efficacy and higher selectivity indices for HCT-116 and HepG2 compared to staurosporine.[1]
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold continues to be a highly promising framework for the development of novel anticancer agents. The synthetic protocols outlined in this guide provide a solid foundation for the generation of diverse libraries of these compounds. The subsequent biological evaluation, from initial cytotoxicity screening to more in-depth mechanistic studies, is crucial for identifying lead candidates for further preclinical and clinical development. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in in vivo models of cancer. The versatility of the pyrazolo[3,4-b]pyridine core ensures that it will remain a significant area of interest in the ongoing search for more effective cancer therapies.
References
-
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Ezzat, H. G., Al-Salahi, R., & Binjubair, F. A. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2212. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., Wang, Y., ... & Zhang, J. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1509-1520. [Link]
-
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 78-88. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., Wang, Y., ... & Zhang, J. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1509-1520. [Link]
-
Cheney, D. L., Appelt, K., Bertrand, J. A., Bester, K. J., Cagnon, R., Cai, Z., ... & Webber, S. E. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry, 15(1), 21-36. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3233. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., Wang, Y., ... & Zhang, J. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1509-1520. [Link]
-
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. [Link]
-
Eldehna, W. M., Tawfik, H. O., Veselá, D., & Abdel-Aziz, H. A. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, J., Zhang, Y., Wang, Y., ... & Zhang, J. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1386. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Eldehna, W. M., Tawfik, H. O., Veselá, D., & Abdel-Aziz, H. A. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 15(11), 1423. [Link]
-
Ezzat, H. G., Al-Salahi, R., Al-Ghorbani, M., Al-Ostoot, F. H., & Binjubair, F. A. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(11), 1460. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3233. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
Application Notes and Protocols for 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3][4] The core principle of FBDD lies in identifying weakly binding fragments that can be iteratively optimized into potent, drug-like molecules.[3][5]
Within the vast landscape of chemical fragments, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry.[6][7] This bicyclic heterocycle is a common motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[6][8][9] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atoms offer key hydrogen bonding opportunities for target engagement.
This application note details the utility and protocols for a specifically designed fragment, 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine , in FBDD campaigns. This fragment has been strategically engineered with three key features:
-
A Privileged Core: The pyrazolo[3,4-b]pyridine scaffold serves as an excellent starting point for exploring interactions with a variety of biological targets.
-
A Reactive Handle: The bromine atom at the 3-position provides a versatile handle for synthetic elaboration through well-established cross-coupling reactions, enabling rapid analogue synthesis and potency improvement.[10] Furthermore, in crystallographic screening, the bromine atom can be unequivocally located via anomalous scattering, aiding in the confident identification of fragment binding poses, even for weak interactions.[11][12][13]
-
A Protective Group: The tetrahydropyranyl (THP) group at the 1-position of the pyrazole ring protects the nitrogen from participating in undesired side reactions during synthetic manipulations. Its facile removal under acidic conditions allows for further derivatization at this position in later stages of lead optimization.[14][15]
This guide provides a comprehensive overview of the application of this compound in a typical FBDD workflow, from initial screening to hit-to-lead development.
FBDD Workflow Using this compound
A typical FBDD campaign utilizing this fragment involves a multi-stage process, as depicted in the workflow diagram below.
Caption: FBDD workflow for this compound.
Part 1: Fragment Screening and Hit Identification
The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target of interest. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening, capable of detecting weak binding events with high reliability.[16][18][19] Both ligand-observed and protein-observed NMR experiments can be employed.
-
Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for detecting weak interactions.[18] These methods are generally faster and consume less protein.
-
Protein-Observed NMR: Experiments like ¹H-¹⁵N HSQC require isotope-labeled protein but provide valuable information on the binding site by monitoring chemical shift perturbations (CSPs) of specific residues upon fragment binding.[18] This can simultaneously provide hit identification, affinity estimation, and localization of the binding site.[18]
Protocol: NMR-Based Fragment Screening (¹H-¹⁵N HSQC)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).
-
Prepare a solution of ¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 5-10% D₂O).
-
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add the fragment to the protein sample to a final concentration of 200-500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the two spectra and identify any residues exhibiting significant chemical shift perturbations.
-
Map the perturbed residues onto the protein structure (if available) to identify the binding site.
-
Binding affinity (K_D) can be estimated by titrating the fragment and monitoring the chemical shift changes.[18]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biosensor technology that provides real-time kinetic data on molecular interactions.[20][21] It is a sensitive method for detecting low-affinity fragment binding and can be used for primary screening and hit validation.[22][23]
Protocol: SPR-Based Fragment Screening
-
Chip Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating the surface to subtract non-specific binding.
-
-
Screening:
-
Prepare a solution of this compound in running buffer (e.g., HBS-EP+) at a concentration of 100-200 µM.
-
Inject the fragment solution over the sensor and reference flow cells.
-
Monitor the binding response in real-time. A response significantly above the reference cell indicates binding.
-
-
Data Analysis:
-
Binding can be confirmed by observing a concentration-dependent response.
-
The equilibrium dissociation constant (K_D) can be determined by analyzing the steady-state binding levels at different fragment concentrations.[20]
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, offering invaluable insights for structure-based drug design.[24][25][26] The bromine atom in this compound is particularly advantageous for crystallographic screening.[11] Its high electron density makes it easily identifiable in electron density maps, and anomalous scattering data can be collected to unambiguously confirm its position.[12][13]
Protocol: Crystallographic Fragment Screening
-
Crystal Preparation:
-
Generate high-quality crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a solution of this compound (1-10 mM) in a cryoprotectant solution compatible with the protein crystals.
-
Soak the protein crystals in the fragment solution for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source. To leverage the bromine atom, collect data at or near the bromine absorption edge to maximize the anomalous signal.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The bromine atom's position can be confirmed by analyzing the anomalous difference map.[12]
-
Part 2: Hit Validation and Structural Characterization
Once a hit has been identified, it is crucial to validate the binding using an orthogonal biophysical method and to obtain high-resolution structural information.
| Technique | Primary Use | Key Advantages |
| NMR | Screening, Validation, SAR | Provides binding site and affinity data.[18][27] |
| SPR | Screening, Validation, Kinetics | Real-time kinetic and affinity data.[20][21] |
| X-ray Crystallography | Screening, Structural Biology | High-resolution 3D binding pose.[24][28] |
| ITC | Validation, Thermodynamics | "Gold standard" for affinity determination.[25] |
Part 3: Hit-to-Lead Elaboration
With a validated hit and structural information in hand, the next phase involves synthetically elaborating the fragment to improve its potency and selectivity. The this compound fragment is ideally suited for this process.
Caption: Synthetic elaboration pathways for the core fragment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used reactions in drug discovery for the formation of C-C bonds.[29][30][31] It allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyrazolo[3,4-b]pyridine core, enabling the exploration of nearby pockets in the protein's binding site.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., dioxane/water).
-
-
Reaction Conditions:
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and is extensively used in medicinal chemistry.[32][33][34][35][36] This reaction can be used to introduce primary or secondary amines at the 3-position, allowing for the formation of new hydrogen bonds or salt bridges with the target protein.
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 eq.).
-
Add the desired amine (1.2 eq.) and an anhydrous solvent (e.g., toluene or dioxane).
-
-
Reaction Conditions:
-
Degas the mixture and heat under an inert atmosphere to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product using column chromatography.
-
THP Group Deprotection
At an appropriate stage, the THP protecting group can be removed to unmask the N-H of the pyrazole ring. This N-H can then act as a hydrogen bond donor or be a site for further synthetic elaboration. The deprotection is typically achieved under acidic conditions.[14][15][37][38][39]
Protocol: THP Deprotection
-
Reaction Setup:
-
Dissolve the THP-protected compound in a suitable solvent such as methanol or dichloromethane.
-
-
Reaction Conditions:
-
Workup and Purification:
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent and purify as necessary.
-
Conclusion
This compound is a strategically designed fragment that offers significant advantages for FBDD campaigns. Its privileged core provides a high probability of interacting with biological targets, while the bromine handle facilitates rapid, structure-guided elaboration and aids in crystallographic hit identification. The THP protecting group adds another layer of synthetic versatility. By employing the biophysical and synthetic protocols outlined in this guide, researchers can effectively leverage this fragment to accelerate the discovery of novel, high-quality lead compounds.
References
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
-
Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
-
Application of Fragment-Based Drug Discovery to Versatile Targets. PMC - NIH.
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH.
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC - NIH.
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC - NIH.
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate.
-
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.
-
Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed.
-
Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
-
Brominated Fragment Library. Life Chemicals.
-
Practical aspects of NMR-based fragment screening. PubMed.
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH.
-
Tetrahydropyran. Wikipedia.
-
Fragment Screening by Surface Plasmon Resonance. PMC - NIH.
-
NMR-based fragment screening for drug discovery. European Pharmaceutical Review.
-
Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC - NIH.
-
Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed.
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.
-
The Buchwald-Hartwig Amination: A Powerful Tool for Carbon-Nitrogen Bond Formation in Research and Drug Development. Benchchem.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
-
X-ray Crystallography Fragment Screening. Selvita.
-
Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
-
Fragment HIT Identification in FBDD. CrystalsFirst.
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Application of 6-Bromochromane-3-carboxylic Acid in Fragment-Based Drug Discovery. Benchchem.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
-
Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
(PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
- 23. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selvita.com [selvita.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 29. researchgate.net [researchgate.net]
- 30. books.rsc.org [books.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. orbit.dtu.dk [orbit.dtu.dk]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 36. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 39. Tetrahydropyran - Wikipedia [en.wikipedia.org]
Application Note: Rapid and Efficient Synthesis of 3-Substituted Pyrazolo[3,4-b]pyridines via Microwave-Assisted Multi-Component Reactions
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This assertion is grounded in the wide array of pharmacological activities exhibited by its derivatives, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][3][4] The therapeutic potential of this scaffold is underscored by its presence in several drug candidates and approved pharmaceuticals.[1][4] Consequently, the development of efficient, robust, and environmentally benign synthetic methodologies to access structurally diverse pyrazolo[3,4-b]pyridines is of paramount importance to researchers in both academia and the pharmaceutical industry.[2][5]
Traditionally, the synthesis of such fused heterocyclic systems often involves multi-step procedures with harsh reaction conditions, extended reaction times, and the use of hazardous solvents, leading to moderate yields and significant waste generation.[5] This application note details a modern, efficient, and greener approach leveraging the power of microwave-assisted organic synthesis (MAOS) for the one-pot, multi-component synthesis of 3-substituted pyrazolo[3,4-b]pyridines.
The Rationale for Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in synthetic chemistry, offering numerous advantages over conventional heating methods.[5][6] These benefits, which are particularly impactful for multi-component reactions (MCRs), include:
-
Rapid Reaction Times: Microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to a rapid increase in temperature and dramatically reduced reaction times—often from hours to mere minutes.[6][7]
-
Increased Yields and Purity: The uniform and rapid heating provided by microwaves can minimize the formation of side products, leading to higher yields and cleaner reaction profiles, which simplifies product purification.[5]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.
-
Alignment with Green Chemistry Principles: The efficiency of microwave synthesis often allows for the use of greener solvents, such as water or ethanol, or even solvent-free conditions, thereby reducing the environmental footprint of the chemical process.[5][8]
This protocol harnesses these advantages to provide a streamlined and effective method for the synthesis of a library of pyrazolo[3,4-b]pyridine derivatives.
General Reaction Scheme: A Multi-Component Approach
The described protocol is a one-pot, three-component reaction involving a 5-aminopyrazole, an aromatic aldehyde, and an active methylene nitrile (e.g., a p-substituted β-ketonitrile or ethyl 2-cyanoacetate), often in the presence of a catalyst.[3][9] The general transformation is depicted below:
Caption: General workflow for the microwave-assisted synthesis.
Detailed Application Protocol
This protocol provides a step-by-step guide for the synthesis of 3-substituted pyrazolo[3,4-b]pyridines using a standard laboratory microwave synthesizer.
Materials and Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Substituted 5-aminopyrazole (e.g., 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole)
-
Aromatic aldehyde (e.g., 4-anisaldehyde)
-
Active methylene nitrile (e.g., 4-fluoro-benzoylacetonitrile)
-
Glacial acetic acid (as both solvent and catalyst)
-
Ethanol and water for washing
-
Standard laboratory glassware for workup and purification
-
Filtration apparatus (Büchner funnel)
-
Analytical instruments for characterization (NMR, MS, IR)
Experimental Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 5-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the active methylene nitrile (1.0 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (3-5 mL) to the vial. The acetic acid serves as both a solvent and an acid catalyst to promote the condensation steps.[1][3]
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture for 10-20 minutes at a constant temperature of 150-160 °C.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Workup: After the reaction is complete, allow the vial to cool to room temperature. A precipitate will typically form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[5]
Caption: Step-by-step experimental workflow.
Expected Results and Data
The application of microwave irradiation significantly accelerates the synthesis of pyrazolo[3,4-b]pyridines, with reactions typically reaching completion in minutes as opposed to hours under conventional heating.[3][7] Yields are generally high, often exceeding 80-90%.[5] The reaction is tolerant of a wide range of substituents on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups.[5]
Table 1: Comparison of Microwave vs. Conventional Synthesis
| Entry | Aldehyde Substituent | Method | Time | Yield (%) |
| 1 | 4-OCH₃ | Microwave | 15 min | 92 |
| 2 | 4-OCH₃ | Conventional | 8 h | 75 |
| 3 | 4-Cl | Microwave | 12 min | 91 |
| 4 | 4-Cl | Conventional | 8 h | 72 |
| 5 | 4-NO₂ | Microwave | 10 min | 92 |
| 6 | 4-NO₂ | Conventional | 10 h | 68 |
Data is representative and compiled from typical results reported in the literature.[3][5]
Underlying Reaction Mechanism
The formation of the pyrazolo[3,4-b]pyridine scaffold in this multi-component reaction proceeds through a cascade of condensation and cyclization reactions. The proposed mechanism involves the following key steps:
-
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aromatic aldehyde and the active methylene nitrile, catalyzed by the acidic or basic medium, to form a benzylidene intermediate.
-
Michael Addition: The 5-aminopyrazole then acts as a nucleophile, undergoing a Michael-type addition to the electron-deficient double bond of the benzylidene intermediate.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration, to form the fused pyridine ring, yielding the final pyrazolo[3,4-b]pyridine product.[5]
Caption: Plausible reaction mechanism pathway.
Conclusion and Outlook
This application note outlines a highly efficient, rapid, and robust protocol for the synthesis of 3-substituted pyrazolo[3,4-b]pyridines utilizing microwave-assisted, multi-component reaction chemistry. The methodology offers significant advantages in terms of reaction time, product yield, and adherence to the principles of green chemistry.[5] The operational simplicity and broad substrate scope make this protocol an invaluable tool for researchers and scientists in drug development, enabling the rapid generation of diverse compound libraries for biological screening and lead optimization. The continued adoption of such enabling technologies will undoubtedly accelerate the discovery of new therapeutic agents based on this important heterocyclic scaffold.
References
-
Gomez-Gomez, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
-
Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
-
Rizk, H. F., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link]
-
Rizk, H. F., et al. (2011). ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. ChemInform. Available at: [Link]
-
Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ResearchGate. Available at: [Link]
-
Unknown. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Synthesis. Available at: [Link]
-
Al-Omair, M. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Akbaş, H., & Kocyigit, O. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]
-
Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: [Link]
-
Gomez-Gomez, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
-
Bakšytė, E., et al. (2023). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]
-
Wang, W., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Streamlining Synthesis with One-Pot Strategies for 3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous compounds with significant therapeutic potential, including kinase inhibitors and agents with antimalarial and anticancer properties.[1][2][3][4] The functionalization of this core is paramount in drug discovery and development. The precursor, 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, serves as a versatile and pivotal building block for introducing molecular diversity at the C3 position. The oxan-2-yl (tetrahydropyranyl, THP) group provides a robust, acid-labile protection for the pyrazole nitrogen, enabling selective reactions at other sites.[5][6]
This guide provides detailed application notes and protocols for three distinct one-pot synthesis strategies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, each followed by an in-situ deprotection of the THP group. These one-pot procedures are designed to enhance synthetic efficiency by reducing reaction time, minimizing purification steps, and lowering solvent consumption, thereby offering a greener and more cost-effective approach for researchers in medicinal chemistry and drug development.[7][8]
Section 1: One-Pot Sequential Suzuki-Miyaura Coupling and Deprotection
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds.[7][9] This one-pot protocol first achieves the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C3 position, followed by acidic removal of the THP protecting group without isolating the intermediate. The chemoselectivity of Suzuki reactions on halogenated pyrazolopyridines is well-documented, making this a reliable strategy.[7][10]
Workflow Overview
The logical flow involves the initial formation of the C-C bond, followed by the unmasking of the pyrazole N-H in the same reaction vessel, triggered by a change in conditions (i.e., addition of acid).
Caption: One-pot Suzuki coupling and deprotection workflow.
Detailed Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand, like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%). The choice of ligand is critical; dppf is effective for a broad range of substrates.[7][10]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 3:1 v/v). The total solvent volume should create a concentration of approximately 0.1 M with respect to the starting material.
-
Coupling Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
In-Situ Deprotection: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add aqueous hydrochloric acid (e.g., 4 M HCl, 3.0 equiv.) dropwise.
-
Deprotection Reaction: Stir the mixture at room temperature for 2-6 hours or until the THP-protected intermediate is fully converted to the final product, as confirmed by TLC or LC-MS. The THP group is readily cleaved under these acidic conditions.[5]
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂ / dppf | A robust system for coupling heteroaryl halides.[7][10] |
| Base | Cs₂CO₃ | Strong, non-nucleophilic base suitable for Suzuki reactions. |
| Solvent | 1,4-Dioxane / H₂O | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 60-80 °C | Sufficient to drive the catalytic cycle without degrading the catalyst. |
| Deprotection | 4 M HCl (aq) | Standard condition for efficient cleavage of the THP acetal.[5][6] |
| Typical Yield | 65-90% | Varies with the electronic properties of the boronic acid. |
Section 2: One-Pot Sonogashira Coupling and Deprotection
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a transformation invaluable for creating rigid molecular scaffolds.[11][12] This one-pot protocol facilitates the introduction of an alkynyl moiety at the C3 position, followed by acidic work-up to remove the THP group.
Workflow Overview
This process sequentially builds the C-C triple bond and then reveals the N-H functionality, providing rapid access to 3-alkynyl-1H-pyrazolo[3,4-b]pyridines.
Caption: One-pot Sonogashira coupling and deprotection workflow.
Detailed Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper co-catalyst, Copper(I) Iodide (CuI, 5 mol%).[13]
-
Solvent and Base Addition: Add a suitable degassed solvent (e.g., DMF or THF) and a degassed amine base such as triethylamine (Et₃N, 2.5 equiv.). The amine acts as both the base and a solvent.
-
Coupling Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction progress should be monitored by TLC or LC-MS. The formation of a precipitate (triethylammonium bromide) is often observed. The reaction is typically complete in 2-12 hours.
-
In-Situ Deprotection: After the coupling is complete, cool the reaction to 0 °C. Add a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 20% TFA v/v). The use of TFA allows for efficient THP cleavage under relatively mild conditions.[6]
-
Deprotection Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine. Redissolve the residue in DCM or Ethyl Acetate and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid. Wash further with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira coupling.[11][12] |
| Base | Triethylamine (Et₃N) | Acts as both an acid scavenger and a solvent. |
| Solvent | DMF or THF | Aprotic polar solvents that facilitate the reaction. |
| Temperature | 25-60 °C | Mild conditions are often sufficient, preserving sensitive functional groups. |
| Deprotection | TFA in DCM | Effective for acid-labile groups like THP.[6] |
| Typical Yield | 60-85% | Substrate-dependent, with electron-poor alkynes sometimes reacting slower. |
Section 3: One-Pot Buchwald-Hartwig Amination and Deprotection
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds, a critical transformation in pharmaceutical synthesis.[14][15] This protocol describes the coupling of a primary or secondary amine to the C3 position, followed by the standard acidic removal of the THP group in a one-pot fashion.
Workflow Overview
This strategy provides a direct route to 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives, which are important pharmacophores.
Caption: One-pot Buchwald-Hartwig amination and deprotection workflow.
Detailed Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu, 1.5 equiv.), a palladium source like Pd₂(dba)₃ (2 mol%), and a specialized ligand.
-
Ligand Selection: The choice of ligand is crucial for high yields. Sterically hindered biarylphosphine ligands like XPhos or RuPhos (4 mol%) are often highly effective.[16][17]
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as Toluene or 1,4-Dioxane.
-
Coupling Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed, which typically takes 4-24 hours.
-
In-Situ Deprotection: Cool the reaction mixture to 0 °C. Cautiously quench the strong base by slowly adding a solution of 4 M HCl in 1,4-dioxane. Add enough acid to both neutralize the base and catalyze the deprotection (e.g., 4.0 equiv.).
-
Deprotection Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the cleavage of the THP group by TLC or LC-MS.
-
Work-up and Purification: Neutralize the reaction with aqueous NaHCO₃ solution and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd₂(dba)₃ / XPhos | A modern, highly active catalyst system for C-N coupling.[17] |
| Base | NaOtBu | A strong base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are necessary for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive C-N bond formation. |
| Deprotection | HCl in Dioxane | Compatible with the reaction solvent and effective for THP removal.[5] |
| Typical Yield | 55-80% | Highly dependent on the steric and electronic nature of the amine. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Coupling | Inactive catalyst; Poor quality reagents/solvents; Inappropriate ligand or base. | Use a fresh batch of catalyst. Ensure all reagents are pure and solvents are anhydrous/degassed. Screen different ligands and bases. |
| Stalled Reaction | Catalyst decomposition. | Add a fresh portion of catalyst and ligand to the reaction mixture. |
| Incomplete Deprotection | Insufficient acid; Steric hindrance around the THP group. | Add more acid or increase the reaction time/temperature for the deprotection step. Switch to a stronger acid if necessary. |
| Side Product Formation | Homocoupling of boronic acid (Suzuki); Dimerization of alkyne (Sonogashira); Reductive dehalogenation. | Lower the reaction temperature. Adjust the stoichiometry of the coupling partners. Ensure a thoroughly inert atmosphere. |
Conclusion
The one-pot strategies detailed in this guide—combining palladium-catalyzed cross-coupling with in-situ THP deprotection—represent a significant advancement in the synthesis of functionalized 1H-pyrazolo[3,4-b]pyridine derivatives. By leveraging these protocols, researchers can rapidly and efficiently generate diverse libraries of compounds from the versatile this compound building block, accelerating hit-to-lead campaigns in drug discovery.
References
-
Abdelkhalik, M. M. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]
-
Abdelkhalik, M. M. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
-
Baltork, I. M., & Khosropour, A. R. (2011). One-Pot Three-Component Synthesis of Pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones. ACS Combinatorial Science. Available at: [Link]
-
El-Gazzar, A. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Cerezo-Guisado, M. I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. Available at: [Link]
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal. Available at: [Link]
-
Gudim, A. L., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Novel One-Pot Synthesis of Pyrazolo[3,4-b][18][19]oxazines. Available at: [Link]
-
Gudim, A. L., et al. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
-
Jean, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Iaroshenko, V. O., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and related derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3 Sequential one-pot synthesis of 3,6-diarylpyrazolo[3,4-b]pyridines. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
-
Gaponova, I., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances. Available at: [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. Available at: [Link]
-
Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
Zhang, Y., et al. (2019). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. longdom.org [longdom.org]
- 19. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of TRK Inhibitors: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies and practical applications for the development of Tropomyosin Receptor Kinase (TRK) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core synthetic methodologies for leading TRK inhibitors, offering detailed protocols and expert insights into the chemical causality behind experimental choices.
Introduction: The Therapeutic Promise of TRK Inhibition
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] However, chromosomal rearrangements involving the NTRK genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of oncogenic fusion proteins.[1][3] These fusion proteins result in constitutively active kinases that drive tumor growth and survival across a wide range of pediatric and adult cancers, a phenomenon known as "tumor-agnostic" oncology.[4][5]
The discovery of NTRK gene fusions as oncogenic drivers has spurred the development of highly specific and potent TRK inhibitors. These small molecules have demonstrated remarkable and durable responses in patients with NTRK fusion-positive cancers, leading to landmark approvals of first-generation inhibitors like Larotrectinib and Entrectinib.[4][5] This guide will focus on the synthetic pathways that have enabled the successful development of these and next-generation TRK inhibitors.
The TRK Signaling Pathway in Cancer
Understanding the underlying biology is paramount for the rational design and synthesis of effective inhibitors. In cancer, NTRK gene fusions lead to ligand-independent dimerization and autophosphorylation of the TRK kinase domain.[2] This constitutive activation triggers a cascade of downstream signaling pathways, primarily the Ras/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and differentiation.[2][3]
A simplified representation of the TRK signaling pathway and the point of intervention for TRK inhibitors is depicted below:
Caption: TRK Signaling Pathway and Point of Inhibition.
Synthetic Strategies for First-Generation TRK Inhibitors
The synthesis of TRK inhibitors often involves the construction of a core scaffold that can effectively occupy the ATP-binding pocket of the kinase. The following sections provide detailed protocols for the synthesis of Larotrectinib and Entrectinib, two pioneering drugs in this class.
Synthesis of Larotrectinib
Larotrectinib is a highly potent and selective ATP-competitive inhibitor of all three TRK kinases.[4] A common synthetic route involves the coupling of a chiral pyrrolidine fragment with a pyrazolopyrimidine core.[4]
Caption: Synthetic Workflow for Larotrectinib.
Step 1-3: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine
-
Condensation: To a solution of 2,5-difluorobenzaldehyde in a suitable solvent such as dichloromethane, add Ellman's auxiliary ((R)-2-methylpropane-2-sulfinamide). The reaction is typically stirred at room temperature until completion.
-
Grignard Reaction: The resulting sulfinyl imine is then reacted with a Grignard reagent, such as (3-bromopropyl)magnesium bromide, at low temperature (e.g., -78 °C).
-
Deprotection and Cyclization: The sulfinamide intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA), in the presence of a reducing agent like triethylsilane. This step removes the chiral auxiliary and facilitates the cyclization to form the pyrrolidine ring. The product is often isolated as a salt (e.g., maleate salt) to improve stability and handling.[4]
Step 4: Coupling with the Pyrazolopyrimidine Core
-
The chiral pyrrolidine intermediate is subjected to a nucleophilic aromatic substitution (SNAr) reaction with a suitable nitropyrazolopyrimidine, such as 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine.[6] The reaction is typically carried out in a high-boiling solvent like n-butanol with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Step 5: Reduction of the Nitro Group
-
The nitro group of the coupled intermediate is reduced to an amine. Common reducing agents for this transformation include zinc powder in the presence of ammonium chloride or catalytic hydrogenation using palladium on carbon (Pd/C).[6][7]
Step 6: Urea Formation
-
The resulting aminopyrazolopyrimidine is reacted with a carbonyl source, such as phenyl chloroformate or carbonyldiimidazole (CDI), to form an activated intermediate.
-
This intermediate is then treated with (S)-3-hydroxypyrrolidine to form the final urea linkage, yielding Larotrectinib.[4][6] The final product is often converted to its sulfate salt for improved pharmaceutical properties.[4]
| Compound | Molecular Formula | Molecular Weight |
| Larotrectinib | C₂₁H₂₂F₂N₆O₂ | 428.44 g/mol |
| Larotrectinib Sulfate | C₂₁H₂₄F₂N₆O₆S | 526.52 g/mol |
Synthesis of Entrectinib
Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK tyrosine kinases.[3] Its synthesis typically involves the amide coupling of a functionalized benzoic acid derivative with an aminoindazole core.[3][8]
Caption: Synthetic Workflow for Entrectinib.
Synthesis of the Carboxylic Acid Fragment
-
Nucleophilic Aromatic Substitution: tert-Butyl 4-fluoro-2-nitrobenzoate is reacted with N-methylpiperazine at room temperature.
-
Nitro Reduction: The nitro group is reduced to an amine using standard conditions (e.g., Fe/NH₄Cl or catalytic hydrogenation).
-
Reductive Amination: The resulting aniline is reacted with tetrahydro-2H-pyran-4-one in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Protection and Hydrolysis: The secondary amine is protected with a trifluoroacetyl group, followed by the hydrolysis of the tert-butyl ester to yield the carboxylic acid fragment.[3]
Amide Coupling and Final Steps
-
Acyl Chloride Formation: The carboxylic acid fragment is converted to its corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM).[3]
-
Amide Coupling: The crude acyl chloride is then reacted with 5-(3,5-difluorobenzyl)-1H-indazol-3-amine in the presence of a base such as pyridine at low temperatures (-30 to -40 °C).[3]
-
Deprotection: The trifluoroacetyl protecting group is removed by treatment with a base like potassium carbonate in aqueous methanol.[3]
-
Purification: The crude product is purified by trituration or recrystallization to afford Entrectinib.[3]
| Compound | Molecular Formula | Molecular Weight |
| Entrectinib | C₃₁H₃₄F₂N₆O₂ | 560.64 g/mol |
Biological Evaluation of TRK Inhibitors
The synthesis of novel TRK inhibitors is followed by rigorous biological evaluation to determine their potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory activity of a compound against the target kinase. The ADP-Glo™ Kinase Assay is a commonly used luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[1][9]
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant TRKA enzyme, and the substrate (e.g., Poly(Glu,Tyr) 4:1).[9]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is subsequently used by luciferase to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
Cell-based assays are crucial for evaluating the ability of an inhibitor to suppress the growth of cancer cells harboring NTRK fusions. The KM12 cell line, derived from a human colon carcinoma, is known to be sensitive to TRKA inhibition and is a suitable model for such studies.[10][11]
-
Cell Seeding: Seed KM12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TRK inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The synthesis of TRK inhibitors represents a significant advancement in precision oncology. The methodologies outlined in this guide provide a foundation for the development of both first- and next-generation inhibitors. As the challenge of acquired resistance emerges, novel synthetic strategies, such as the development of macrocyclic inhibitors and the use of photoredox catalysis, will be crucial in creating new therapeutics that can overcome these hurdles.[2][12] The continued collaboration between synthetic chemists and cancer biologists will be essential in advancing the field of TRK-targeted therapies.
References
-
Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor, Treatment of solid tumors. Drugs of the Future. Available from: [Link]
- CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents.
-
Current synthesis vs. proposed synthesis of entrectinib. - ResearchGate. Available from: [Link]
-
Total Synthesis of Entrectinib - ChemistryViews. (2021-12-26). Available from: [Link]
- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents.
- EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents.
- WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents.
-
NCI human tumor cell line growth inhibition assay. Data for the KM12 Colon cell line. PubChem. Available from: [Link]
-
Synthesis of larotrectinib (XXXIX). | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
WO/2017/201241 PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-Y L)-3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE - WIPO Patentscope. (2017-11-23). Available from: [Link]
-
TrkA Assay Kit - BPS Bioscience. Available from: [Link]
-
Process for the preparation of amorphous form of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] - Technical Disclosure Commons. (2022-11-25). Available from: [Link]
-
TRKA Human RTK Kinase Cell Based Agonist Functional LeadHunter Assay - US. Available from: [Link]
- EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl] - Google Patents.
-
Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PubMed. (2023-06-01). Available from: [Link]
- AU2017268371A1 - Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo(1,5-A)pyrimidin-3-y l)-3-hydroxypyrrolidine-1-carboxamide - Google Patents.
- CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents.
-
Larotrectinib and entrectinib as type-I multi-target kinase inhibitors - ResearchGate. Available from: [Link]
-
Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed. Available from: [Link]
-
KM-12 Xenograft Model. Available from: [Link]
-
Citations: "Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl) - Paper Digest. Available from: [Link]
- PL3290414T3 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl] - Google Patents.
-
Cellosaurus cell line KM12 (CVCL_1331). Available from: [Link]
-
(A) In vitro growth of KM12C, KM12L4A and KM12SM cells (seeded at... - ResearchGate. Available from: [Link]
Sources
- 1. promega.com [promega.com]
- 2. Total Synthesis of Entrectinib - ChemistryViews [chemistryviews.org]
- 3. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 4. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 5. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Brominated Pyrazolopyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this important class of heteroaromatic compounds. Pyrazolopyridines are privileged scaffolds in drug discovery, and their functionalization via Suzuki coupling is a critical tool. However, the inherent properties of this ring system—such as the Lewis basicity of its nitrogen atoms and its specific electronic nature—often lead to complications not encountered with simpler aryl halides.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose problems, optimize your reaction conditions, and achieve consistent, high-yielding results.
Troubleshooting Guide: Diagnosing & Solving Common Issues
This section addresses specific experimental failures in a question-and-answer format.
Problem Area 1: Low or No Conversion
Q: My reaction shows no consumption of the brominated pyrazolopyridine starting material. What are the most likely causes?
A: A complete lack of reactivity typically points to a fundamental issue with the catalytic cycle's initiation. The primary culprits are:
-
Inactive Catalyst: The Pd(0) active species is not being generated or is immediately poisoned. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high quality. Pre-formed Pd(0) catalysts or modern pre-catalysts (e.g., XPhos Pd G2/G3) are often more reliable as they do not require an in situ reduction step.[1]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) species and promote boronic acid homocoupling.[2] Rigorous degassing of your solvent and reaction vessel (by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles) is absolutely critical.
-
Poor Reagent Quality: Verify the purity of your brominated pyrazolopyridine and boronic acid. Boronic acids, in particular, can dehydrate to form unreactive boroxine trimers upon storage.[3]
Q: I'm observing very low conversion (<30%) even after extended reaction times. What should I optimize first?
A: Sluggish reactions with heteroaryl halides are common and often stem from challenges in the oxidative addition step or catalyst deactivation.
-
Catalyst Deactivation by N-Coordination: The pyridine nitrogen of the pyrazolopyridine ring is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity.[1][4][5] This is a very common problem with nitrogen-containing heterocycles.
-
Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos create a sterically hindered environment around the palladium, which disfavors coordination by the pyrazolopyridine nitrogen and accelerates the desired oxidative addition and reductive elimination steps.[6][7]
-
-
Suboptimal Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[8][9] If the base is too weak or poorly soluble, the reaction will be slow.
-
Solution: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging couplings due to their higher basicity and better solubility in common organic solvents.[9][10] A solvent system of 1,4-dioxane/water or Toluene/water is a standard starting point.
-
Problem Area 2: Dominant Side Reactions
Q: The main product I'm isolating is the debrominated (hydrodehalogenated) pyrazolopyridine. How can I prevent this?
A: Dehalogenation is a frequent side reaction where the bromine atom is replaced by a hydrogen.[11] This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the pyrazolopyridine.[2]
-
Potential Causes & Solutions:
-
Base/Solvent as Hydride Source: Some bases (like alkoxides in the presence of alcohol) or solvents can act as hydride sources, especially at high temperatures.
-
Boronic Acid Instability: Protodeboronation of the boronic acid can also lead to pathways that generate hydride species.
-
Mitigation Strategy: Using a less coordinating solvent and a carefully chosen base can help. A key study on halogenated aminopyrazoles found that using a pre-catalyst like XPhos Pd G2 could significantly suppress dehalogenation compared to using a simple Pd(OAc)₂/ligand mixture.[1] Another study on 3-bromo pyrazolo[1,5-a]pyrimidin-5-one specifically recommended a tandem XPhosPdG2/XPhos catalyst system to avoid the debromination reaction.[12][13]
-
Q: My crude NMR shows significant amounts of a biaryl byproduct derived from my boronic acid. What is causing this homocoupling?
A: The formation of a symmetrical biaryl (Ar-Ar) from the boronic acid (Ar-B(OH)₂) is known as homocoupling. This side reaction is almost always promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[2][14]
-
Solution: The most effective solution is to improve your degassing technique. Ensure the solvent and the reaction headspace are scrupulously free of oxygen before heating.
Q: I suspect my boronic acid is unstable under the reaction conditions, leading to protodeboronation. How can I confirm this and what is the solution?
A: Protodeboronation is the replacement of the C-B bond with a C-H bond, consuming your nucleophile.[4] It is particularly problematic with electron-deficient or certain heteroaryl boronic acids and is often catalyzed by aqueous base.[5][15]
-
Confirmation: You will see the corresponding arene byproduct (Ar-H from your Ar-B(OH)₂) in your crude reaction analysis (e.g., GC-MS or LC-MS).
-
Solutions:
-
Use a Boronate Ester: Pinacol boronate esters (Bpin) are significantly more stable towards protodeboronation than the corresponding boronic acids.[15][16] You can either use the commercially available ester or convert your boronic acid to the pinacol ester before the coupling reaction.
-
Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions can be effective. This often involves using a base like potassium fluoride (KF) or cesium fluoride (CsF) in a solvent like THF or dioxane.[7]
-
Visual Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common Suzuki coupling failures.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst and ligand for my brominated pyrazolopyridine?
A: The choice of catalyst system is arguably the most critical parameter. For challenging heteroaryl couplings, a combination of a palladium source and a specialized ligand is superior to generic catalysts like Pd(PPh₃)₄.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively. However, modern Buchwald-type pre-catalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) are often superior. They are air-stable, activate reliably under reaction conditions, and provide a 1:1 Pd:Ligand ratio, preventing issues from excess phosphine ligand.[1]
-
Ligand Selection: The ligand dictates the reactivity and stability of the catalyst. For electron-rich or sterically hindered heteroaryl bromides like pyrazolopyridines, bulky and electron-donating ligands are required to promote the rate-limiting oxidative addition step and prevent catalyst deactivation.[6][7][17]
| Ligand Class | Examples | Best For... | Rationale |
| Buchwald Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | General-purpose for difficult heteroaryl couplings. Often the first choice. | Highly electron-rich and sterically bulky, promoting fast oxidative addition and reductive elimination while preventing N-coordination.[6] |
| Ferrocenylphosphines | dppf | Good starting point, but may be less effective for highly challenging substrates. | Provides good thermal stability. The catalyst Pd(dppf)Cl₂ is a widely used, reliable choice for many standard couplings. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Effective for electron-rich aryl halides. | Highly electron-donating, but can be more sensitive to air. |
Q2: What is the role of the base, and how do I choose the right one?
A: The base is essential for the transmetalation step of the catalytic cycle. It converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center.[8][9]
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ / Na₂CO₃ | Aqueous solvent mixture (e.g., Dioxane/H₂O) | Inexpensive, effective for many standard couplings.[9] | Can be too weak for difficult substrates; can promote protodeboronation. |
| K₃PO₄ | Aqueous or anhydrous conditions | Stronger base, often gives higher yields for challenging substrates. Good solubility.[6][9] | More expensive; can be hygroscopic. |
| Cs₂CO₃ | Aqueous or anhydrous conditions | Highly effective for very difficult couplings due to high solubility in organic solvents.[10] | Expensive; very hygroscopic. |
| KF / CsF | Anhydrous solvents (THF, Dioxane) | Used when protodeboronation is a major issue.[8] | Weaker bases, may require higher temperatures or more active catalysts. |
Recommendation: Start with K₃PO₄ in a Dioxane/H₂O (4:1) mixture. If protodeboronation is observed, switch to anhydrous conditions with KF .
Q3: Does the presence of an unprotected N-H on the pyrazole ring cause problems?
A: Yes, the pyrazole N-H proton is acidic and can react with the base. This can have two consequences:
-
Consumption of Base: It may require using a larger excess of base (e.g., 3-4 equivalents) to ensure enough is available to activate the boronic acid.
-
Solubility Issues: The resulting pyrazolopyridine salt may have different solubility properties, which could affect the reaction.
In many cases, the coupling can proceed successfully without protection, especially if a moderate base like K₂CO₃ or K₃PO₄ is used in sufficient excess.[1] However, if issues persist, protection of the N-H group (e.g., as a SEM, Boc, or THP ether) may be necessary.
The Suzuki-Miyaura Catalytic Cycle & Failure Points
This diagram illustrates the key steps and highlights where challenges with brominated pyrazolopyridines typically arise.
Caption: The Suzuki catalytic cycle with key failure points for pyrazolopyridines.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a brominated pyrazolopyridine. Microwave heating is often used to accelerate these reactions.[18][19]
Materials:
-
Brominated pyrazolopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Microwave vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, dry microwave vial, add the brominated pyrazolopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (3.0 equiv), and palladium pre-catalyst (0.02 equiv).
-
Degassing: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the vial in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-120 °C) for the specified time (e.g., 20-60 minutes).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available at: [Link]
-
Biscoe, M. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Jadhav, S. D., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available at: [Link]
-
Tomanová, P., et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]
-
Scott, V. J., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available at: [Link]
-
Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Ghavtadze, N., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Le, T., & Vo, T. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Sci-Hub. Available at: [Link]
-
Ayub, K., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
-
OUCI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
Peng, J-B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination During Cross-Coupling Reactions
<_R&D_1>
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the unwanted side reaction of debromination during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the frustrating formation of hydrodebrominated byproducts, which consume starting materials, reduce yields, and complicate purification.[1]
Here, we will dissect the mechanistic underpinnings of this side reaction and provide actionable, field-proven troubleshooting strategies and detailed protocols to help you minimize its occurrence in your Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Understanding the Enemy: The Mechanism of Debromination
Before troubleshooting, it's crucial to understand how debromination, also known as hydrodebromination, occurs. The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can originate from various sources, including trace water, alcohol solvents, certain bases (like amines), or even the phosphine ligands themselves.[1]
Once formed, this Pd-H species can intercept the aryl-palladium(II) intermediate (Ar-Pd-L2-Br) that is central to the desired cross-coupling pathway. Instead of proceeding to transmetalation and reductive elimination to form the desired C-C bond, the complex can undergo reductive elimination of Ar-H, yielding the debrominated byproduct and regenerating the Pd(0) catalyst.[1]
Diagram: Competing Pathways: Cross-Coupling vs. Debromination
Caption: The catalytic cycle showing the desired cross-coupling pathway in competition with the debromination side-reaction initiated by a hydride source.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might be facing in the lab. The advice is structured to help you diagnose the problem and implement a solution systematically.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Q1: I'm seeing a lot of my aryl bromide starting material being converted to the simple arene in my Suzuki reaction. Where should I start?
A1: This is a classic debromination problem. The most impactful parameters to investigate first are your ligand , base , and temperature .
-
Ligand Choice is Critical: The ligand's job is to stabilize the palladium center and accelerate the desired reductive elimination step to outcompete debromination.[2] For many systems, switching to bulky, electron-rich biaryl phosphine ligands is highly effective.[1][3] These ligands promote the C-C bond-forming step.[1]
-
Base Selection Matters: Stronger bases can sometimes promote debromination.[1] While a base is necessary for the transmetalation step, an overly strong or nucleophilic base can contribute to the formation of Pd-H species.
-
Lower the Temperature: Debromination can have a different activation energy than the desired coupling.[1] Running the reaction at the lowest effective temperature can often tip the scales in favor of your product.
-
Recommendation: Try lowering the reaction temperature in 10-20 °C increments (e.g., from 100 °C to 80 °C).[1] You may need to extend the reaction time to achieve full conversion of the starting material.
-
Q2: My substrate is an electron-deficient or N-heterocyclic aryl bromide, and debromination is rampant. Are there special considerations?
A2: Yes, these substrates are notoriously prone to debromination.[1]
-
N-H Containing Heterocycles (e.g., indoles, pyrroles): The acidic N-H proton can be a major issue.[1][4] Deprotonation by the base increases the electron density of the ring, making the C-Br bond more susceptible to cleavage.
-
The Most Effective Solution: Protect the N-H group.[4][5] Common protecting groups like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) can dramatically suppress debromination.[4][5] In some cases, using a BOC group can suppress the side reaction, and it may even be removed under the reaction conditions.[5]
-
-
Electron-Deficient Systems (e.g., bromopyridines): These substrates are highly activated towards oxidative addition but can also be more susceptible to side reactions. The position of the bromine on a pyridine ring, for example, can significantly influence the tendency for debromination.[2]
-
Recommendation: For these challenging substrates, a full optimization screen is often necessary. Systematically varying the catalyst, ligand, base, and solvent is key. The use of well-defined palladium pre-catalysts can also provide more consistent results by ensuring efficient generation of the active Pd(0) species.[1]
-
Diagram: Troubleshooting Workflow for Debromination
Caption: A systematic workflow for troubleshooting and minimizing debromination in cross-coupling reactions.
Issue 2: Debromination in Other Cross-Coupling Reactions (Heck, Sonogashira, Stille)
Q3: I'm performing a Sonogashira coupling and observing my debrominated starting material. Are the solutions similar to the Suzuki reaction?
A3: The underlying principles are the same, but the specifics can differ.
-
Sonogashira Coupling: Harsh reaction conditions can promote debromination.[6]
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, this can sometimes facilitate side reactions. Consider trying a copper-free protocol.[2][7]
-
Base: An amine base like triethylamine (Et₃N) is standard.[8] Ensure it is high purity and dry.
-
Temperature: Aryl bromides often require heating for Sonogashira couplings, but excessive heat can be detrimental.[9] If debromination is an issue, try lowering the temperature and extending the reaction time.[6]
-
-
Heck Coupling: The choice of ligand and base is paramount.
-
Ligand: Bulky, electron-donating phosphines are also beneficial in Heck reactions to promote the desired coupling.[10]
-
Base: The base neutralizes the H-X generated. Organic bases like triethylamine are common. Ensure it is pure and free of reducing impurities.
-
-
Stille Coupling: Debromination can occur if the transmetalation step is slow relative to the Pd-H mediated reduction.
-
Solvent Effects: Some solvents are more prone to causing debromination. For instance, more dehalogenation has been observed in solvents like dioxane and DMF compared to toluene.[11]
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step, which can help to outcompete the debromination pathway.[12]
-
Data-Driven Decisions: The Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the formation of the debrominated byproduct. Use this as a quick reference during your optimization process.
| Parameter | Condition Favoring Debromination | Recommended Change to Minimize Debromination | Rationale |
| Ligand | Small, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[2][3] | Accelerates C-C reductive elimination, outcompeting the debromination pathway.[1][2] |
| Base | Strong, potentially nucleophilic (e.g., NaOtBu)[1] | Weaker, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃)[1][3] | Reduces the rate of side reactions that form Pd-H species. |
| Solvent | Protic (e.g., alcohols) or containing water/impurities.[4][8] | Anhydrous, degassed, aprotic (e.g., Toluene, Dioxane).[1][7] | Minimizes external sources of protons or hydrides. |
| Temperature | High (e.g., >100 °C) | Lowest temperature that allows for reasonable reaction rate.[3] | The debromination pathway may have a higher activation energy.[1] |
| Substrate | Unprotected N-H heterocycles (indoles, pyrroles).[4] | N-protected heterocycle (e.g., N-Boc, N-SEM).[4] | Prevents interference from the acidic N-H proton.[1][4] |
Field-Proven Experimental Protocols
The following are representative protocols designed to minimize debromination for common cross-coupling reactions. These should be considered as starting points for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of an N-H Heterocycle (N-Boc-5-bromoindole)
This protocol emphasizes the use of a protecting group and a milder base to suppress debromination.[4]
-
Reaction Setup:
-
To an oven-dried reaction vessel, add N-Boc-5-bromoindole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[4]
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[4]
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) via syringe.[4][7]
-
-
Reaction Execution:
-
Work-up:
Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromopyridine
This protocol avoids copper, which can sometimes contribute to side reactions, including debromination.[2]
-
Reaction Setup:
-
To a Schlenk tube, add 2-bromopyridine (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.[2]
-
Add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N) (2.5 mmol, 2.5 equiv) via syringe.[2]
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and pour it into water (20 mL).[2]
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
-
Frequently Asked Questions (FAQs)
Q: Can impurities in my reagents cause debromination? A: Absolutely. Impurities in solvents or reagents can act as hydride sources.[4] For example, peroxides in ethereal solvents or trace amounts of reducing agents can contribute to the formation of Pd-H species. Always use high-purity, anhydrous, and properly degassed solvents and reagents.[4][7]
Q: How can I tell if debromination is occurring without isolating the byproduct? A: The most direct way is to use LC-MS (Liquid Chromatography-Mass Spectrometry). You will see a peak corresponding to the mass of your starting material minus the mass of bromine plus the mass of hydrogen. For example, if your starting material has a mass of 250 g/mol and bromine is ~80 g/mol , you would look for a byproduct with a mass of ~171 g/mol .
Q: Is it ever possible to completely eliminate debromination? A: In some challenging cases, completely eliminating the side reaction may not be feasible. The goal is to optimize the reaction to a point where the desired product is formed in a high enough yield to be synthetically useful and the byproduct can be easily removed during purification. A yield of 80% with 10% debromination is often a much better outcome than a 30% yield with no debromination.
Q: Does the choice of palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst] make a difference? A: Yes. The efficiency of generating the active Pd(0) catalyst is crucial. Palladium(II) sources like Pd(OAc)₂ need to be reduced in situ, and this process can sometimes be inefficient, leading to side reactions.[13] Well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are often designed for clean and efficient activation, which can lead to more reliable and reproducible results with lower instances of side reactions.[1][14]
References
- BenchChem. (n.d.). How to avoid debromination in pyridine coupling reactions.
- BenchChem. (n.d.). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
- BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). ResearchGate.
- Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrodebromination in Palladium-Catalyzed Reactions.
- significant dehalogenation in stille coupling. (2019, October 7). Reddit.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- Al-Masum, M. (2014). Heck Reaction—State of the Art. In Heck Reaction. MDPI.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Substituted Pyrazolo[3,4-b]pyridines
Welcome to the dedicated technical support center for the synthesis of 3-substituted pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances associated with this important heterocyclic scaffold. Drawing from established literature and field expertise, this resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the yield, purity, and success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazolo[3,4-b]pyridines. Each entry is formatted as a question you might ask, followed by a detailed explanation of potential causes and actionable solutions.
Question 1: Why is my reaction yield extremely low or failing entirely?
Answer:
Low or no yield in the synthesis of pyrazolo[3,4-b]pyridines is a frequent challenge that can often be traced back to a few critical factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of the reactants, especially the 5-aminopyrazole derivative, is paramount. Trace impurities can poison catalysts or participate in unwanted side reactions.
-
Recommendation: Always verify the purity of your starting materials by NMR or LC-MS. If purity is questionable, consider recrystallization or chromatographic purification before use.[1]
-
-
Catalyst Selection and Activity: The choice and amount of catalyst are critical. While many reactions proceed with simple acid catalysis (e.g., acetic acid), others require more specific promoters.
-
Recommendation: A catalyst screen is highly advisable. Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have proven effective in catalyzing the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[1][2] In other systems, solid acid catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) can offer high yields, easy removal, and reusability.[3] For formal [3+3] cycloadditions, copper(II) acetylacetonate has been shown to be highly efficient.[4] Ensure the catalyst is not deactivated and consider optimizing the catalyst loading; for instance, 5 mg of AC-SO₃H was found to be optimal in one reported procedure.[1][3]
-
-
Reaction Conditions (Solvent, Temperature, and Time): The reaction environment dictates kinetics and solubility.
-
Solvent: The solvent must be appropriate for the reactants and the reaction type. Ethanol is a common and effective solvent, but a solvent screen including options like DMF, CHCl₃, or even solvent-free conditions at elevated temperatures should be considered.[1][4]
-
Temperature & Time: Suboptimal temperature can lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products. Monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] Some reactions require heating (e.g., 95 °C), while others can proceed at room temperature.[1][2]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Answer:
The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or other non-symmetrical electrophiles.[5] The regioselectivity is governed by the relative electrophilicity of the two reactive sites.
Controlling Regioselectivity:
-
Electronic Effects of Starting Materials: In reactions with unsymmetrical 1,3-diketones, the more electrophilic carbonyl carbon will preferentially react with the exocyclic amino group of the 5-aminopyrazole.[1] You can influence this by choosing substituents that create a larger electronic differentiation between the two carbonyls.
-
Reaction Mechanism and Starting Material Choice: The choice of synthetic route can dictate the final substitution pattern. For instance, reacting a 5-aminopyrazole with an α,β-unsaturated ketone typically involves a Michael addition followed by cyclization.[5] Alternatively, using alkynyl aldehydes can provide a regioselective route to C6-substituted pyrazolo[3,4-b]pyridines.[6]
Separation of Regioisomers:
If formation of a mixture is unavoidable, effective separation is key.
-
Recommendation: Flash column chromatography on silica gel is the most common method. A gradient elution, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a standard starting point.[1] Careful selection of the mobile phase is critical for achieving baseline separation.
Question 3: I'm having difficulty purifying my final product. What can I do?
Answer:
Purification of pyrazolo[3,4-b]pyridines can be complicated by their polarity, potential for strong adsorption to silica gel, and the presence of closely eluting byproducts.
Purification Strategies:
-
Proper Work-up: Before any chromatography, a thorough aqueous work-up is essential to remove inorganic salts, acid/base catalysts, and highly polar impurities. An extraction with an appropriate organic solvent (e.g., ethyl acetate, chloroform) followed by a brine wash is standard.[2]
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is standard, if your compound is very polar or basic, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica.
-
Mobile Phase: Systematically screen solvent systems using TLC. If streaking occurs on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or an acidic modifier like acetic acid to the eluent can improve peak shape.
-
-
Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure material and is often scalable. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to the 1H-pyrazolo[3,4-b]pyridine core?
A: The most prevalent and versatile methods start from a pre-formed 5-aminopyrazole and construct the pyridine ring via condensation with a three-carbon electrophile. Key examples include:
-
Reaction with 1,3-Dicarbonyl Compounds: A classic and widely used strategy where a 5-aminopyrazole is treated with a 1,3-diketone or related species, typically in the presence of an acid catalyst like acetic acid.[5]
-
Reaction with α,β-Unsaturated Ketones/Aldehydes: This involves a Michael addition of the aminopyrazole to the unsaturated system, followed by intramolecular cyclization, dehydration, and subsequent oxidation to form the aromatic pyridine ring.[2][5]
-
Gould-Jacobs Reaction: Using 3-aminopyrazole derivatives with reagents like diethyl 2-(ethoxymethylene)malonate leads to 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines.[5]
General Reaction Mechanism
Caption: Key steps in the synthesis from a 5-aminopyrazole.
Q: How stable are the different tautomers of the pyrazolo[3,4-b]pyridine ring?
A: The pyrazolo[3,4-b]pyridine scaffold can exist in two tautomeric forms: the 1H- and 2H-isomers. For unsubstituted systems, theoretical calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol.[5] This inherent stability is why the vast majority of reported structures and synthetic targets are 1H-pyrazolo[3,4-b]pyridines.
Q: What is the role of a Lewis acid catalyst like ZrCl₄ in the synthesis?
A: In reactions involving carbonyl compounds, such as the condensation with α,β-unsaturated ketones, a Lewis acid like ZrCl₄ plays a crucial role in activating the electrophile. It coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the aminopyrazole. This coordination accelerates the initial Michael addition and can also facilitate the subsequent cyclization and dehydration steps, leading to significantly improved reaction rates and yields.[2]
Quantitative Data Summary
The optimization of reaction conditions is paramount for achieving high yields. Below is a summary of data from a study on catalyst and solvent effects for a formal [3+3] cycloaddition to synthesize a pyrazolo[3,4-b]pyridine derivative.[4]
Table 1: Effect of Solvent on Product Yield
| Entry | Solvent | Condition | Time (h) | Yield (%) |
| 1 | Acetonitrile | rt | 15 | 20 |
| 2 | Toluene | rt | 10 | 68 |
| 3 | CHCl₃ | rt | 10 | 94 |
| 4 | CH₂Cl₂ | rt | 10 | 85 |
| 5 | THF | reflux | 10 | 30 |
Data synthesized from a study using a Cu(II) acetylacetonate catalyst.[4] Room temperature (rt) was found to be optimal.
Table 2: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst | Equiv. | Yield (%) |
| 1 | Cu(II) acetylacetonate | 0.01 | 74 |
| 2 | Cu(II) acetylacetonate | 0.1 | 94 |
| 3 | Cu(II) acetylacetonate | 0.5 | 94 |
Data shows that 0.1 equivalents of the catalyst was the most efficient loading.[4]
Detailed Experimental Protocols
Protocol 1: ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone
This protocol is adapted from a procedure for synthesizing novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques.[2]
-
Preparation: To a solution of the α,β-unsaturated ketone (0.5 mmol, 1.0 equiv.) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 equiv.) in EtOH (0.5 mL) at 25 °C.
-
Degassing: Degas the reaction mixture (e.g., by bubbling argon through the solution for 5-10 minutes).
-
Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 0.3 equiv.).
-
Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and concentrate it in vacuo. Add chloroform (CHCl₃) and water to the residue. Separate the organic and aqueous phases.
-
Extraction: Wash the aqueous phase twice with CHCl₃.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the final product.
Protocol 2: AC-SO₃H-Catalyzed Synthesis from a Dihydropyranopyrazole
This protocol is adapted from a green chemistry approach for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.[3]
-
Preparation: In a round-bottom flask, combine the 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative (0.25 mmol, 1.0 equiv.), aniline (0.25 mmol, 1.0 equiv.), and amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst (5 mg).
-
Solvent Addition: Add ethanol (EtOH, 2.0 mL) to the mixture.
-
Reaction: Stir the reaction at room temperature for 0.5 hours. The reaction is remarkably fast under these conditions. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, filter the reaction mixture to remove the solid AC-SO₃H catalyst. Wash the catalyst with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or flash column chromatography if necessary, though this method often yields products with high purity.
References
-
Alcalde, E., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link][5]
-
Kavetsou, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link][2]
-
Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link][7]
-
Gnanaprakasam, P., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at: [Link][4]
-
Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link][8]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link][3]
-
Shaabani, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link][9]
-
Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine Derivatives
Welcome to the technical support guide for the purification of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives. This class of compounds serves as a crucial building block in medicinal chemistry and drug development, particularly as versatile intermediates for creating complex molecular architectures via cross-coupling reactions.[1] However, their unique structure, which combines a polar heterocyclic core with an acid-labile protecting group, presents specific purification challenges.
This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification strategy. We will address common issues from byproduct contamination to on-column degradation, empowering you to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the purification of these specific pyrazolopyridine derivatives.
Q1: My crude product shows multiple spots on TLC after synthesis. What are the likely impurities?
A1: The complexity of your crude mixture is typical and often stems from several sources. Identifying potential impurities is the first step toward selecting an effective purification strategy. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be aminopyrazoles or various dicarbonyl compounds.[2][3] Their polarity can vary significantly, but they are often distinguishable from the product by TLC.
-
Regioisomers: The formation of regioisomers is a well-known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[2] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
-
THP-Deprotected Compound (3-Bromo-1H-pyrazolo[3,4-b]pyridine): The oxan-2-yl (tetrahydropyranyl or THP) group is an acetal, which is notoriously unstable under acidic conditions.[4][5] Trace amounts of acid in your reaction workup or on silica gel can cleave this group, leading to the more polar, unprotected core.
-
Side-Reaction Products: At elevated temperatures, unwanted side reactions can lead to polymeric materials or tars, which can complicate the purification process.[6]
Q2: My compound seems to be degrading during silica gel column chromatography. A new, more polar spot appears in my fractions. What is happening?
A2: This is a classic and frequently encountered problem. The phenomenon you are observing is almost certainly the acid-catalyzed cleavage of the THP protecting group on the pyrazole nitrogen.
The Causality: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites can protonate the acetal oxygen of the THP group, initiating a hydrolysis cascade that cleaves it from the pyrazole core.[4][7] The resulting unprotected 3-bromo-1H-pyrazolo[3,4-b]pyridine has a free N-H group, making it significantly more polar. This is why it appears as a new, lower Rf spot on TLC and elutes much later from the column, often streaking.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your slurry or packing the column with a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[8][9] This will raise the pH of the stationary phase and prevent the cleavage of the acid-sensitive THP group.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral alumina as your stationary phase.[8] Alumina is available in acidic, neutral, and basic grades; the neutral or basic forms are ideal for acid-sensitive compounds.
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the residence time of your compound on the column.[10]
Q3: How do I choose the optimal solvent system for separating my target compound by column chromatography?
A3: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC). The ideal solvent system for column chromatography should place your target compound at an Rf value of approximately 0.25-0.35 .[11] This provides the optimal balance between retention and elution, allowing for effective separation from impurities.
Systematic Approach:
-
Start with a Standard System: A gradient of ethyl acetate (EtOAc) in hexanes is the most common starting point for compounds of moderate polarity.[2] For your pyrazolopyridine derivative, begin with TLC plates in 10%, 20%, and 30% EtOAc/Hexanes.
-
Adjust Polarity:
-
If the Rf is too high (compound runs too fast), decrease the polarity by reducing the percentage of ethyl acetate.
-
If the Rf is too low (compound stays at the baseline), increase the polarity by increasing the percentage of ethyl acetate.
-
-
Try Different Solvents: If you cannot achieve good separation with EtOAc/Hexanes (e.g., spots are too close), try a different solvent system. Dichloromethane (DCM) offers different selectivity. A common alternative is methanol (MeOH) in DCM, which is excellent for more polar compounds.[9] Be cautious with methanol, as using more than 10% in a solvent system can start to dissolve the silica gel.[9]
Q4: Column chromatography is not providing adequate separation. Is recrystallization a viable alternative?
A4: Absolutely. Recrystallization is an excellent and often superior method for purifying solid compounds, especially when dealing with closely-running impurities or regioisomers that are difficult to resolve chromatographically.[2] The success of this technique relies on the differing solubilities of your product and the impurities in a chosen solvent at different temperatures.
Solvent Selection Strategy:
-
"Like Dissolves Like": Your compound is moderately polar. Good single-solvent candidates would be alcohols (ethanol, isopropanol) or esters (ethyl acetate).[8]
-
Ideal Solubility Profile: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.
-
Solvent Pair System: If no single solvent is ideal, use a solvent pair. This involves a "soluble" solvent in which your compound is highly soluble and a "non-soluble" solvent in which it is poorly soluble. Common pairs for this type of molecule include Ethanol/Water, Ethyl Acetate/Hexanes, or Dichloromethane/Hexanes.[8]
Visual Workflows & Decision Guides
To assist in your experimental design, the following diagrams illustrate key decision-making processes for purification.
Caption: Decision tree for selecting an initial purification method.
Experimental Protocols & Data
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is designed to prevent the on-column degradation of the acid-labile THP protecting group.
1. Preparation of the Deactivated Solvent System:
-
Choose your primary eluent system based on TLC analysis (e.g., 20% Ethyl Acetate in Hexanes).
-
Prepare a bulk volume of this eluent. To this solution, add triethylamine (Et₃N) to a final concentration of 1% (v/v). For example, to 1 L of eluent, add 10 mL of Et₃N. Mix thoroughly. This is your "running eluent."
2. Column Packing:
-
Select an appropriately sized column (a good rule of thumb is a 20-50:1 ratio of silica to crude product weight).[11]
-
Prepare a slurry of silica gel in a less polar, deactivated solvent (e.g., 5% EtOAc/Hexanes + 1% Et₃N).
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring a flat, stable surface.
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or the running eluent).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under vacuum.
-
Carefully apply the sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with a less polar deactivated solvent system (e.g., 5-10% EtOAc/Hexanes + 1% Et₃N).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
Table 1: Recommended Starting Solvent Systems for Chromatography
The following table provides suggested starting points for developing a separation method on TLC.
| Polarity of Derivative | Stationary Phase | Recommended Solvent System (v/v) | Typical Rf Range |
| Low to Medium Polarity | Silica Gel (+1% Et₃N) | 10-40% Ethyl Acetate / Hexanes | 0.2 - 0.5 |
| Medium to High Polarity | Silica Gel (+1% Et₃N) | 50-80% Ethyl Acetate / Hexanes | 0.2 - 0.4 |
| High Polarity | Silica Gel (+1% Et₃N) | 2-5% Methanol / Dichloromethane | 0.2 - 0.4 |
| Very Acid Sensitive | Neutral Alumina | 10-50% Ethyl Acetate / Hexanes | Varies |
Protocol 2: Systematic Recrystallization
1. Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Add a different potential solvent (e.g., ethanol, ethyl acetate, isopropanol, toluene) dropwise to each tube at room temperature until about 0.5 mL is added.
-
If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the solid remains insoluble, heat the tube gently in a water bath. If it dissolves when hot, it is a good candidate.
-
Allow the heated tubes to cool slowly to room temperature and then in an ice bath. The solvent that yields a large amount of crystalline solid is your best choice.
2. Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with stirring (on a hot plate). Continue adding solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once crystal formation appears complete, cool the flask further in an ice-water bath for at least 30 minutes to maximize yield.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
References
- BenchChem Technical Support. (2025). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis. [Online].
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Online].
- University of California, Los Angeles Chemistry Department. Column Chromatography. [Online].
- University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Online].
- BenchChem Technical Support. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. [Online].
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Online].
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online].
- Tsolerantou, A., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Online].
- Kocienski, P. J. (1994). Protective Groups. Thieme.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Online].
- BenchChem Technical Support. (2025). Preventing degradation of pyrazole compounds during synthesis. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. web.uvic.ca [web.uvic.ca]
side reactions associated with the synthesis of pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common and uncommon side reactions, offering troubleshooting advice and detailed protocols to help you navigate the complexities of your synthetic routes. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future challenges.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Issue 1: Formation of an Unexpected Isomer - The Pyrazolo[1,5-a]pyrimidine Byproduct
Question: I am attempting to synthesize a pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and a β-dicarbonyl compound, but I've isolated a significant amount of an isomeric byproduct. How can I confirm its identity and prevent its formation?
Answer: A common and often perplexing side reaction in the synthesis of pyrazolo[3,4-b]pyridines is the formation of the isomeric pyrazolo[1,5-a]pyrimidine scaffold. This occurs due to the ambident nucleophilic nature of 5-aminopyrazoles.
Causality: 5-Aminopyrazoles possess two nucleophilic nitrogen atoms (N1 and the exocyclic amino group) and a nucleophilic carbon atom (C4). The reaction with a 1,3-bielectrophile, such as a β-dicarbonyl compound, can proceed via different cyclization pathways. The desired pyrazolo[3,4-b]pyridine is formed through the reaction of the exocyclic amino group and the C4 carbon with the dicarbonyl compound. However, if the N1 nitrogen and the exocyclic amino group react, the pyrazolo[1,5-a]pyrimidine isomer is formed. The formation of this isomer is particularly prevalent when using 1-unsubstituted 5-aminopyrazoles[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric byproduct formation.
Mitigation Strategies:
-
N1-Substitution on the Pyrazole: The most effective way to prevent the formation of the pyrazolo[1,5-a]pyrimidine isomer is to use a 5-aminopyrazole that is already substituted at the N1 position. This blocks one of the competing nucleophilic sites, directing the cyclization towards the desired pyrazolo[3,4-b]pyridine.
-
Reaction Condition Optimization: In cases where an N1-unsubstituted pyrazole must be used, careful optimization of reaction conditions is crucial.
-
Acid Catalysis: Acetic acid is a commonly used solvent and catalyst that can favor the desired isomer by protonating the endocyclic nitrogen, thereby reducing its nucleophilicity.
-
Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS to find the optimal conditions that favor the formation of the desired product over the isomer.
-
Experimental Protocol: Confirmation of Isomer Structure by 2D NMR
-
Sample Preparation: Prepare a 5-10 mg/mL solution of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquisition: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra. An NOESY or ROESY experiment is also highly recommended.
-
Analysis:
-
HMBC: Look for long-range correlations between the protons on the pyrimidine ring and the carbons of the pyrazole ring. The connectivity will be distinct for each isomer.
-
NOESY/ROESY: For N1-substituted pyrazoles, look for through-space correlations between the N1-substituent and protons on the newly formed pyridine ring. These correlations will be absent in the pyrazolo[1,5-a]pyrimidine isomer.
-
Issue 2: My Reaction Stalls, and I Isolate Dimerized Starting Material.
Question: I am attempting a synthesis that should lead to a pyrazolo[3,4-b]pyridine, but the reaction is sluggish, and I've isolated a high molecular weight byproduct that appears to be a dimer of my 5-aminopyrazole starting material. What is happening?
Answer: Under certain conditions, particularly with oxidative reagents or metal catalysts, 5-aminopyrazoles can undergo dimerization, leading to the formation of pyrazole-fused pyridazines or pyrazines.[2][3][4][5][6] This is a common side reaction that consumes the starting material and prevents the formation of the desired product.
Causality: The dimerization of 5-aminopyrazoles can occur through various coupling pathways, including C-H/N-H, C-H/C-H, and N-H/N-H bond formations. These reactions are often promoted by copper salts and an oxidant. The reaction pathway is highly dependent on the specific catalyst and reaction conditions employed.
Troubleshooting and Mitigation:
| Parameter | Observation Favoring Dimerization | Recommended Action |
| Catalyst | Presence of copper salts (e.g., Cu(OAc)2, CuCl2) | If not essential for the desired reaction, switch to a metal-free synthesis or a different metal catalyst. If copper is required, screen different ligands and lower catalyst loading. |
| Atmosphere | Reaction open to air or in the presence of an oxidant (e.g., K2S2O8, BPO) | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent | Aprotic, non-coordinating solvents (e.g., toluene) | Consider using a more polar or coordinating solvent that may disfavor the dimerization pathway. |
| Temperature | High temperatures (e.g., >100 °C) | Optimize the reaction at a lower temperature. |
Experimental Protocol: Screening for Dimerization-Suppressing Conditions
-
Setup: In parallel reaction vials, set up your standard reaction conditions.
-
Variables: In separate vials, systematically alter one variable at a time:
-
Switch the atmosphere from air to nitrogen.
-
Change the solvent from toluene to DMF or ethanol.
-
If using a copper catalyst, reduce the loading by half or screen alternative catalysts (e.g., palladium, nickel).
-
Lower the reaction temperature by 20 °C.
-
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals, paying close attention to the consumption of the 5-aminopyrazole and the formation of both the desired product and the high molecular weight byproduct.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a pyrazolo[3,4-b]pyridine from an aminopyrazole and an α,β-unsaturated ketone seems to stop at an intermediate stage, and I've isolated a dihydropyrazolo[3,4-b]pyridine. Why isn't the reaction going to completion?
A1: The final step in the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones or in certain multicomponent reactions is an oxidation of the initially formed dihydropyridine intermediate. This oxidation often occurs spontaneously in the presence of atmospheric oxygen. If your reaction is performed under strictly inert conditions or if the reaction time is too short, you may isolate the dihydropyrazolo[3,4-b]pyridine as the major product.
Solution:
-
Aerate the reaction mixture: If you have isolated the dihydro intermediate, you can often convert it to the desired product by simply stirring the solution open to the air for several hours or by bubbling air through the solution.
-
Use an oxidizing agent: For a more controlled and rapid oxidation, you can add a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO2) to the reaction mixture upon completion of the initial cyclization.
Caption: Formation and oxidation of the dihydropyridine intermediate.
Q2: I am using a Vilsmeier-Haack reaction to functionalize my pyrazole starting material and am getting an unexpected dimeric product. What could be the cause?
A2: While the Vilsmeier-Haack reaction is a powerful tool for formylation, it can sometimes lead to unexpected side products, especially with highly activated substrates like aminopyrazoles. In some cases, a 3,3'-bipyrazolo[3,4-b]pyridine-type structure has been reported as an unexpected product from the Vilsmeier-Haack reaction on an acetylated aminopyrazole. The exact mechanism for this is complex but likely involves self-condensation of an intermediate.
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. An excess of the reagent can lead to over-reaction and side product formation.
-
Temperature Control: Perform the reaction at a lower temperature to minimize the rate of side reactions.
-
Protecting Groups: Consider using a different protecting group on the amino functionality that is more stable under the reaction conditions.
Q3: My synthesis involves an ester-functionalized starting material, and I'm seeing evidence of transesterification. How can I avoid this?
A3: If your reaction is carried out in an alcoholic solvent that is different from the alcohol of your ester, transesterification is a likely side reaction, especially under acidic or basic conditions.
Solution:
-
Solvent Choice: Use the same alcohol as a solvent that is present in your ester (e.g., if you have an ethyl ester, use ethanol as the solvent).
-
Aprotic Solvent: If possible, switch to an aprotic solvent such as DMF, DMSO, or toluene to avoid transesterification altogether.
-
Protecting Group Strategy: If the ester is not required for the reaction, consider converting it to a carboxylic acid and protecting it before proceeding with the synthesis.
References
-
Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., Zhu, Y.-P., & Sun, Y.-Y. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]
-
Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., Zhu, Y.-P., & Sun, Y.-Y. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]
-
Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., Zhu, Y.-P., & Sun, Y.-Y. (2025). (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]
-
Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., Zhu, Y.-P., & Sun, Y.-Y. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]
-
Chai, Y.-X., Ren, J.-J., Li, Y.-M., Bai, Y.-C., Zhang, Q.-Q., Zhao, Y.-Z., Yang, X., Zhang, X.-H., Zhang, X.-S., Wu, A.-X., Zhu, Y.-P., & Sun, Y.-Y. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. FAO AGRIS. [Link]
-
Sharma, S., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1436–1473. [Link]
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrazolopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. Here, we address common experimental challenges through a series of frequently asked questions, troubleshooting guides, and validated protocols to help you achieve predictable and high-yielding outcomes in your reactions.
Fundamental Principles of Regioselectivity
The pyrazolopyridine core is a fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring. This electronic dichotomy is the primary determinant of its intrinsic reactivity.
-
Pyrazole Ring: Generally more susceptible to electrophilic aromatic substitution (SEAr), with the C4 position being the most nucleophilic.[1][2]
-
Pyridine Ring: Being electron-poor, it is more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (analogous to C2 and C4 in pyridine).[3][4] Direct C-H functionalization often requires catalysis or specific activation strategies due to the ring's low reactivity.[5][6]
Controlling regioselectivity, therefore, involves either leveraging these inherent electronic biases or overriding them through strategic experimental design, most notably through transition-metal-catalyzed C-H activation.[2][7]
Frequently Asked Questions (FAQs)
Q1: My C-H activation reaction is yielding a mixture of isomers. How can I control which position is functionalized?
This is the most common challenge. Regiocontrol in transition-metal-catalyzed C-H functionalization is dictated by the interplay of directing groups, catalyst choice, and steric factors.
Answer: The most robust method for achieving high regioselectivity is the use of a directing group (DG) . A DG, typically installed on the pyrazole nitrogen (N1), coordinates to the metal catalyst and delivers it to a specific C-H bond, usually in an intramolecular fashion.
-
Mechanism of Action: The DG and the target C-H bond form a stable metallacyclic intermediate (e.g., a palladacycle). The size and stability of this ring determine the site of activation. For instance, a 2-pyridyl group at the N1 position of a pyrazole reliably directs functionalization to the C5 position because it forms a highly stable 6-membered metallacycle.[2]
-
Common Directing Groups: A wide array of DGs have been developed, including pyrimidines, pyrazoles, amides, and sulfoxides.[8] The choice of DG is critical; for example, while a pyrazole DG can direct C-H activation, the pyrazole ring itself can be functionalized under certain palladium-catalyzed conditions, creating a potential side reaction.[9] This necessitates careful selection of the catalyst system (Rh, Ru, or Ir are often used to avoid this).[9]
-
Steric Influence: If two C-H bonds are electronically similar, the catalyst will typically functionalize the less sterically hindered position.[10] You can sometimes leverage this by introducing a bulky blocking group to prevent reaction at an undesired site.
Q2: How do I selectively functionalize the pyridine ring without touching the pyrazole moiety?
Answer: This requires choosing a reaction type that favors the electron-poor pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): If your pyrazolopyridine has a good leaving group (e.g., a halogen) on the pyridine ring, SNAr is an excellent choice. The reaction proceeds via an addition-elimination mechanism, and attack is favored at positions activated by the pyridine nitrogen.[3][4] For example, a 7-chloro-pyrazolopyridine can be substituted by various nucleophiles like anilines.[11]
-
Minisci-type Reactions: For direct C-H functionalization, radical-based Minisci reactions are highly effective for electron-deficient heterocycles. These reactions use a radical initiator (like silver nitrate/ammonium persulfate) to generate a nucleophilic radical that preferentially attacks the electron-poor pyridine ring. This is an excellent method for alkylation or acylation.
-
Directed C-H Activation: While many DGs are placed on the pyrazole nitrogen, a DG can also be installed on the pyridine ring to direct functionalization to a specific position on that ring.
Q3: I need to install an electrophile like a bromine atom. Where will it add, and how can I control the position?
Answer: Electrophilic aromatic substitution (SEAr) will overwhelmingly favor the electron-rich pyrazole ring, typically at the C4 position, which is the most nucleophilic center.[1][2][12]
-
Inherent Selectivity: Standard bromination conditions (e.g., NBS in a polar solvent) will almost exclusively yield the C4-bromo derivative. The reaction proceeds via a standard SEAr mechanism where the stability of the cationic intermediate (arenium ion) dictates the regioselectivity. Attack at C4 allows the positive charge to be delocalized effectively without placing it on the electron-deficient pyridine ring nitrogen.[13]
-
Overriding Inherent Selectivity: Functionalizing the pyridine ring with an electrophile is challenging and often requires "out of the box" strategies.[8] One advanced method involves the temporary dearomatization of the pyridine ring to make it electron-rich, followed by electrophilic attack and subsequent rearomatization.[14][15]
Troubleshooting Guides
Table 1: Troubleshooting Poor Regioselectivity
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Mixture of C3/C5 isomers in a directed C-H activation. | Incorrect Directing Group: The DG used may not have a strong preference for a single position. | Switch to a DG known for high selectivity, such as a 2-pyridyl group for C5 functionalization.[2] |
| Ligand Issue: The ligand on the metal catalyst may be too small or not rigid enough to enforce a single geometry. | Screen different ligands. Bidentate ligands often provide better control than monodentate ones.[16] | |
| Functionalization occurs on both pyrazole and pyridine rings. | Reaction Conditions Favor Multiple Pathways: The conditions may be suitable for both C-H activation and a background electrophilic/nucleophilic reaction. | Modify the conditions to favor one pathway. For C-H activation, ensure high purity, anhydrous solvents and run under an inert atmosphere.[17] Consider a lower temperature to increase selectivity. |
| Incorrect Catalyst: The chosen metal may be too reactive or unselective. | For pyrazole-directed reactions, consider Rh or Ir instead of Pd to avoid competitive functionalization of the pyrazole DG itself.[9] | |
| N-alkylation occurs on both pyrazole nitrogens (N1 and N2). | Tautomerism: The unsubstituted N-H pyrazolopyridine exists in tautomeric forms, presenting two nucleophilic nitrogen atoms.[18][19] | Pre-install a directing or blocking group at N1 to ensure reaction at a single nitrogen. Alternatively, reaction conditions (base, solvent) can sometimes favor one tautomer over the other, but this is often substrate-dependent.[18] |
Table 2: Troubleshooting Low Reaction Yield
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation. | Reagent/Solvent Impurity: Water or oxygen can poison catalysts and quench intermediates. Impurities in starting materials can inhibit the reaction.[17] | Use reagents of the highest purity. Ensure solvents are rigorously dried and degassed. Run the reaction under a strict inert atmosphere (N₂ or Ar). |
| Suboptimal Reaction Conditions: Temperature, time, or concentration may be incorrect. | Perform a systematic optimization study (e.g., a Design of Experiments, DoE). Monitor the reaction by TLC or LC-MS to track starting material consumption and product formation.[17] | |
| Catalyst Inactivity: The catalyst may have decomposed or may not be the correct oxidation state. | Use a fresh batch of catalyst or pre-catalyst. Consider adding a co-oxidant (for Pd(II) catalysis) or a reductant if a different catalytic cycle is desired. | |
| Product is formed but then disappears over time. | Product Decomposition: The desired product may be unstable under the reaction conditions (e.g., high temperature, acidic/basic medium).[17] | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer time. Ensure workup conditions are mild and neutral if the product is acid/base sensitive. |
Key Experimental Protocols & Visualizations
Diagram 1: Decision Workflow for Regioselective Functionalization
This diagram provides a logical path to selecting an appropriate functionalization strategy based on the desired target position.
Caption: Decision tree for selecting a functionalization strategy.
Protocol 1: Palladium-Catalyzed C-3 Arylation of Pyrazolo[3,4-b]pyridines
This protocol is adapted from a late-stage C-H activation methodology and demonstrates a reliable procedure for C-3 functionalization.[20]
-
Reaction Setup: To an oven-dried reaction vial, add the pyrazolo[3,4-b]pyridine substrate (1.0 equiv.), the aryl iodide coupling partner (2.0 equiv.), and Pd(phen)₂(PF₆)₂ catalyst (10 mol%).
-
Solvent and Additives: Add silver carbonate (Ag₂CO₃, 2.0 equiv.) as the oxidant. Add 1,2-dichloroethane (DCE) as the solvent to achieve a substrate concentration of 0.1 M.
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with dry argon or nitrogen gas three times.
-
Reaction Conditions: Place the vial in a preheated oil bath or heating block at 140 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the C-3 arylated product.
Diagram 2: General Mechanism for Pd-Catalyzed C-H Activation
This diagram illustrates the key steps in a directing group-assisted, palladium-catalyzed C-H activation cycle.
Caption: Simplified catalytic cycle for directed C-H activation.
References
-
Lavrard, H., & Popowycz, F. (2018). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. European Journal of Organic Chemistry. Available at: [Link]
-
Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abonia, R., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Balkenhohl, M., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114-3118. Available at: [Link]
-
Request PDF for "Transition-metal-catalyzed C–H functionalization of pyrazoles". (n.d.). ResearchGate. Available at: [Link]
-
Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, D. H., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. Available at: [Link]
-
ron. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
-
Guchhait, S. K., & Chaudhary, P. (2020). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rej, S., & Chatani, N. (2020). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Coordination Chemistry Reviews. Available at: [Link]
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Tzani, M., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available at: [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18). Available at: [Link]
-
Singh, V. K., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, 31(2). Available at: [Link]
-
Chemistry Online. (2022). Nucleophilic substitution of pyridines. Chemistry Online. Available at: [Link]
-
Guesmi, L., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]
-
McNally, A., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available at: [Link]
-
University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. CHEM242 Lecture 8. Available at: [Link]
-
Kalyani, D., & Sanford, M. S. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters, 7(19), 4149–4152. Available at: [Link]
-
Abonia, R., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Sci-Hub. Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions / Organic Letters, 2005 [sci-hub.box]
- 11. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dau.url.edu [dau.url.edu]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
troubleshooting low yields in Buchwald-Hartwig amination of bromopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the Buchwald-Hartwig amination of bromopyridines are a frequent challenge, often stemming from the unique electronic properties of the pyridine ring. The following section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My reaction is sluggish or has stalled completely with little to no product formation.
Potential Cause: This is one of the most common issues and can be attributed to several factors, primarily catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2]
Solutions:
-
Ligand Selection is Crucial: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are essential to shield the palladium center and prevent pyridine coordination.[1] Consider screening a panel of ligands.
-
Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), use a pre-formed palladium pre-catalyst. Pre-catalysts offer greater reliability and generate the active catalytic species more cleanly and efficiently.[1][5] G3 or G4 pre-catalysts are excellent starting points.
-
Re-evaluate Your Base: The base plays a critical role in the deprotonation of the amine. If the base is not strong enough or has poor solubility, the reaction can stall.
-
Increase Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for challenging substrates. Increase the temperature in 10-20 °C increments, but be mindful of potential substrate or product degradation.[6]
Issue 2: I'm observing significant formation of the debrominated pyridine (hydrodehalogenation).
Potential Cause: Hydrodehalogenation is a common side reaction where the bromo group is replaced by a hydrogen atom. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine.[1][6]
Solutions:
-
Identify and Eliminate Hydride Sources:
-
Solvent: Ensure your solvent is truly anhydrous. Water can be a source of hydrides.
-
Reagents: Impurities in the amine or other reagents can act as hydride donors. Consider purifying your amine before use.
-
Base: While less common, some bases or their byproducts can contribute to this side reaction.
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Ligand Choice: Certain ligands may be more prone to promoting this side reaction. Screening different ligands can be beneficial. Bidentate phosphine ligands like BINAP and DPPF have been shown to suppress side reactions in some cases.[8]
-
Issue 3: The reaction works for some bromopyridines but fails for my 2-bromopyridine substrate.
Potential Cause: 2-Bromopyridines are notoriously challenging substrates for Buchwald-Hartwig amination. The proximity of the nitrogen atom to the reaction center significantly increases the likelihood of catalyst inhibition through chelation to the palladium center.[2]
Solutions:
-
Employ Specialized Ligands: Use ligands specifically designed to overcome this chelation effect. Bulky biaryl phosphine ligands are particularly effective in creating a steric shield around the palladium atom.[4]
-
Use a Sealed Tube for Volatile Amines: If you are working with a low-boiling-point amine, the reaction may be inefficient in an open system. Using a sealed tube can increase the effective concentration of the amine and drive the reaction to completion.[9][10]
-
Careful Optimization of Conditions: For 2-bromopyridines, a systematic optimization of the catalyst, ligand, base, and solvent is often necessary. A Design of Experiments (DoE) approach can be highly beneficial in these cases to efficiently explore the reaction space.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium source and ligand to start with for a new bromopyridine substrate?
A1: A good starting point for a new bromopyridine amination is to use a second or third-generation Buchwald pre-catalyst, such as XPhos Pd G3 or SPhos Pd G3. These pre-catalysts are air-stable, easy to handle, and efficiently generate the active Pd(0) species.[7] For the ligand, XPhos or SPhos are excellent choices for initial screening due to their broad applicability.[1]
Q2: Which base should I choose for my reaction?
A2: The choice of base depends on the functional group tolerance of your substrates.
-
For robust substrates: Strong bases like NaOtBu or LiHMDS are generally very effective.[7]
-
For base-sensitive substrates: Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, though they may require higher reaction temperatures.[7][12] It is crucial that the base is anhydrous and has a small particle size to ensure good reactivity.
Q3: What are the best solvents for this reaction, and do they need to be degassed?
A3: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[13] It is absolutely essential to use anhydrous and degassed solvents. The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized and deactivated in its presence.[1][6] Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.
Q4: My starting amine is a salt (e.g., a hydrochloride salt). Can I use it directly?
A4: Yes, you can often use the amine salt directly, but you will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ. For example, if you use an amine hydrochloride salt, you will need one equivalent of base to free the amine and the standard amount (typically 1.5-2.0 equivalents) for the catalytic cycle itself.
Q5: Can I run this reaction open to the air?
A5: No. As mentioned previously, the active Pd(0) catalyst is highly oxygen-sensitive. All manipulations, including weighing reagents and setting up the reaction, should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.[1][14]
Data & Protocols
Table 1: Recommended Catalyst Systems for Different Substrate Classes
| Substrate Class | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) |
| Primary Amines | BrettPhos, XPhos | LiHMDS, NaOtBu | Toluene, Dioxane |
| Secondary Amines | RuPhos, SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| 2-Bromopyridines | XPhos, RuPhos | LiHMDS, NaOtBu | Toluene |
| Base-Sensitive Substrates | XPhos, SPhos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene |
General Experimental Protocol
The following is a general starting protocol. Optimization will likely be required for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial in a glovebox, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (if not using a pre-catalyst, 1.2-1.5 equivalents relative to Pd), and the base (1.5-2.0 equivalents).
-
Reagent Addition: Add the bromopyridine (1.0 equivalent) to the tube. Seal the tube, and if outside a glovebox, evacuate and backfill with an inert gas (repeat this 3 times).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Quench with a saturated aqueous solution of ammonium chloride or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Shen, M., & Tagawa, M. A. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic letters, 9(7), 1279–1282. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215-7216. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Various Authors. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF on ResearchGate. [Link]
-
Pinto, S. D., et al. (2013). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF on ResearchGate. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Reagent Guides. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. CDT in Technology Enhanced Chemical Synthesis Blog. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Efficient Suzuki Coupling of Heteroaryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl bromides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-efficiency couplings in your synthetic endeavors.
Introduction: The Nuances of Heteroaryl Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, when working with heteroaryl bromides, unique challenges arise. The presence of heteroatoms can lead to catalyst inhibition or deactivation, and the electronic properties of the heterocyclic ring can significantly influence reactivity.[3] This guide provides practical, field-proven insights to navigate these complexities.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions.
Issue 1: Low to No Product Yield
Q: My Suzuki coupling reaction with a heteroaryl bromide is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?
A: This is a common and often multifaceted problem. A systematic approach to troubleshooting is crucial.
-
Probable Cause 1: Inefficient Catalyst System. The choice of palladium precursor and, more critically, the ligand is paramount for the successful coupling of heteroaryl bromides. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[4][5] The electron-rich and sterically hindered nature of many heteroaryl systems requires specialized ligands to facilitate the key steps of the catalytic cycle.[6][7]
-
Solution:
-
Screen Electron-Rich, Bulky Phosphine Ligands: Ligands developed by Buchwald (e.g., SPhos, XPhos) and Hartwig are often highly effective.[8][9] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition to the heteroaryl bromide.[10]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can provide high stability to the palladium center, making them excellent candidates for coupling challenging heteroaryl chlorides and bromides.[11]
-
Optimize Ligand-to-Palladium Ratio: An inappropriate ratio can lead to catalyst decomposition. A starting point of 1:1 to 2:1 (ligand:Pd) is typical for monodentate ligands, but optimization may be necessary.
-
-
-
Probable Cause 2: Inappropriate Base Selection. The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12][13][14] The strength and solubility of the base can dramatically impact the reaction rate and yield.
-
Solution:
-
Match Base Strength to Substrate: For many heteroaryl couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are more effective than weaker bases like Na₂CO₃.[15]
-
Consider Solubility: The use of a soluble organic base, such as potassium trimethylsilanolate (TMSOK), under anhydrous conditions can be beneficial for refractory heteroaryl-heteroaryl couplings.[3]
-
Anhydrous Conditions: For sensitive substrates, rigorously dried bases and solvents are essential to prevent competitive protodeboronation of the boronic acid.
-
-
-
Probable Cause 3: Protodeboronation of the Boronic Acid. Heteroaryl boronic acids, particularly those that are electron-deficient, can be susceptible to cleavage of the C-B bond by water or other protic sources, leading to the formation of the corresponding arene as a byproduct.[3]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Employ Boronic Esters: Neopentyl or pinacol esters of boronic acids are often more stable towards protodeboronation.
-
Slow Addition of Base: In some cases, slow addition of the base can minimize the concentration of the activated boronate species at any given time, reducing the likelihood of protodeboronation.
-
-
-
Probable Cause 4: Catalyst Deactivation. The Lewis basic heteroatoms (e.g., nitrogen in pyridine) in the substrate or product can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
-
Solution:
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.
-
Employ Additives: The addition of trimethyl borate has been shown to prevent catalyst poisoning by heteroatomic units in some cases.[3]
-
Choose a More Robust Catalyst System: As mentioned, bulky, electron-donating ligands can shield the metal center and reduce unwanted coordination.
-
-
Issue 2: Formation of Homocoupled Byproducts
Q: I am observing significant amounts of homocoupling of my boronic acid (biaryl formation) and/or my heteroaryl bromide. What is causing this and how can I prevent it?
A: Homocoupling is typically a sign of issues with the catalytic cycle, often related to the presence of oxygen or the relative rates of the desired cross-coupling steps.
-
Probable Cause 1: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids.[16]
-
Solution:
-
Thorough Degassing: Rigorously degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst.[15] Freeze-pump-thaw cycles are also highly effective.
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the experiment.
-
-
-
Probable Cause 2: Slow Transmetalation or Reductive Elimination. If the transmetalation or reductive elimination steps are slow relative to oxidative addition, it can lead to side reactions, including homocoupling.
-
Solution:
-
Optimize the Base and Solvent: As discussed in Issue 1, the choice of base is critical for efficient transmetalation. The solvent system can also play a role; aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[17]
-
Re-evaluate the Ligand: Bulky ligands can promote the reductive elimination step.[18]
-
-
Issue 3: Steric Hindrance Limiting Reactivity
Q: My heteroaryl bromide has bulky substituents near the bromine atom, and the reaction is not proceeding. How can I overcome this steric hindrance?
A: Steric hindrance can impede the oxidative addition step. The choice of ligand is the most critical factor in addressing this challenge.
-
Probable Cause: A Sterically Encumbered Reaction Center. Bulky groups ortho to the C-Br bond can prevent the palladium catalyst from accessing the bond for oxidative addition.
-
Solution:
-
Employ Highly Sterically Demanding Ligands: Ligands with very large steric profiles, such as Buchwald's S-Phos or specialized ruthenocenylphosphines like R-Phos, are designed to couple sterically hindered substrates.[9][19] These ligands create a more open coordination sphere around the palladium, facilitating the approach of bulky substrates.
-
Consider N-Heterocyclic Carbene (NHC) Ligands with Flexible Steric Bulk: Some NHC ligands have been specifically designed with flexible steric bulk to accommodate hindered substrates while still promoting the necessary catalytic steps.[11]
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst should I choose?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources, modern precatalysts, such as the Buchwald G3 and G4 precatalysts, offer significant advantages.[3][17] These are air-stable complexes that readily form the active Pd(0) species in solution, leading to more reproducible results and often requiring lower catalyst loadings.
Q2: What is the role of water in my Suzuki reaction?
A2: In many Suzuki couplings, a small amount of water is beneficial. It can help to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the formation of the boronate species. However, as noted in the troubleshooting section, excess water can lead to protodeboronation, so the optimal amount can be substrate-dependent. Anhydrous conditions are sometimes necessary for particularly sensitive substrates.[3]
Q3: My heteroaryl bromide has multiple halogen atoms. How can I achieve selective coupling?
A3: Site-selectivity is governed by a combination of electronic and steric factors, as well as the choice of catalyst and reaction conditions.[4][5] Generally, the order of reactivity for halogens in oxidative addition is I > Br > Cl. For di-halogenated heteroaryls with the same halogen, the most electron-deficient position will typically react first. However, sterically demanding and/or highly electron-rich phosphine ligands can sometimes override these intrinsic preferences, leading to unusual selectivities.[4][5] Careful screening of ligands is often necessary to achieve the desired regioselectivity.
Q4: How do I choose between a boronic acid and a boronic ester?
A4: Boronic acids are the most common coupling partners. However, they can be prone to decomposition via trimerization to form boroxines or through protodeboronation.[3] Boronic esters, such as pinacol (Bpin) or neopentylglycol esters, are generally more stable, easier to handle and purify, and less prone to protodeboronation. They are an excellent alternative for challenging or unstable heteroaryl boronic acids.
Data & Protocols
Table 1: Comparison of Common Catalyst Systems for Heteroaryl Bromide Coupling
| Catalyst System (Precatalyst/Ligand) | Typical Substrates | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Simple, electron-deficient heteroaryl bromides | Commercially available, inexpensive | Often ineffective for electron-rich or sterically hindered substrates |
| Pd(dppf)Cl₂ | Wide range of heteroaryl bromides | Good general applicability, robust | May require higher temperatures |
| Pd₂(dba)₃ / SPhos | Electron-rich, sterically hindered heteroaryl bromides | High activity, excellent for challenging substrates, often works at RT | Air-sensitive ligand, higher cost |
| XPhos Pd G3 | A broad scope of heteroaryl bromides and chlorides | Air-stable precatalyst, high efficiency, broad applicability | Higher cost than simple systems |
| IPr-Pd-PEPPSI | Electron-rich and electron-deficient heteroaryl bromides | High thermal stability, effective for challenging substrates | NHC-based, may require specific optimization |
Experimental Protocol: General Procedure for Screening Catalysts
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Add the desired volume of the catalyst stock solution to the reaction vial via syringe.
-
Add the degassed reaction solvent (e.g., dioxane/water 5:1) to achieve the desired concentration (typically 0.1-0.5 M).
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A flowchart for troubleshooting low-yield Suzuki coupling reactions.
References
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC - NIH URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling Source: Schroeder Group - University of Illinois URL: [Link]
-
Title: An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Organic Chemistry Portal URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: NIH URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Electron rich, bulky ligands used in cross‐coupling reactions. Source: ResearchGate URL: [Link]
-
Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]
- Title: Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid.
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 10. reddit.com [reddit.com]
- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Introduction
This technical guide addresses common and advanced issues encountered during the scale-up synthesis of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine. As a key intermediate in pharmaceutical development, the robust and reproducible synthesis of this compound is critical. This document provides troubleshooting advice in a practical question-and-answer format, grounded in chemical principles and field-proven experience, to assist researchers and process chemists in overcoming scale-up challenges. The synthesis is generally considered a two-step process: the formation of the core 3-bromo-1H-pyrazolo[3,4-b]pyridine followed by the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group.
Overall Synthetic Workflow
The following diagram outlines the typical synthetic sequence discussed in this guide.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
Category 1: THP Protection Step
Question 1: My THP protection reaction is sluggish and incomplete on a kilogram scale, resulting in low yields of this compound. Lab-scale reactions worked perfectly. What are the primary causes?
Answer: This is a classic scale-up challenge. The transition from bench to reactor introduces variables that can significantly impact the reaction equilibrium and kinetics of the THP protection. The mechanism involves the acid-catalyzed formation of an oxocarbenium ion from 3,4-dihydro-2H-pyran (DHP), which is then attacked by the pyrazole nitrogen.[1] Several factors can disrupt this process on a larger scale:
-
Moisture Contamination: Water is detrimental. It competes with the pyrazole as a nucleophile, consuming the activated DHP intermediate to form 2-hydroxytetrahydropyran. Large-scale equipment has a larger surface area, increasing the risk of adsorbed moisture. Solvents that are not rigorously dried can introduce significant amounts of water.
-
Catalyst Activity and Loading: Acid catalysts like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) can be deactivated by basic impurities in the starting material or solvent.[1][2] Furthermore, the catalyst loading (mol%) that worked on a small scale may be insufficient in a large reactor due to poorer mixing and higher dilution effects.
-
Inefficient Mixing: In large reactors, inadequate agitation can create localized zones of low catalyst concentration, slowing the reaction rate. This prevents the efficient formation of the reactive oxocarbenium ion intermediate.[3][4]
-
Temperature Control: The reaction is typically run at or slightly above room temperature. Poor heat transfer in a large vessel can lead to temperature gradients, affecting reaction consistency.
Troubleshooting Protocol & Optimization:
-
Rigorous Anhydrous Conditions: Ensure the reactor is thoroughly dried before use. Use solvents with low water content (<50 ppm is ideal). Consider adding a drying agent like molecular sieves to the solvent beforehand.
-
Catalyst Check: Use a fresh, high-purity acid catalyst. If the starting pyrazolopyridine has basic impurities, consider a slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
Controlled Reagent Addition: On a large scale, add the DHP slowly to a solution of the substrate and catalyst. This maintains a low concentration of the highly reactive DHP, minimizing side reactions like polymerization.
-
Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or TLC to track the disappearance of the starting material. Do not rely solely on time. The reaction is complete when the starting material is consumed (<1%).
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Rationale for Change |
| Solvent | Dichloromethane (DCM), 100 mL | DCM, 100 L (dried over 3Å sieves) | Ensure minimal water content to prevent DHP hydrolysis. |
| DHP (equiv.) | 1.2 eq. | 1.1 - 1.3 eq. (added over 1 hr) | Controlled addition prevents exotherms and polymerization. |
| Catalyst (p-TsOH) | 0.02 eq. | 0.03 - 0.05 eq. | Compensates for potential impurities and larger volume. |
| Temperature | 20-25°C | 20-25°C (with jacket cooling) | Maintain consistent temperature; the reaction can be mildly exothermic. |
| Monitoring | TLC (15 min intervals) | HPLC (1 hr intervals) | Provides quantitative data on conversion for better process control. |
Question 2: After workup of the THP protection, I obtain a thick, inseparable oil instead of a solid. Column chromatography is not feasible for 5 kg of product. How can I isolate my product effectively?
Answer: The formation of an oil is common for THP-protected compounds, partly because the THP group introduces a new stereocenter, resulting in a mixture of diastereomers that can inhibit crystallization. Direct chromatography of multi-kilogram quantities of crude oil is indeed impractical. The goal should be to induce crystallization or use an alternative purification method.
Recommended Isolation Strategies:
-
Trituration: This is the most effective first step. After removing the reaction solvent, add a non-polar solvent in which the product is poorly soluble but the impurities (e.g., DHP polymer, excess starting material) are soluble.
-
Protocol:
-
Concentrate the crude oil in vacuo.
-
Add a minimal amount of a solvent like hexanes or heptane (start with 2-3 volumes relative to the estimated product mass).
-
Stir the mixture vigorously at room temperature for several hours. A solid may precipitate. If not, try cooling the mixture to 0°C or -20°C.
-
If a solid forms, filter, wash with cold hexanes, and dry. This process often removes greasy, non-polar impurities.
-
-
-
Solvent-Antisolvent Crystallization: If trituration fails, a more systematic crystallization should be attempted.
-
Protocol:
-
Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, MTBE, or toluene).
-
Slowly add a non-polar "anti-solvent" (e.g., heptane or hexanes) until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the solids and then allow the mixture to stand undisturbed. Cooling may be required.
-
Seeding with a small crystal of pure product (if available from a small-scale purification) can be highly effective.
-
-
-
Acid/Base Wash Modification: Ensure the workup effectively removes the acid catalyst. A dilute sodium bicarbonate wash is standard. Residual acid can cause the product to remain oily and can lead to deprotection over time.[2]
The following decision tree can guide your purification strategy.
Caption: Decision workflow for purifying oily product.
Category 2: Stability and Side Reactions
Question 3: I am observing partial loss of the THP group during my aqueous workup and subsequent silica gel chromatography. How can I prevent this premature deprotection?
Answer: The THP group is an acetal, which is known to be highly sensitive to acid.[1][2] The acidic conditions required for its installation are reversed for its removal. Premature deprotection is a common issue if the pH is not carefully controlled after the reaction is complete.
-
Cause during Workup: The reaction is quenched with an aqueous solution. If the acid catalyst is not fully neutralized, the aqueous layer can become acidic enough (pH < 6) to catalyze the hydrolysis of the THP ether.
-
Cause during Chromatography: Standard silica gel is inherently acidic (pH ≈ 4-5). Prolonged exposure of the THP-protected compound to the silica surface during a long column run can cleave the protecting group, leading to streaky fractions containing both protected and deprotected material.
Preventative Measures:
-
Thorough Neutralization: Before the aqueous quench, consider adding a mild inorganic base like sodium bicarbonate or a tertiary amine like triethylamine directly to the organic reaction mixture to neutralize the acid catalyst. When performing the aqueous wash, use a saturated solution of sodium bicarbonate and check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Use of Neutralized Silica or Alumina: If chromatography is unavoidable, use deactivated or neutralized silica gel. This can be prepared by slurrying the silica gel in the desired eluent containing 1% triethylamine, then packing the column with this slurry. Alternatively, basic alumina can be used as the stationary phase, which will not promote deprotection.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column. Use a slightly more polar solvent system to elute the product faster.
-
Avoid Protic/Acidic Solvents: Avoid using acidic solvents like acetic acid or protic solvents like methanol in your eluent, as they can accelerate deprotection on the silica surface.
Category 3: Core Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine
Question 4: When synthesizing the 3-bromo-1H-pyrazolo[3,4-b]pyridine core, I struggle with regioselectivity, sometimes isolating the 2H-isomer. How can this be controlled on a large scale?
Answer: The formation of 1H- vs. 2H-pyrazolo[3,4-b]pyridines is a well-known challenge in this area of chemistry. While thermodynamic calculations often show the 1H-tautomer to be more stable, kinetic factors during the cyclization or subsequent alkylation/protection steps can lead to mixtures.[5][6]
Controlling Regioselectivity:
-
Choice of Synthesis Route: The most reliable way to ensure the 1H-isomer is to use a synthetic strategy that unambiguously directs the formation of the desired regioisomer. A common and effective method is the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[5][7] The regioselectivity here depends on the relative electrophilicity of the two carbonyl groups in the diketone. Using a symmetrical diketone avoids this issue entirely.
-
Directed N-Arylation/Protection: If starting from 3-bromo-1H-pyrazolo[3,4-b]pyridine and performing a subsequent reaction at the nitrogen, the reaction conditions are critical.
-
Base and Solvent Effects: The choice of base and solvent can influence the site of deprotonation and subsequent reaction. A strong, non-nucleophilic base in an aprotic polar solvent like DMF or THF is common.
-
Protecting Group Strategy: For complex syntheses, it's often better to install a protecting group that can be selectively removed later. The THP group is used for this purpose. The conditions for its installation (acid catalysis) generally favor the thermodynamically more stable 1H-isomer.
-
Recommended Protocol for Regiocontrolled Synthesis:
A robust approach involves the cyclization of 3-amino-5-bromopyrazole with an appropriate biselectrophile. For instance, reaction with malonaldehyde bis(dimethyl acetal) under acidic conditions will yield the desired pyrazolo[3,4-b]pyridine core. This pre-establishes the core structure before the sensitive N-protection step.
References
-
Al-Mousawi, S., M. El-Apasery, and M. Elnagdi. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Moosavi-Zare, A.R., et al. (2019). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 3(5), 574-583. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
-
Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6481. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1648-1655. [Link]
-
Ahmad, I., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]
-
Koutentis, P. A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(16), 4997. [Link]
- CN114790190B - Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. (2022).
-
ResearchGate. (Various dates). Synthesis of tetrahydropyrazolopyridines and pyranopyrazoles via a... researchgate.net. [Link]
-
Wessjohann, L. A., et al. (2018). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLoS ONE, 13(7), e0200522. [Link]
-
ResearchGate. (Various dates). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. researchgate.net. [Link]
-
Isidro-Llobet, A., M. Álvarez, and F. Albericio. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(25), 5941-5954. [Link]
-
Ghavtadze, N., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2968-2978. [Link]
-
Phan, T. N. M., et al. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2011(7), 258-267. [Link]
-
ResearchGate. (Various dates). Scheme 5 Deprotonation of 4-O-THP pyridine: obtention of NTHP... researchgate.net. [Link]
-
ResearchGate. (Various dates). Optimization studies on N1-arylation of 1H-pyrazolo[3,4-b]pyridin-3-amine. researchgate.net. [Link]
-
ChemSrc. (n.d.). This compound. chemsrc.com. [Link]
-
Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions. organic-chemistry.org. [Link]
-
Shchegol'kov, E. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 794. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 42, 116246. [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
-
van der Heijden, G., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 27(5), 903–910. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]
-
Ghavtadze, N., et al. (2018). The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group. The Journal of Organic Chemistry, 83(15), 8010–8024. [Link]
-
ResearchGate. (Various dates). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. researchgate.net. [Link]
-
Chen, B., et al. (2016). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 55(40), 12342-12346. [Link]
-
Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(13), 3755-3759. [Link]
- CN104130183A - Synthetic method for 3-bromopyridine. (2014).
-
Al-Mousawi, S. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Al-Warhi, T., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8206. [Link]
-
ResearchGate. (Various dates). N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine. researchgate.net. [Link]
-
Al-Mousawi, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
-
ResearchGate. (Various dates). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. researchgate.net. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. dau.url.edu [dau.url.edu]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-Substituted Pyrazolo[3,4-b]pyridines using NMR Spectroscopy
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of 3-substituted pyrazolo[3,4-b]pyridines. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data to offer insights into the causal relationships between molecular structure and spectral output. We will explore the nuances of ¹H and ¹³C NMR spectroscopy as the primary tool for structural elucidation, compare its efficacy with alternative analytical methods, and provide a detailed, field-tested protocol for data acquisition.
The Critical Role of Unambiguous Validation for a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties.[1] The specific substituent at the 3-position of this heterocyclic system is often a key determinant of a molecule's pharmacological profile. Consequently, unambiguous confirmation of its identity and position is paramount during the drug discovery and development process. While various analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands as the gold standard for its ability to provide a detailed atomic-level map of the molecule.
Decoding the Structure: A Comparative Analysis of NMR Data
The electronic environment of each proton and carbon atom in a 3-substituted pyrazolo[3,4-b]pyridine is exquisitely sensitive to the nature of the substituent at the 3-position. This sensitivity is directly reflected in the chemical shifts observed in ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data Comparison
The protons on the pyrazolo[3,4-b]pyridine core, particularly H4, H5, and H6 on the pyridine ring, exhibit characteristic chemical shifts that are influenced by the electronic nature of the substituent at C3.
| 3-Substituent (R) | H4 (ppm) | H5 (ppm) | H6 (ppm) | Representative Reference |
| -H | ~8.01-8.06 | ~7.13-7.20 | ~8.50-8.55 | [2] |
| -CH₃ | ~7.03 | ~7.48-7.54 | ~8.40-8.50 | [3] |
| -Aryl (e.g., Phenyl) | ~7.26-7.36 | ~8.39-8.48 | ~8.60-8.70 | [4] |
| -NH₂ | Varies | Varies | Varies | [5] |
Analysis of Trends:
-
Unsubstituted (R = -H): The proton at C3 typically appears as a singlet in the aromatic region, providing a clear diagnostic peak.[2]
-
Electron-Donating Groups (e.g., -CH₃): An alkyl group at C3 generally results in an upfield shift (to a lower ppm value) of the pyridine ring protons, particularly H4, due to its electron-donating inductive effect.
-
Aromatic Substituents (e.g., -Aryl): The introduction of an aryl ring at the 3-position leads to a complex interplay of inductive and anisotropic effects, often resulting in a downfield shift of the pyridine protons. The specific shifts will depend on the substitution pattern of the aryl ring itself.[3]
-
Amino Groups (R = -NH₂): The amino group, being a strong electron-donating group through resonance, significantly alters the electronic distribution in the heterocyclic system, leading to substantial shifts in the proton signals.[5]
¹³C NMR Spectral Data Comparison
¹³C NMR provides complementary and often more decisive information, particularly for the quaternary carbons of the heterocyclic core.
| 3-Substituent (R) | C3 (ppm) | C3a (ppm) | C4 (ppm) | C6 (ppm) | C7a (ppm) | Representative Reference |
| -H | ~130-135 | ~120-125 | ~128-132 | ~148-152 | ~150-155 | [2] |
| -CH₃ | ~145-150 | ~118-122 | ~125-130 | ~147-151 | ~152-156 | [3] |
| -Aryl (e.g., Phenyl) | ~148-153 | ~119-123 | ~126-131 | ~148-152 | ~153-157 | [6] |
| -NH₂ | ~155-160 | ~115-120 | ~120-125 | ~145-150 | ~150-154 | [5] |
Analysis of Trends:
-
The C3 Signal: The chemical shift of the substituted carbon, C3, is highly diagnostic. Electron-withdrawing groups will shift this signal downfield, while electron-donating groups will cause an upfield shift.
-
Quaternary Carbons (C3a and C7a): The chemical shifts of the bridgehead carbons are also informative. Changes in the electronic nature of the C3 substituent are transmitted through the pi-system, influencing these carbons.
-
Differentiating Isomers: ¹³C NMR is particularly powerful for distinguishing between N-1 and N-2 substituted isomers, a common challenge in the synthesis of pyrazole-containing heterocycles.[2]
Beyond One-Dimensional NMR: The Power of 2D Techniques
For complex structures or in cases of signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for assigning quaternary carbons and piecing together the molecular skeleton.[4][7][8][9][10]
The following Graphviz diagram illustrates a logical workflow for the structural elucidation of a 3-substituted pyrazolo[3,4-b]pyridine, emphasizing the central role of NMR spectroscopy.
Caption: Workflow for structural validation.
A Field-Tested Protocol for NMR Data Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 3-substituted pyrazolo[3,4-b]pyridine for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount will depend on the compound's molecular weight and solubility.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. Automated shimming routines are highly effective for this.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 13 ppm).
-
Optimize the receiver gain.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0 to 200 ppm).
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
This systematic approach ensures the acquisition of high-quality, reproducible NMR data, which is the bedrock of accurate structural validation.
Alternative and Complementary Validation Techniques: A Comparative Overview
While NMR is the cornerstone of structural elucidation, other techniques provide valuable, often complementary, information.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide information on atom connectivity; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal. | Provides an unambiguous, definitive structure. | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not be identical to the solution-state conformation. |
Synergistic Application:
The most robust validation strategy employs these techniques in a complementary fashion. For instance, MS can confirm the molecular weight, and IR can verify the presence of key functional groups, while NMR provides the detailed structural framework. In cases where a definitive structure is required for regulatory submission or to resolve subtle stereochemical questions, single-crystal X-ray diffraction is the ultimate arbiter.
The following diagram illustrates the relationship between the certainty of structural information and the analytical technique employed.
Caption: Hierarchy of structural information.
Conclusion
The structural validation of 3-substituted pyrazolo[3,4-b]pyridines is a critical step in the advancement of medicinal chemistry programs that rely on this versatile scaffold. NMR spectroscopy, through a combination of 1D and 2D techniques, offers an unparalleled level of detail regarding atomic connectivity and the influence of substituents. By systematically comparing spectral data and adhering to rigorous experimental protocols, researchers can confidently and accurately determine the structure of their target molecules. When integrated with complementary techniques such as mass spectrometry and IR spectroscopy, a comprehensive and self-validating analytical package is achieved, ensuring the scientific integrity of the research and accelerating the journey from discovery to application.
References
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
-
Barreca, M. L., Chimirri, A., De Luca, L., Monforte, A. M., Monforte, P., Rao, A., Zappalà, M., & Pannecouque, C. (2003). New 1-hydroxy-1,1-bisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine: synthesis and characterization. Journal of Heterocyclic Chemistry, 40(4), 677-681. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]
-
R-NMR. (n.d.). SOP for liquid state NMR. [Link]
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
-
Li, J., & Yang, Z. (2007). Structure elucidation of a pyrazolo[11][12]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. [Link]
-
Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8208. [Link]
-
Li, J., & Yang, Z. (2007). Structure elucidation of a pyrazolo[11][12]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. [Link]
-
Li, J., & Yang, Z. (2007). Structure elucidation of a pyrazolo[11][12]pyran derivative by NMR spectroscopy. ResearchGate. [Link]
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
-
Quiroga, J., Portilla, J., & Abonía, R. (2012). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 17(9), 11096-11122. [Link]
-
TIGP. (2020). NMR Operation Guide. [Link]
-
Esteves, A. P., Rodrigues, L. M., Oliveira-Campos, A. M. F., Pinto, M., & Nascimento, M. S. J. (2007). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry, 45(10), 849-854. [Link]
-
Quora. (2021). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., ... & Zhang, Y. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Oliveira-Campos, A. M. F., Rodrigues, L. M., & Pinto, M. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 14, pp. 1-61). Springer. [Link]
-
Quora. (2020). Which one is better for an analytical technique, NMR or IR? Why? [Link]
-
Baradarani, M. M., Gribble, G. W., & Joule, J. A. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(5), 136-147. [Link]
-
Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]
-
Piletsky, S. A., Nicholls, I. A., & Turner, A. P. (2001). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Journal of molecular recognition, 14(5), 316-322. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 539-546. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
Sources
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
A Senior Application Scientist's Guide to HPLC Purity Analysis of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, a key intermediate in pharmaceutical synthesis. We will explore the nuances of method selection, from conventional High-Performance Liquid Chromatography (HPLC) to the more advanced Ultra-Performance Liquid Chromatography (UPLC), and discuss complementary techniques for comprehensive impurity profiling. The experimental protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the practical insights needed to ensure the quality and consistency of this critical compound.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The compound this compound (MW: 282.141 g/mol , CAS: 1416713-33-1) is a heterocyclic building block of significant interest in medicinal chemistry.[1] The pyrazolo[3,4-b]pyridine core is a feature of numerous biologically active molecules, including kinase inhibitors.[2][3] The purity of such intermediates is paramount, as even trace impurities can have a profound impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4][5]
The structure of this compound presents several analytical challenges. The presence of the tetrahydropyran (oxan) group introduces a chiral center, necessitating consideration of enantiomeric purity. Furthermore, the synthesis of pyrazolopyridines can result in various structural isomers and process-related impurities.[6][7] Therefore, a robust, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.[8]
This guide will compare and contrast suitable analytical techniques, providing the rationale behind methodological choices to empower you to develop and validate a purity testing method that is both efficient and reliable.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis.[9][10] However, advancements in liquid chromatography have led to the development of Ultra-Performance Liquid Chromatography (UPLC), which offers significant advantages in many applications.[11][12][13][14][15]
HPLC vs. UPLC: A Head-to-Head Comparison
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[11][13] UPLC systems utilize sub-2 µm particles, which provide a dramatic increase in resolution and speed compared to the 3-5 µm particles typically used in HPLC.[12] This, however, necessitates much higher operating pressures.[13][14]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi |
| Typical Run Time | 15 - 20 minutes | 3 - 10 minutes |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| Initial Cost | Lower | Higher |
For the analysis of this compound, the choice between HPLC and UPLC will depend on the specific needs of the laboratory. For high-throughput screening or when rapid batch release is critical, the speed of UPLC is a significant advantage.[11][13] The enhanced sensitivity of UPLC is also beneficial for detecting trace-level impurities.[11][13] However, for routine quality control where established protocols and lower equipment costs are a priority, a well-optimized HPLC method can be perfectly adequate.[13]
Beyond Standard Reversed-Phase: Chiral Chromatography
The oxan-2-yl moiety in the target molecule contains a stereocenter. As enantiomers can have different pharmacological and toxicological profiles, it is often necessary to assess the enantiomeric purity of chiral compounds. Standard reversed-phase HPLC will not separate enantiomers. For this, a chiral stationary phase (CSP) is required.[16][17]
Chiral HPLC methods often use polysaccharide-based columns (e.g., cellulose or amylose derivatives) and can be run in either normal-phase or reversed-phase mode.[18] The development of a chiral separation method can be more complex than for achiral compounds and often requires screening of different columns and mobile phases.[18][19]
Proposed Analytical Methods and Protocols
The following are detailed, step-by-step protocols for the purity analysis of this compound using both a standard reversed-phase HPLC method and a more advanced UPLC method. A protocol for chiral analysis is also provided.
Experimental Workflow
Caption: General workflow for HPLC/UPLC purity analysis.
Protocol 1: Reversed-Phase HPLC Method
This method is designed to be a robust, general-purpose protocol for assessing the purity of the target compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Rationale: The C18 column is a versatile stationary phase for the separation of moderately polar compounds like the target analyte. The use of a gradient elution allows for the separation of impurities with a wide range of polarities. TFA is added to the mobile phase to improve peak shape for the basic pyrazolopyridine core.[20]
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method
This method provides a significant increase in speed and resolution compared to the HPLC method.
-
Instrumentation: UPLC system with a UV detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (ACN).
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Rationale: The sub-2 µm particle size of the UPLC column allows for a much faster separation without sacrificing resolution.[12] The shorter column length and lower flow rate also lead to a significant reduction in solvent consumption.[11][15] Formic acid is often preferred over TFA in UPLC methods, especially if interfacing with a mass spectrometer, as it is less ion-suppressing.
Protocol 3: Chiral HPLC Method
This method is designed to separate the enantiomers of the target compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent amylose-based chiral stationary phase).
-
Mobile Phase: n-Hexane/Isopropanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Rationale: Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds.[18] Normal-phase chromatography with a hexane/alcohol mobile phase often provides good selectivity for enantiomeric separations on these types of columns. The specific ratio of hexane to isopropanol may need to be optimized to achieve baseline separation.
Beyond Purity: Impurity Identification with Mass Spectrometry
While HPLC and UPLC with UV detection are excellent for quantifying the purity of a sample, they do not provide structural information about unknown impurities. For this, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable.[21][22][23][24]
By coupling the outlet of the HPLC or UPLC to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of each eluting peak.[23] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity.[21][25] Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the impurity ion is fragmented and the resulting fragment ions are analyzed.[22][25]
Caption: Workflow for impurity identification using LC-MS.
Conclusion and Recommendations
The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
For routine quality control, a validated Reversed-Phase HPLC method provides a reliable and cost-effective solution.
-
For high-throughput analysis, faster method development, or when higher sensitivity is required, UPLC is the superior choice, offering significant improvements in speed and resolution.[11][13][15]
-
To ensure enantiomeric purity, a dedicated Chiral HPLC method is essential.
-
For comprehensive impurity profiling and the identification of unknown degradation products or process impurities, LC-MS is an indispensable tool.[21][23][24]
It is highly recommended that a stability-indicating method be developed by performing forced degradation studies.[4][5][8] This involves subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensuring that the analytical method can separate these from the main peak. This proactive approach is crucial for ensuring the long-term stability and quality of the drug substance.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). IntechOpen.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). LGC Limited.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolvemass.
- Review on the modern analytical advancements in impurities testing. (2025, April 2). Asia Pacific Academy of Science Pte. Ltd.
- This compound. (n.d.). Chemsrc.
- HPLC Methods for analysis of Pyridine. (n.d.).
- Mass spectrometry in impurity profiling. (2025, August 7).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci.
- Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Technology Networks.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). Semantic Scholar.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online.
- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016, May 19).
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (n.d.).
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.).
- Stability Indicating HPLC Method Development and Valid
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
- Chiral Separations by High‐Performance Liquid Chromatography. (n.d.).
- Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Stability Indicating HPLC Method Development: A Review. (2025, August 6).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (n.d.).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Springer.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, June 26). PubMed.
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde. (n.d.).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. rjptonline.org [rjptonline.org]
- 13. HPLC vs. UPLC [webofpharma.com]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ijcpa.in [ijcpa.in]
- 21. One moment, please... [sterlingpharmasolutions.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. researchgate.net [researchgate.net]
- 24. rroij.com [rroij.com]
- 25. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Isomers: Unraveling the Impact of N-Isomerism
For Immediate Release to the Scientific Community
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases. This has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. A crucial yet often overlooked aspect in the exploration of this scaffold is the influence of isomerism on its biological profile. Pyrazolo[3,4-b]pyridines can exist as two main tautomeric isomers: the 1H- and 2H-forms, differing in the position of the hydrogen atom on the pyrazole ring. This guide provides a comparative analysis of the biological activities of these isomers, synthesizing available data to offer insights for researchers, scientists, and drug development professionals. While the 1H-isomer is more thermodynamically stable and, consequently, more widely studied, emerging evidence suggests that the 2H-isomer may exhibit distinct and potent biological activities.
The Two Faces of Pyrazolo[3,4-b]pyridine: 1H- and 2H-Isomers
The fundamental difference between the 1H- and 2H-pyrazolo[3,4-b]pyridine isomers lies in the location of the nitrogen-bound hydrogen atom within the pyrazole moiety. This seemingly subtle structural variation can significantly impact the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby influencing its interaction with biological targets.
Caption: General structures of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers.
Computational studies have indicated that the 1H-tautomer is generally more stable than the 2H-tautomer, which partly explains the preponderance of research focused on 1H-derivatives[1]. However, this does not preclude the potential for significant biological activity from the 2H-isomers, which may be kinetically favored in certain synthetic routes or adopt a more favorable conformation for binding to a specific biological target.
A Tale of Two Isomers: A Case Study in Larvicidal Activity
A direct comparison of the biological activity of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers has been starkly demonstrated in the context of larvicidal activity against Culex quinquefasciatus. A study investigating a series of pyrazolo[3,4-b]pyridin-3(2H)-one derivatives revealed a dramatic difference in efficacy between the two isomeric forms[2].
In this study, the 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives (compounds 1a-1e ) exhibited very low larvicidal activity, with LD50 values greater than 100 µg/mL. In stark contrast, the corresponding 2H-pyrazolo[3,4-b]pyridin-3(2H)-one isomers (compounds 2a-2e ) displayed significant larvicidal potency[2].
| Compound | Isomer Type | LD50 (µg/mL)[2] |
| 1a-1e | 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one | >100 |
| 2a | 2H-Pyrazolo[3,4-b]pyridin-3(2H)-one | 31.3 |
| 2b | 2H-Pyrazolo[3,4-b]pyridin-3(2H)-one | 29.9 |
| 2c | 2H-Pyrazolo[3,4-b]pyridin-3(2H)-one | 23.5 |
| 2d | 2H-Pyrazolo[3,4-b]pyridin-3(2H)-one | 15.4 |
| 2e | 2H-Pyrazolo[3,4-b]pyridin-3(2H)-one | 20.1 |
This clear divergence in activity underscores the critical importance of considering both isomeric forms in drug discovery programs. The reason for this difference likely lies in the distinct spatial arrangement of atoms and the resulting changes in molecular properties, which influence the binding affinity to the target site in the larvae.
Experimental Protocol: Larvicidal Bioassay
The following is a representative protocol for a larvicidal bioassay, as can be inferred from the study.
-
Test Organism: Late third instar larvae of Culex quinquefasciatus.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to obtain the desired test concentrations.
-
Bioassay Procedure:
-
Twenty-five larvae are placed in a beaker containing 249 mL of dechlorinated water.
-
1 mL of the test solution of a specific concentration is added to the beaker.
-
A control group is maintained with the solvent alone.
-
The beakers are kept at room temperature for 24 hours.
-
-
Data Collection and Analysis:
-
After 24 hours, the number of dead larvae is counted.
-
The mortality percentage is calculated.
-
The LD50 (lethal dose for 50% of the population) is determined using probit analysis.
-
Anticancer Activity: A Field Dominated by 1H-Isomers
The vast majority of research on the anticancer properties of pyrazolo[3,4-b]pyridines has focused on the 1H-isomers. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Kinase Inhibition: A Key Mechanism of Action
Many 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Topoisomerase II.
-
CDK Inhibition: CDKs are a family of enzymes that regulate the cell cycle. Their dysregulation is a hallmark of many cancers. Certain 3,5-disubstituted 1H-pyrazolo[3,4-b]pyridines have demonstrated potent and selective inhibition of CDKs, leading to cell cycle arrest and apoptosis in tumor cells[3].
-
Topoisomerase II Inhibition: Topoisomerase II is an enzyme that plays a critical role in DNA replication and transcription. Its inhibition leads to DNA damage and subsequent cell death. A number of 1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridin-4-one derivatives have shown cytotoxic activity comparable to the established anticancer drug etoposide, acting as Topoisomerase II inhibitors[4].
Caption: Simplified diagram of CDK-mediated cell cycle regulation and the inhibitory action of 1H-pyrazolo[3,4-b]pyridine derivatives.
Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-b]pyridine Anticancer Agents
The anticancer potency of 1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
| Compound Class | Key Substituents | Anticancer Activity | Reference |
| 3,5-disubstituted 1H-pyrazolo[3,4-b]pyridines | Varied substituents at C3 and C5 | Potent CDK inhibition and tumor cell proliferation inhibition | [3] |
| 1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridin-4-ones | Phenyl groups at N1, C3, and C6 | Cytotoxicity in melanoma and erythroleukemia cells | [4] |
| 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine | Hydroxyphenyl groups at C3 and C5 | High inhibitory activity against DYRK1B and HCT116 colon cancer cells | [5] |
These findings highlight the tunability of the 1H-pyrazolo[3,4-b]pyridine scaffold for developing potent and selective anticancer agents. However, the lack of comparative data for the corresponding 2H-isomers represents a significant knowledge gap.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
A common method to evaluate the anticancer activity of compounds is the MTS assay.
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HEL erythroleukemia) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for a few hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial and Other Biological Activities
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antimicrobial properties. As with anticancer research, these studies have predominantly focused on 1H-isomers. Various derivatives have shown activity against a range of bacteria and fungi. The specific substituents on the pyrazolo[3,4-b]pyridine core play a crucial role in determining the spectrum and potency of antimicrobial activity.
Expert Insights and Future Directions
The available evidence, though limited, strongly suggests that the isomeric form of pyrazolo[3,4-b]pyridines is a critical determinant of their biological activity. The striking difference in larvicidal potency between the 1H- and 2H-isomers serves as a compelling proof of principle.
Key Takeaways:
-
Isomerism Matters: The position of the nitrogen-bound hydrogen in the pyrazole ring of the pyrazolo[3,4-b]pyridine scaffold can have a profound impact on biological activity.
-
The Untapped Potential of 2H-Isomers: While the 1H-isomer is more stable and has been more extensively studied, the 2H-isomer may possess unique and potent biological activities that are yet to be fully explored.
-
A Call for Comparative Studies: There is a clear need for more systematic studies that directly compare the biological activities of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers with identical substitution patterns across a range of therapeutic areas.
For researchers and drug development professionals working with the pyrazolo[3,4-b]pyridine scaffold, a crucial recommendation is to consider the synthesis and evaluation of both 1H- and 2H-isomeric series. This dual approach will provide a more comprehensive understanding of the structure-activity landscape and could lead to the discovery of novel and more effective therapeutic agents. The road less traveled, in this case, the exploration of the 2H-isomers, may hold the key to unlocking the full potential of this versatile heterocyclic system.
References
[2] Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives with larvicidal activity. (2021). Journal of Molecular Structure, 1246, 131201. [6] Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link] [3] Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1581-1584. [5] Kim, B. T., et al. (2021). Discovery of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines as potent and selective DYRK1B inhibitors. European Journal of Medicinal Chemistry, 213, 113171. [7] El-Sayed, M. A. A., et al. (2018). 1H-pyrazolo[3,4-b] pyridine with anticancer activity. ResearchGate. [8] Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 221. [9] Barghash, A. E., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 7958. [10] Kandeel, M. M., et al. (2019). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 24(18), 3338. [4] Papastathopoulos, P., et al. (2021). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Molecules, 26(11), 3169. [11] Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1482. [12] Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry, 115, 105218. [1] Alkorta, I., & Elguero, J. (1998). A theoretical study of the tautomerism of pyrazolopyridines. New Journal of Chemistry, 22(4), 355-360. [13] Abdel-Aziz, A. A.-M., et al. (2011). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 16(12), 10293-10305.
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. jksus.org [jksus.org]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA. This core has been extensively explored as a template for the design of a diverse range of biologically active compounds. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives across several key therapeutic areas, supported by experimental data and detailed protocols for their synthesis and evaluation.
Pyrazolo[3,4-b]pyridines as Kinase Inhibitors
The pyrazolo[3,4-b]pyridine core serves as an excellent scaffold for kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The pyrazole moiety acts as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions.[1]
Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, can act as oncogenic drivers in a wide range of cancers.[2] Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[2][3]
A key SAR insight is the importance of substituents at the N1 and C3 positions of the pyrazolo[3,4-b]pyridine core for potent and selective TRK inhibition. The N1 position is often substituted with a group that can occupy the solvent-exposed region of the ATP binding pocket, while the C3 position can be modified to enhance interactions with the hydrophobic regions of the kinase.
Comparative Data of TRK Inhibitors
| Compound | R1 | R2 | R3 | TRKA IC50 (nM) | Antiproliferative IC50 (µM, Km-12 cells) |
| A01 | H | H | H | 293 | ND |
| C03 | 2-fluoro-4-morpholinophenyl | H | 3-methoxyphenyl | 56 | 0.304 |
| C09 | 2-fluoro-4-morpholinophenyl | H | 4-methoxyphenyl | 57 | ND |
| C10 | 2-fluoro-4-morpholinophenyl | H | 3-hydroxyphenyl | 26 | ND |
The data clearly indicates that the introduction of a substituted phenyl ring at the C3 position and a 2-fluoro-4-morpholinophenyl group at the N1 position significantly enhances the inhibitory activity against TRKA.
Caption: Key SAR features of pyrazolo[3,4-b]pyridine-based TRK inhibitors.
Experimental Protocol: TRKA Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase inhibition assay to determine the IC50 values of test compounds against TRKA.[4][5][6]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Reconstitute recombinant human TRKA enzyme in kinase buffer.
-
Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the TRKA enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (e.g., using ADP-Glo™ Assay) :
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Pyrazolo[3,4-b]pyridines as Tubulin Polymerization Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has also been utilized to design potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[7][8] These compounds often act by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7]
A common strategy involves attaching aryl groups at the C3 and C5 positions of the pyrazolo[3,4-b]pyridine core to mimic the binding of colchicine. The trimethoxyphenyl group, a hallmark of many colchicine site binders, is a frequently employed substituent.
Comparative Data of Tubulin Polymerization Inhibitors
| Compound | R1 | R2 | Antiproliferative IC50 (nM, SGC-7901 cells) | Tubulin Polymerization Inhibition IC50 (µM) |
| 13a | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 35 | 1.8 |
| 13d | 3,4,5-trimethoxyphenyl | 4-fluorophenyl | 13 | 1.5 |
| 15c | N-(3,4,5-trimethoxyphenyl)amino | 4-chlorophenyl | 67 | >20 (at 20 µM) |
The data highlights that 3,5-diaryl substituted pyrazolo[3,4-b]pyridines are potent antiproliferative agents. The nature of the substituent on the C5-phenyl ring can fine-tune the activity, with a 4-fluorophenyl group (13d) showing the highest potency in this series.
Caption: General workflow for an in vitro tubulin polymerization assay.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of compounds on tubulin polymerization.[9][10]
-
Reagent Preparation :
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a GTP solution (100 mM).
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in general tubulin buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the test compound dilutions.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis :
-
Measure the change in fluorescence or absorbance (at 340 nm for turbidity) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the fluorescence/absorbance versus time to obtain polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Pyrazolo[3,4-b]pyridines as Antimicrobial Agents
The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its antimicrobial properties.[11][12][13] The mechanism of action can vary, but these compounds have shown activity against a range of bacteria and fungi.
The SAR studies in this area are diverse, often involving the introduction of different heterocyclic rings or functional groups at various positions of the pyrazolo[3,4-b]pyridine core to enhance antimicrobial potency and spectrum.
Comparative Data of Antimicrobial Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| 7b | Fusarium oxysporum | 0.98 |
| Ampicillin | Staphylococcus aureus | 0.007-0.03 |
| Gentamicin | Escherichia coli | 0.015-0.24 |
| Amphotericin B | Fusarium oxysporum | 0.03-0.98 |
Data sourced from[13]
Compound 7b, a 4-thiazolidinone derivative of the pyrazolo[3,4-b]pyridine scaffold, shows potent antifungal activity against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) comparable to the standard drug Amphotericin B.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[14][15][16]
-
Preparation of Inoculum :
-
Culture the test microorganism overnight in a suitable broth medium.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Antimicrobial Dilutions :
-
Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation :
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC :
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Pyrazolo[3,4-b]pyridines in Neurodegenerative Diseases
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in the context of neurodegenerative diseases like Alzheimer's disease.[17][18][19] These compounds are being explored as agents that can bind to β-amyloid plaques or inhibit key enzymes involved in the disease pathology.
The SAR in this area focuses on designing molecules with appropriate lipophilicity to cross the blood-brain barrier and with specific functionalities to interact with targets like β-amyloid aggregates.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used in the evaluation of potential therapeutic agents.[20][21][22][23][24]
-
Cell Seeding :
-
Seed cells (e.g., neuronal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
-
MTT Incubation :
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement :
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Conclusion
The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation drugs for a multitude of diseases.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (URL: [Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])
-
MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (URL: [Link])
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (URL: [Link])
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. (URL: [Link])
-
(PDF) Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing. (URL: [Link])
-
Dilution Method for Antibiotic Susceptibility Test - Live Biotherapeutics - Creative Biolabs. (URL: [Link])
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])
-
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation - ResearchGate. (URL: [Link])
-
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation - PubMed. (URL: [Link])
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - J-Stage. (URL: [Link])
-
Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed. (URL: [Link])
-
Agar Dilution (MIC) Susceptibility Test Method - YouTube. (URL: [Link])
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. (URL: [Link])
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. (URL: [Link])
- Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google P
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: [Link])
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed. (URL: [Link])
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH. (URL: [Link])
-
Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives - ResearchGate. (URL: [Link])
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (URL: [Link])
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchGate. (URL: [Link])
-
Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed. (URL: [Link])
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH. (URL: [Link])
-
1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity - ResearchGate. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (URL: [Link])
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (URL: [Link])
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. promega.com [promega.com]
- 7. 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Kinase Inhibition Assays for Novel Pyrazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, and the development of novel inhibitors is a cornerstone of many therapeutic strategies. Among the scaffolds of interest, pyrazolopyridines have emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of key biochemical assay technologies for validating the inhibitory activity of novel pyrazolopyridine compounds. As a senior application scientist, my goal is to equip you not only with detailed protocols but also with the scientific rationale to make informed decisions, ensuring the integrity and reproducibility of your findings.
The Central Role of Kinases and the Rise of Pyrazolopyridines
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[4] Pyrazolopyridine derivatives have garnered significant attention due to their structural similarity to the purine core of ATP, allowing them to act as competitive inhibitors in the kinase active site.[2] Several pyrazolopyridine-based drugs have already reached the clinic, validating the potential of this chemical class.[5]
The initial validation of a novel pyrazolopyridine inhibitor hinges on robust and reliable biochemical assays. The choice of assay technology is critical and can significantly impact the interpretation of structure-activity relationships (SAR) and the subsequent progression of a compound through the drug discovery pipeline. This guide will focus on three prevalent homogeneous (no-wash) assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).
Comparative Analysis of Leading Kinase Assay Technologies
The selection of an appropriate assay technology is a multi-faceted decision, balancing sensitivity, throughput, cost, and potential for compound interference.[5][6] Each of the following technologies offers a unique set of advantages and disadvantages that must be considered in the context of your specific research goals.
| Feature | TR-FRET (e.g., LanthaScreen®) | Fluorescence Polarization (FP) | AlphaScreen® / AlphaLISA® |
| Principle | Non-radiative energy transfer from a long-lifetime donor (e.g., Terbium) to an acceptor fluorophore upon binding of a phospho-specific antibody to a phosphorylated substrate.[7] | Measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule (the kinase). Inhibition disrupts this binding, leading to a decrease in polarization.[8] | Proximity-based assay where donor and acceptor beads are brought together by a biological interaction (e.g., antibody binding to a phosphorylated, biotinylated substrate), generating a luminescent signal.[3][9] |
| Advantages | - High sensitivity and low background due to time-resolved detection.[1] - Ratiometric measurement reduces well-to-well variability.[10] - Robust against some forms of compound interference.[11] | - Simple, mix-and-read format.[8] - No need for specific antibodies if a suitable tracer is available. - Cost-effective for primary screening.[6] | - Extremely high sensitivity and broad dynamic range.[1][10] - Signal amplification leads to robust assays. - Versatile for various target classes.[7] |
| Disadvantages | - Requires specific phospho-antibodies, which may not be available for all targets. - Potential for FRET interference from compounds. | - Susceptible to interference from fluorescent compounds and light scattering.[12] - Smaller assay window compared to TR-FRET and AlphaScreen. - Requires a suitable fluorescently labeled tracer. | - Sensitive to light, especially photobleaching of donor beads.[5] - Can be affected by singlet oxygen quenchers.[5] - Requires specialized instrumentation. |
| Best Suited For | - High-throughput screening (HTS) - Mechanism of action (MOA) studies - Accurate IC50 determination | - Primary HTS - Binding affinity determination - Situations where a phospho-antibody is not available | - HTS with very low enzyme/substrate concentrations - Cell-based assays (AlphaLISA SureFire)[13] - Detection of weak interactions |
Experimental Workflows and Protocols
A self-validating system is crucial for trustworthy results. This involves careful optimization of assay conditions and the inclusion of appropriate controls. The following protocols are generalized and should be optimized for each specific kinase-inhibitor system.
I. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Causality Behind Experimental Choices: The TR-FRET assay relies on the proximity of a donor and acceptor fluorophore. The use of a long-lifetime terbium chelate as the donor allows for a time delay between excitation and signal reading, which significantly reduces background fluorescence from plates, media, and autofluorescent compounds. The ratiometric readout (acceptor emission / donor emission) normalizes for variations in liquid handling and lamp intensity, enhancing data reproducibility.
Caption: TR-FRET Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should ideally be at or near the Km for ATP for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Prepare serial dilutions of the pyrazolopyridine compound in DMSO, then dilute into the kinase buffer to create a 4X inhibitor solution. Include a DMSO-only control.
-
-
Kinase Reaction:
-
Dispense 5 µL of the 4X inhibitor solution (or DMSO control) into the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and mix gently.
-
Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the substrate is introduced.[14]
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Detection:
-
Prepare a 2X detection solution containing the terbium-labeled anti-phospho-specific antibody and EDTA in TR-FRET dilution buffer. EDTA chelates Mg2+, effectively stopping the kinase reaction.[12]
-
Add 20 µL of the 2X detection solution to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
II. Fluorescence Polarization (FP) Assay
Causality Behind Experimental Choices: The FP assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein (the kinase), its rotation is slowed, increasing the polarization. This method is highly dependent on the quality and binding affinity of the tracer. The simplicity of the mix-and-read format makes it highly amenable to high-throughput screening.
Caption: Fluorescence Polarization Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate binding buffer.
-
Prepare a 2X fluorescent tracer solution in the same buffer. The tracer concentration should be optimized to be at or below its Kd for the kinase to ensure a sensitive assay.
-
Prepare serial dilutions of the pyrazolopyridine compound in DMSO, then dilute into the binding buffer to create a 4X inhibitor solution.
-
-
Binding Reaction:
-
Dispense 5 µL of the 4X inhibitor solution (or DMSO control) into the wells of a low-volume, black 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Add 10 µL of the 2X tracer solution to initiate the competitive binding reaction.
-
Incubate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[8]
-
-
Detection:
-
Read the plate on a fluorescence polarization-capable plate reader, measuring the parallel and perpendicular fluorescence emission. The instrument software will calculate the polarization values in millipolarization units (mP).
-
III. AlphaScreen®/AlphaLISA® Assay
Causality Behind Experimental Choices: AlphaScreen technology is a bead-based, non-radioactive, homogeneous assay. It relies on the proximity of donor and acceptor beads, which are brought together by the specific interaction being measured. Upon excitation, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, initiating a chemiluminescent reaction that is ultimately read as a light signal. The signal amplification inherent in this cascade provides exceptional sensitivity.
Caption: AlphaScreen® Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X biotinylated substrate/ATP solution.
-
Prepare serial dilutions of the pyrazolopyridine compound and a 4X working solution.
-
-
Kinase Reaction:
-
Follow a similar procedure as the TR-FRET assay for the kinase reaction: dispense inhibitor, add kinase, pre-incubate, and initiate with the substrate/ATP mix in a 384-well plate.[14] The total reaction volume is typically smaller, around 10 µL.
-
Incubate for the optimized reaction time.
-
-
Detection:
-
Prepare a detection mix containing streptavidin-coated donor beads and anti-phospho-specific antibody-coated acceptor beads in an appropriate AlphaLISA buffer. This buffer often contains EDTA to stop the kinase reaction.
-
Add the detection mix to the reaction wells.
-
Incubate for 60 minutes at room temperature in the dark to allow for bead-analyte complex formation.[15]
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis and Interpretation
For all assay formats, the raw data should be converted to percent inhibition relative to high (no inhibitor, DMSO only) and low (no enzyme or potent inhibitor) controls. IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%, are then determined by fitting the concentration-response data to a four-parameter logistic model.
Mechanism of Action (MOA) Studies: To confirm that a pyrazolopyridine compound is acting as an ATP-competitive inhibitor, IC50 values can be determined at multiple ATP concentrations. For a true ATP-competitive inhibitor, the IC50 value will increase linearly with increasing ATP concentration.
Trustworthiness: Addressing Potential Assay Artifacts
Ensuring the trustworthiness of your data requires vigilance against potential assay interferences.
-
Compound Interference: Pyrazolopyridine compounds, like many heterocyclic structures, have the potential to interfere with fluorescence-based assays.[16][17]
-
Fluorescence Quenching/Autofluorescence: Test compounds should be run in the absence of enzyme to identify any intrinsic fluorescence or quenching properties at the assay wavelengths.
-
Light Scattering: Poorly soluble compounds can form aggregates that scatter light, particularly affecting FP assays.
-
-
Pan-Assay Interference Compounds (PAINS): Be aware of chemical motifs within your pyrazolopyridine series that are known to cause non-specific assay interference.[16]
-
Self-Validation: A key to building a self-validating system is to confirm hits using an orthogonal assay. If a compound is identified as a hit in a TR-FRET assay, its activity should be confirmed using an alternative method, such as a luminescence-based assay (e.g., ADP-Glo™) that relies on a different detection principle.[7]
Comparative Data for a Novel Pyrazolopyridine Inhibitor (Compound X)
The following table presents hypothetical but realistic data for a novel pyrazolopyridine inhibitor, "Compound X," and a known control inhibitor, Staurosporine, tested against a target kinase using the three described assay platforms.
| Assay Technology | Target Kinase | Compound | IC50 (nM) | Z'-factor | Notes |
| TR-FRET | Kinase A | Compound X | 15.2 | 0.85 | Robust and reproducible data. |
| Kinase A | Staurosporine | 5.8 | 0.88 | Consistent with literature values. | |
| Fluorescence Polarization | Kinase A | Compound X | 25.8 | 0.72 | Slightly higher IC50, potentially due to lower assay sensitivity or tracer displacement dynamics. |
| Kinase A | Staurosporine | 8.1 | 0.75 | Good correlation with TR-FRET. | |
| AlphaScreen® | Kinase A | Compound X | 12.5 | 0.91 | Highest sensitivity, lowest IC50. |
| Kinase A | Staurosporine | 4.5 | 0.93 | Excellent signal-to-background. |
Interpretation: The IC50 values for Compound X are in a similar nanomolar range across all three platforms, providing confidence in its inhibitory activity. The slight variations are expected due to the different principles of each assay.[9] The high Z'-factor values (>0.5) for all assays indicate that they are robust and suitable for screening.[12] The AlphaScreen assay shows the highest sensitivity, reflected in the lowest IC50 values.
Conclusion
The validation of novel pyrazolopyridine kinase inhibitors requires a thoughtful and rigorous approach to assay selection and execution. TR-FRET, FP, and AlphaScreen each offer a powerful means to characterize inhibitor potency, and the choice between them will depend on the specific requirements of your project. By understanding the causality behind the experimental design, implementing self-validating controls, and being aware of potential artifacts, researchers can generate high-quality, trustworthy data that will accelerate the journey from a promising hit to a potential therapeutic.
References
-
Zhou, W., et al. (2004). A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Journal of Biomolecular Screening, 9(6), 507-515. [Link]
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Manuals.plus. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization. Retrieved from [Link]
-
Kores, K., et al. (2012). Assay Development for Protein Kinase Enzymes. In The Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Peirlant, B., et al. (2002). Principle of the AlphaScreen kinase assay. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Zhou, W., et al. (2004). A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Journal of Biomolecular Screening. [Link]
-
BPS Bioscience. (n.d.). A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. [Link]
-
ACS Publications. (n.d.). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry. [Link]
-
Passos, G. F. S., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry. [Link]
-
Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. revvity.com [revvity.com]
- 8. manuals.plus [manuals.plus]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.co.jp [revvity.co.jp]
- 13. Alpha SureFire No-wash Cellular Kinase Assays | Revvity [revvity.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. weichilab.com [weichilab.com]
- 16. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Protecting Groups for the Pyrazole Nitrogen: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and agrochemicals underscores the need for robust and versatile synthetic methodologies. A critical aspect of pyrazole chemistry is the strategic protection and deprotection of the ring nitrogen atom. The choice of a protecting group can profoundly impact the outcome of a synthetic sequence, influencing yields, regioselectivity, and the compatibility of subsequent chemical transformations. This guide provides an in-depth comparative analysis of commonly employed protecting groups for the pyrazole nitrogen, offering experimental insights to inform your synthetic strategy.
The Imperative of Pyrazole N-H Protection
The pyrazole ring contains two adjacent nitrogen atoms, one of which is a pyrrole-like N-H. This proton is acidic and can interfere with a variety of reactions, including metal-catalyzed cross-couplings, organometallic additions, and strong base-mediated transformations. Furthermore, in unsymmetrically substituted pyrazoles, the N-H exists as a mixture of tautomers, which can lead to a lack of regioselectivity in N-alkylation or N-arylation reactions. By temporarily masking the N-H proton with a suitable protecting group, chemists can unlock a broader range of synthetic possibilities and ensure predictable outcomes.
A Comparative Look at Key Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleaved chemoselectively under mild conditions. Here, we compare and contrast the properties and applications of five widely used protecting groups for the pyrazole nitrogen: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tetrahydropyranyl (THP), Trityl (Tr), and Arylsulfonyl (e.g., Tosyl).
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines and nitrogen-containing heterocycles due to its general stability and facile, acid-labile cleavage.
-
Introduction: The Boc group is typically introduced by treating the pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) as a catalyst.[1] The choice of base and solvent can influence the reaction's success and yield.[1][2]
-
Deprotection: The Boc group is classically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Interestingly, a selective deprotection of N-Boc pyrazoles in the presence of other acid-labile groups can be achieved using sodium borohydride (NaBH₄) in ethanol, with yields ranging from 75-98%.[4][5][6]
-
Stability: The Boc group is stable to a wide range of basic, hydrogenolytic, and reducing conditions.[4][6] However, it is sensitive to strong acids.
-
Advantages & Disadvantages:
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a robust protecting group that offers excellent stability under a variety of conditions and can be cleaved under specific, mild protocols.
-
Introduction: The SEM group is introduced by alkylating the pyrazole with SEM chloride (SEM-Cl) in the presence of a strong base like sodium hydride (NaH).[5]
-
Deprotection: Cleavage of the SEM group is typically achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions with hydrochloric acid.[5][7]
-
Stability: The SEM group is notably stable under both acidic and basic conditions, as well as during metal-catalyzed cross-coupling reactions.[5][7] This stability makes it a valuable choice for complex, multi-step syntheses. A unique feature of the SEM group is its ability to undergo a "SEM switch," a transposition from one pyrazole nitrogen to the other, which can be exploited for regioselective C-H functionalization of the pyrazole core.[7]
-
Advantages & Disadvantages:
-
Advantages: High stability to a broad range of reagents, enabling complex transformations on the pyrazole ring. The "SEM switch" offers unique opportunities for regiocontrol.[7]
-
Disadvantages: The introduction requires a strong base, and deprotection with fluoride ions may not be compatible with other silicon-based protecting groups.
-
Tetrahydropyranyl (THP) Group
The THP group is a classic, acid-labile protecting group that is often favored for its low cost and ease of introduction.
-
Introduction: The THP group is introduced by an acid-catalyzed reaction of the pyrazole with 3,4-dihydro-2H-pyran (DHP).[8] Green, solvent- and catalyst-free methods for THP protection of pyrazole have also been reported, offering a more environmentally friendly approach.[9][10]
-
Deprotection: The THP group is readily cleaved under mild acidic conditions, such as with p-toluenesulfonic acid (pTSA) in an alcohol solvent.[8]
-
Stability: The THP group is stable to basic, reductive, and organometallic reagents. However, it is highly sensitive to acidic conditions.
-
Advantages & Disadvantages:
-
Advantages: Inexpensive reagents, simple introduction, and mild deprotection conditions. The development of green protocols enhances its appeal.[9][10]
-
Disadvantages: The introduction of a new stereocenter can complicate NMR analysis. Its high sensitivity to acid limits its use in synthetic routes requiring acidic steps.
-
Trityl (Tr) Group
The trityl group is a bulky, acid-labile protecting group that can offer selective protection of primary amines and is also applicable to pyrazoles.
-
Introduction: The trityl group is introduced by reacting the pyrazole with trityl chloride (Tr-Cl) in the presence of a base like pyridine.[4]
-
Deprotection: The trityl group is highly sensitive to acid and can be removed with mild acidic reagents such as formic acid or trifluoroacetic acid (TFA).[4][11] Deprotection can also be achieved using Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or even lithium chloride in methanol.[4][12]
-
Stability: The trityl group is stable to basic and nucleophilic reagents.
-
Advantages & Disadvantages:
-
Advantages: High acid lability allows for very mild deprotection. Its steric bulk can sometimes be advantageous in directing reactions.
-
Disadvantages: The steric hindrance can sometimes lower the yield of the protection reaction. Its high acid sensitivity makes it incompatible with any acidic reaction steps.
-
Arylsulfonyl Groups (e.g., Tosyl)
Arylsulfonyl groups, such as the p-toluenesulfonyl (Tosyl or Ts) group, are robust protecting groups that are stable to a wide range of conditions.
-
Introduction: The tosyl group is typically introduced by reacting the pyrazole with tosyl chloride (Ts-Cl) in the presence of a base like triethylamine.[7]
-
Deprotection: The cleavage of the N-Tosyl group from pyrazoles can be challenging. However, methods developed for other N-tosyl heterocycles, such as the use of cesium carbonate in a mixture of THF and methanol, or reducing agents like samarium iodide, may be applicable.[13][14]
-
Stability: The tosyl group is very stable to acidic and oxidative conditions. It is generally stable to bases, although cleavage can occur under strongly basic conditions at elevated temperatures.
-
Advantages & Disadvantages:
-
Advantages: High stability to a broad range of synthetic conditions, making it suitable for lengthy and complex synthetic sequences.
-
Disadvantages: The harsh conditions often required for deprotection can limit its applicability, especially for sensitive substrates.
-
Comparative Data Summary
The following tables provide a comparative overview of the key features of these protecting groups for the pyrazole nitrogen.
Table 1: Stability Profile of N-Protected Pyrazoles
| Protecting Group | Acid Stability | Base Stability | Reductive Stability (e.g., H₂, Pd/C) | Oxidative Stability |
| Boc | Labile | Stable | Stable | Generally Stable |
| SEM | Stable | Stable | Stable | Stable |
| THP | Labile | Stable | Stable | Stable |
| Trityl | Highly Labile | Stable | Stable | Labile |
| Tosyl | Stable | Generally Stable | Stable | Stable |
Table 2: Introduction and Deprotection Methods with Typical Yields
| Protecting Group | Introduction Reagents | Typical Yield | Deprotection Reagents | Typical Yield |
| Boc | (Boc)₂O, Base (e.g., TEA, DMAP) | Good to Excellent[15] | TFA or HCl; NaBH₄/EtOH | Good to Excellent[5] |
| SEM | SEM-Cl, NaH | Good[5] | TBAF or HCl | High[7] |
| THP | DHP, Acid catalyst | Quantitative (Green method)[10] | Mild Acid (e.g., pTSA) | High |
| Trityl | Tr-Cl, Pyridine | Good[4] | Mild Acid (e.g., Formic Acid, TFA) | High[4] |
| Tosyl | Ts-Cl, Base (e.g., TEA) | Good to Excellent[16] | Cs₂CO₃/MeOH-THF; SmI₂ | Variable[13][14] |
Decision-Making Workflow for Protecting Group Selection
The choice of a protecting group is highly dependent on the planned synthetic route. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a pyrazole N-protecting group.
Experimental Protocols
Below are representative, detailed protocols for the introduction and deprotection of the commonly used Boc and SEM protecting groups.
General Workflow for Protection and Deprotection
Caption: General experimental workflow for pyrazole protection and deprotection.
Protocol 1: N-Boc Protection of a Substituted Pyrazole
This protocol describes a general method for the N-Boc protection of a pyrazole.[2]
Materials:
-
Substituted pyrazole (1 mmol)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1 mmol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)
Procedure:
-
Dissolve the substituted pyrazole (1 mmol) in dichloromethane in a round-bottom flask.
-
To the stirred solution at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
After 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected pyrazole.
Protocol 2: Deprotection of an N-SEM Protected Pyrazole using HCl
This protocol is a general procedure for the acidic cleavage of the SEM group.[7]
Materials:
-
N-SEM protected pyrazole
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the N-SEM protected pyrazole in ethanol.
-
Add a sufficient amount of concentrated hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting deprotected pyrazole by flash chromatography or recrystallization as needed.
Conclusion
The selection of an appropriate protecting group for the pyrazole nitrogen is a critical decision in the design of a synthetic route. The Boc group offers a good balance of stability and mild deprotection, making it a versatile choice for many applications. The SEM group provides exceptional stability for more demanding transformations, while the THP group is a cost-effective option for syntheses that avoid acidic conditions. The highly acid-labile Trityl group is ideal when extremely mild deprotection is required. The robust Arylsulfonyl groups are suited for lengthy syntheses where harsh conditions are unavoidable, provided a suitable deprotection strategy is available. By understanding the unique characteristics of each protecting group, researchers can navigate the complexities of pyrazole chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel pyrazole-containing molecules.
References
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Guijarro, D., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(29), 3145-3147. [Link]
-
Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1248-1251. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
Krasavin, M., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3326. [Link]
-
Organic Chemistry Portal. Trityl Protection. [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Szymański, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9353–9359. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Mezei, G., & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(32), 25141-25153. [Link]
-
ResearchGate. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. [Link]
-
Sardar, S., et al. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Journal of the Chemical Society of Pakistan, 34(6), 1534-1540. [Link]
-
Garg, H. G., & Kaur, N. (1972). Synthesis of N'-substituted arylsulfonylpyrazoles, their anthelmintic activity, and the cytotoxicity of some hydrazides. Journal of Medicinal Chemistry, 15(5), 554-555. [Link]
-
Liu, J., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(21), 5036. [Link]
-
ResearchGate. Selective Ring N-Protection of Aminopyrazoles. [Link]
-
Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602-1603. [Link]
-
Cee, V. J., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(40), 7547-7549. [Link]
-
Van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(1), 173-174. [Link]
-
Faria, J. V., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(1), 193-228. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Organic Communications, 15(2), 79-90. [Link]
-
Yus, M., & Behloul, C. (2016). Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. Letters in Organic Chemistry, 13(8), 589-592. [Link]
Sources
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazolo[3,4-b]pyridines: A Comparative Guide to Drug-Like Properties for the Modern Researcher
In the landscape of contemporary drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic system, demonstrating remarkable versatility across a spectrum of therapeutic targets.[1][2] This guide offers an in-depth, comparative analysis of the drug-like properties of 3-substituted pyrazolo[3,4-b]pyridines, juxtaposing them against other prominent heterocyclic scaffolds. By integrating experimental data with computational insights, we aim to provide researchers, scientists, and drug development professionals with a critical framework for evaluating and advancing these promising compounds.
The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine core is a bioisostere of the naturally occurring purine ring, a structural motif fundamental to numerous biological processes. This inherent similarity allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases, which are pivotal targets in oncology and inflammatory diseases.[3][4] The true power of this scaffold, however, lies in its modular nature. The presence of multiple diversity centers, particularly at the 3-position, allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[5]
Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a wide array of biological activities, including potent inhibition of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase IIα.[1][6] This multifaceted activity underscores the scaffold's potential in developing novel therapeutics for a range of complex diseases.[1]
A Head-to-Head Comparison: Pyrazolo[3,4-b]pyridines vs. Alternative Scaffolds
To provide a clear perspective on the drug-like properties of 3-substituted pyrazolo[3,4-b]pyridines, we present a comparative analysis with two other widely explored heterocyclic scaffolds in kinase inhibition: pyrazolo[3,4-d]pyrimidines and quinolines.
| Property | 3-Substituted Pyrazolo[3,4-b]pyridines | Pyrazolo[3,4-d]pyrimidines | Quinolines | Rationale for Comparison |
| Biological Activity (Kinase Inhibition) | Broad spectrum, with notable examples against CDKs, TRKs, and TBK1.[1][6][7] | Potent inhibitors of EGFR, VEGFR, and other tyrosine kinases.[3][8] | Established scaffold in numerous approved kinase inhibitors (e.g., Lapatinib, Bosutinib). | All three are prominent scaffolds in kinase inhibitor drug discovery, making a direct comparison of their potential highly relevant. |
| Synthetic Accessibility | Generally accessible through well-established multi-component reactions.[5] | Synthetically tractable, often from pyrazole precursors.[3] | Diverse synthetic routes are known, but can sometimes require more complex multi-step syntheses. | The ease and efficiency of synthesis directly impact the feasibility of generating diverse chemical libraries for screening and optimization. |
| Physicochemical Properties (Representative) | Generally favorable, with the ability to modulate properties through substitution at the 3-position. | Often exhibit good drug-like properties, though can be prone to solubility issues depending on substitution. | Can be more lipophilic, potentially leading to challenges with solubility and off-target effects. | Key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its developability as a drug. |
| ADMET Profile (General Trends) | Can be optimized for favorable ADMET profiles, with some derivatives showing good plasma stability.[6] | In silico studies suggest generally acceptable ADMET properties for many analogs.[4] | Can exhibit liabilities such as hERG inhibition and CYP450 interactions, requiring careful optimization. | Early assessment of ADMET properties is crucial to de-risk drug development projects and avoid late-stage failures. |
Deconstructing Drug-Likeness: A Multi-Parameter Assessment
A comprehensive evaluation of a compound's drug-like potential extends beyond simple activity measurements. Here, we delve into the key experimental and computational workflows used to assess the properties of 3-substituted pyrazolo[3,4-b]pyridines.
In Silico Profiling: The First Pass Filter
Computational methods provide an invaluable and high-throughput initial assessment of a compound's likely behavior in vivo.
Lipinski's Rule of Five serves as a foundational guideline for predicting oral bioavailability.[9] It stipulates that a compound is more likely to be orally active if it adheres to the following criteria:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
While a useful starting point, it's crucial to recognize that these are guidelines, not rigid laws. Many successful drugs, particularly in the kinase inhibitor space, exhibit properties that deviate from these rules.[10] More advanced computational models now incorporate a wider range of descriptors to provide a more nuanced "drug-likeness" score.[11][12]
A suite of computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[13] These models can flag potential liabilities such as:
-
Poor aqueous solubility
-
Low intestinal absorption
-
Inhibition of cytochrome P450 (CYP) enzymes , which can lead to drug-drug interactions
-
Potential for cardiotoxicity (hERG inhibition)
-
Mutagenicity (Ames test prediction) [14]
Caption: Workflow for in silico ADMET and drug-likeness prediction.
Experimental Validation: Grounding Predictions in Reality
While computational models are powerful, experimental validation is non-negotiable. The following assays are fundamental to characterizing the drug-like properties of novel compounds.
Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[15]
Protocol: Kinetic Solubility Assay (Turbidimetric Method) [16][17]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
A compound's ability to cross biological membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive permeability.[18][19]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [20][21]
-
Membrane Preparation: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: Prepare a donor plate containing the test compounds dissolved in buffer at a known concentration (e.g., 100 µM). Prepare an acceptor plate with fresh buffer.
-
Assay Assembly: Place the filter plate (with the artificial membrane) on top of the acceptor plate. Then, add the donor solution to the top of the filter plate.
-
Incubation: Incubate the assembled plate system for a defined period (e.g., 4-18 hours) at room temperature.
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Confirming that a compound interacts with its intended biological target is the cornerstone of drug discovery. For kinase inhibitors, this typically involves an in vitro kinase assay.[22][23]
Protocol: In Vitro Kinase Assay (Generic) [24][25][26]
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of MgCl2 and ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA) or by heat inactivation.
-
Detection: Quantify the extent of substrate phosphorylation using a suitable detection method. Common methods include:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction.
-
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Caption: A streamlined experimental workflow for assessing key drug-like properties.
Assessing a compound's effect on cell viability is crucial to distinguish between targeted anti-proliferative effects and general toxicity. The MTT assay is a widely used colorimetric method for this purpose.[27][28]
Protocol: MTT Cytotoxicity Assay [29][30][31]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Conclusion: A Privileged Scaffold with a Promising Future
The 3-substituted pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, makes it an attractive starting point for drug discovery campaigns. By employing a judicious combination of in silico profiling and robust experimental validation, researchers can efficiently navigate the complexities of drug development and unlock the full potential of this remarkable heterocyclic system. This guide provides a foundational framework for such endeavors, empowering scientists to make data-driven decisions and accelerate the journey from bench to bedside.
References
-
Díaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
El-Naggar, A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6598. [Link]
-
Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1594. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-460. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Examples of pyrazolo[3,4-b]pyridines with declared DNA-binding affinity and their biological evaluation. ResearchGate. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1416-1428. [Link]
-
Abdelgawad, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29285-29304. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 29). Lipinski's rule of five. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Lin, J., et al. (2019). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 10, 1228. [Link]
-
Kumar, D., et al. (2023). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]
-
Jagiello, K., et al. (2023). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. Molecules, 28(21), 7381. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved January 19, 2026, from [Link]
-
Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4501. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 19, 2026, from [Link]
-
Kuhlmann, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Johansson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Chen, B., et al. (2023). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics, 24(4), bbad219. [Link]
-
Dixit, S. R., et al. (2023). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics, 12(1), 1-8. [Link]
-
Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
Wager, T. T., et al. (2016). Present drug-likeness filters in medicinal chemistry during the hit and lead optimization process: How far can they be simplified?. Future Medicinal Chemistry, 8(11), 1257-1272. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Al-Warhi, T., et al. (2023). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Molecules, 28(13), 5195. [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved January 19, 2026, from [Link]
-
ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 19, 2026, from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved January 19, 2026, from [Link]
-
Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. Retrieved January 19, 2026, from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. PAMPA | Evotec [evotec.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. In vitro kinase assay [protocols.io]
- 25. In vitro kinase assay [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. clyte.tech [clyte.tech]
- 30. MTT (Assay protocol [protocols.io]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Catalysts for Suzuki Coupling: From Selection to Synthesis
The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this powerful transformation lies the palladium catalyst, the choice of which is paramount to achieving optimal yields, reaction times, and selectivity.[1] This guide provides a comprehensive comparison of commonly employed palladium catalysts, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
The efficacy of any palladium catalyst in a Suzuki coupling is dictated by its ability to efficiently navigate the catalytic cycle. This cycle, a cornerstone of organometallic chemistry, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The catalyst's structure, particularly the nature of its supporting ligands, profoundly influences the kinetics of each step.[5][6]
A successful catalyst must readily undergo oxidative addition with the organic halide, facilitate the transfer of the organic group from the organoboron reagent (transmetalation), and finally, reductively eliminate the desired biaryl product to regenerate the active Pd(0) species.[2][4] The choice of ligands, which can be bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), plays a crucial role in stabilizing the palladium center and promoting these transformations.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Leading Palladium Catalysts
The landscape of palladium catalysts for Suzuki coupling is diverse, ranging from simple palladium salts to sophisticated pre-catalyst systems. This section provides a comparative overview of some of the most prominent classes of catalysts, with a focus on their practical applications and performance.
First-Generation Catalysts: The Workhorses
Simple palladium sources like palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) represent the first generation of catalysts.[4] While often effective for simple aryl bromides and iodides, they can require higher catalyst loadings and elevated temperatures, particularly for more challenging substrates like aryl chlorides.[8] The use of "ligandless" conditions with Pd(OAc)₂ has also been explored to simplify reaction setup and avoid phosphine-related side reactions.[8]
Buchwald Palladacycle Precatalysts: Enhanced Activity and Stability
The development of palladacycle precatalysts by the Buchwald group marked a significant advancement in the field.[9] These air- and moisture-stable complexes feature a palladium center coordinated to a biarylphosphine ligand.[9] The different generations (G1, G2, G3, and G4) offer progressively enhanced activity, allowing for lower catalyst loadings and milder reaction conditions.[9] Second-generation (G2) precatalysts, for instance, can activate at room temperature with weak bases, simplifying experimental protocols.[9][10] The third and fourth generations are particularly effective for challenging couplings, including those with unstable boronic acids.
PEPPSI Catalysts: Robustness and Broad Substrate Scope
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ and co-workers, are another class of highly effective air- and moisture-stable precatalysts.[11] They feature a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) ligand and a stabilizing 3-chloropyridine ligand.[11] PEPPSI catalysts are known for their high efficiency, broad functional group tolerance, and applicability to a wide range of substrates, including electron-rich and electron-poor systems.[12] Variants like PEPPSI™-IPent have shown superior performance in sterically demanding reactions.
Homogeneous vs. Heterogeneous Catalysts: A Matter of Recyclability
The catalysts discussed above are primarily homogeneous, meaning they are soluble in the reaction medium. While highly active, their removal from the final product can be challenging.[13] Heterogeneous catalysts, where the palladium is supported on a solid matrix (e.g., carbon, silica, or polymers), offer the advantage of easy separation and potential for recycling.[14][15] However, the "true" nature of catalysis in these systems is often debated, with evidence suggesting that leached palladium species may be the active catalyst.[13][15] The choice between a homogeneous and heterogeneous system often depends on the specific application, balancing the need for high activity with the desire for catalyst recovery and product purity.[16][17]
Performance Data at a Glance
The following table summarizes the general performance characteristics of different palladium catalyst systems in Suzuki coupling reactions. It is important to note that direct quantitative comparison is challenging as optimal conditions can vary significantly.[1]
| Catalyst System | Typical Substrates | Catalyst Loading (mol%) | Temperature | Key Advantages |
| Pd(OAc)₂ / PPh₃ | Aryl Iodides, Bromides | 1-5 | 80-110 °C | Cost-effective, readily available |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides | 1-5 | 80-110 °C | Commercially available, well-established |
| Buchwald G2 Precatalysts | Aryl Chlorides, Bromides, Triflates | 0.1-2 | Room Temp - 80 °C | High activity, mild conditions, air-stable[9][10] |
| Buchwald G3/G4 Precatalysts | Challenging Aryl Chlorides, Unstable Boronic Acids | 0.05-1 | Room Temp - 60 °C | Very high activity, broad scope |
| PEPPSI™-IPr | Wide range of Aryl Halides and Boronic Acids | 0.5-2 | 60-100 °C | Air- and moisture-stable, broad functional group tolerance[12] |
| Pd on Carbon (Pd/C) | Aryl Iodides, Bromides | 1-10 | 80-120 °C | Heterogeneous, easily separable, reusable[18] |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for a typical Suzuki-Miyaura cross-coupling reaction. Optimization of the base, solvent, temperature, and reaction time is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Buchwald G2 XPhos Precatalyst, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.[7]
-
Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water) via syringe.[7]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.[7]
-
Purification: Concentrate the dried organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion: Selecting the Right Tool for the Job
The choice of a palladium catalyst for Suzuki coupling is a critical decision that can significantly impact the success of a synthetic campaign. While first-generation catalysts remain useful for simpler transformations, the advent of advanced precatalyst systems like the Buchwald palladacycles and PEPPSI catalysts has dramatically expanded the scope and utility of this reaction. By understanding the fundamental principles of the catalytic cycle and the specific advantages of each catalyst class, researchers can confidently select the optimal catalyst to achieve their synthetic goals efficiently and effectively.
References
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. Retrieved from [Link]
-
Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Israel Journal of Chemistry, 52(7), 675-684. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024, October 28). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lei, P., An, J., & Szostak, M. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3818–3825. Retrieved from [Link]
-
Wikipedia. (2023, November 13). PEPPSI. Retrieved from [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85468-85471. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Retrieved from [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Retrieved from [Link]
-
Ray, L., Shaikh, A. U., & Bielawski, C. W. (2010). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, 39(35), 8268-8277. Retrieved from [Link]
-
Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Israel Journal of Chemistry, 52(7), 675-684. Retrieved from [Link]
-
Gürbüz, N., Özdemir, İ., & Çetinkaya, B. (2006). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Journal of Molecular Catalysis A: Chemical, 258(1-2), 226-231. Retrieved from [Link]
-
Cele, Z. P., & Onwudiwe, D. C. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(9), 374. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Retrieved from [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organometallics, 34(21), 5239-5248. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Vantourout, J. C., Miras, H. N., & Watson, A. J. B. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 21(11), 1473. Retrieved from [Link]
-
Khan, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(2), 260. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddy, K. S., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 70(16), 6291–6298. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. Retrieved from [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
El-Sayed, M. A. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 117-124. Retrieved from [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. PEPPSI - Wikipedia [en.wikipedia.org]
- 12. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 13. qualitas1998.net [qualitas1998.net]
- 14. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions | Scilit [scilit.com]
- 15. mdpi.com [mdpi.com]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, a member of the biologically active pyrazolo[3,4-b]pyridine class, requires meticulous handling from acquisition to disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established chemical safety principles and regulatory compliance.
The core logic behind this protocol is risk mitigation. The pyrazolo[3,4-b]pyridine scaffold is a "privileged scaffold" in medicinal chemistry, known to interact with critical biological targets like kinases and DNA topoisomerase.[2][3][4] While the specific toxicological properties of this particular derivative may not be fully investigated, its structural alerts—a halogenated heterocyclic system—necessitate its classification as hazardous waste.[5]
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from close structural analogs, we can construct a reliable hazard profile.
Anticipated Hazard Profile:
| Hazard Class | Category | GHS Statement | Causality and Scientific Insight |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[6] | The brominated pyridine and pyrazole rings are electrophilic and can react with biological nucleophiles, leading to systemic toxicity. Absorption can occur through multiple routes. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] | Halogenated aromatic compounds can defat the skin and cause local inflammation upon contact. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[5][6] | The compound is likely a fine particulate solid, which can cause significant mechanical and chemical irritation to sensitive eye tissue. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6] | Inhalation of fine dust can irritate the mucous membranes and lining of the respiratory tract. |
| Environmental Hazard | Data Not Available | H412 (Anticipated): Harmful to aquatic life with long lasting effects.[7] | Brominated organic compounds are often persistent in the environment and can be toxic to aquatic organisms. Therefore, disposal into drains or rivers is strictly prohibited.[6][7] |
This compound is a halogenated organic chemical . This classification is critical for disposal, as co-mingling with non-halogenated waste streams can disrupt recycling processes and require more specialized, costly disposal methods.[8][9] Furthermore, improper incineration of mixed waste can generate highly toxic byproducts such as dioxins and hydrogen bromide gas.[10]
Personal Protective Equipment (PPE) Protocol
Based on the risk assessment, the following minimum PPE is mandatory when handling this compound, including during disposal procedures.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended for neat compound). | Provides a barrier against dermal absorption and skin irritation.[11] Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against dust particles and potential splashes causing serious eye irritation.[6] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[11] |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of the solid compound or its solutions should be done in a fume hood to prevent inhalation of dust or vapors.[6][11] |
Step-by-Step Waste Collection and Disposal Procedure
Disposal must never involve drains or regular trash.[12][13] All waste generated must be collected as hazardous chemical waste and managed through your institution's Environmental Health & Safety (EHS) department.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish an SAA.[14] This is a designated location within the lab where waste is stored prior to EHS pickup. The SAA must be under the control of laboratory personnel and away from sources of ignition or high traffic.
Step 2: Prepare the Correct Waste Container
-
Waste Type: This compound and materials contaminated with it are classified as Halogenated Organic Waste .[8][9]
-
Container Selection:
-
For Solid Waste (e.g., residual compound, contaminated filter paper, weighing boats): Use a sealable, wide-mouth High-Density Polyethylene (HDPE) or glass container.
-
For Liquid Waste (e.g., solutions in organic solvents, first rinses from decontamination): Use a sealable, chemically compatible HDPE or glass container with a screw cap. The container must be stored in secondary containment (a spill tray) to prevent leaks.[12][14]
-
-
Critical Note: Never mix halogenated waste with non-halogenated waste streams.[8]
Step 3: Label the Waste Container
Proper labeling is a regulatory requirement and essential for safety. Before adding any waste, affix a completed EHS-provided hazardous waste label to the container.[12] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste this compound" .
-
If it's a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: 99%, this compound: 1%").
-
The date the first drop of waste was added.
Step 4: Accumulate Waste Safely
-
Add waste to your labeled container.
-
Keep the container closed at all times except when actively adding waste.[13][14] This prevents the release of vapors and potential spills.
-
Do not overfill the container. A safe maximum is 90% of its capacity.[15]
-
Store the container in your designated SAA, segregated from incompatible materials like strong oxidizing agents, strong bases, or strong reducing agents.[5]
Step 5: Decontaminating Empty Containers
An empty container that held this compound is still considered hazardous waste.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate).[13]
-
Collect First Rinse: The first rinse must be collected and disposed of as liquid halogenated hazardous waste.[12]
-
Subsequent Rinses: Subsequent rinses may be collected with the first or disposed of according to your institution's specific guidelines.
-
Final Disposal: After triple rinsing and air-drying, completely deface or remove the original label.[12] The clean, de-labeled container can then typically be disposed of as solid waste or with laboratory glass.
Step 6: Arranging for Final Disposal
Once your waste container is full (or has been in the SAA for the maximum allowed time, often 6-12 months), request a pickup from your institution's EHS office.[14][16] EHS professionals will then transport the waste for final disposal, which for halogenated compounds is typically high-temperature incineration at a licensed facility.[10] This method ensures the complete destruction of the compound and prevents the formation of toxic byproducts.
Spill Management Protocol
Accidents happen. A clear, immediate plan is essential.
-
Alert Personnel: Notify others in the lab immediately.
-
Assess the Spill: For a small spill (<100 mL or a few grams) that you are trained to handle:
-
Ensure you are wearing the full, appropriate PPE.
-
Prevent the spill from spreading or entering any drains.[7]
-
Solid Spill: Gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep up the material and place it in your solid halogenated waste container.[17]
-
Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into your solid halogenated waste container.[11]
-
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water. All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.
-
Large Spills: For large spills, or any spill you are not comfortable cleaning, evacuate the area, secure it to prevent entry, and contact your institution's EHS or emergency response team immediately.[8]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe management and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025, May 21).
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center.
- Ace Waste.
- A2B Chem. This compound.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
- Apollo Scientific Ltd. (2017, July 10). SAFETY DATA SHEET - 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE.
- Jubilant Ingrevia.
- ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities.
- ResearchGate. (2025, October 13).
- PubMed. (2025, November 20). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- ResearchGate. (2025, November 29). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- PubMed Central. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-TETRAHYDRO-PYRAN.
- Avantor. (2011, August 29).
- ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.
- University of Wyoming. Chemical Process SOP Example - BrdU.
- Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Pyridine.
- Braun Research Group, University of Illinois Urbana-Champaign.
- University of Wisconsin-Milwaukee.
- ResearchGate. (2017, June 4).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- PubMed. (2023, July 11).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uakron.edu [uakron.edu]
- 10. researchgate.net [researchgate.net]
- 11. uwyo.edu [uwyo.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. vumc.org [vumc.org]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ethz.ch [ethz.ch]
- 16. danielshealth.com [danielshealth.com]
- 17. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Comprehensive Safety & Handling Guide: 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety measure. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of researchers and the integrity of the research environment.
Hazard Assessment and Chemical Profile
The primary hazards are associated with the brominated pyrazolopyridine core. Data from analogous compounds, such as 3-Bromo-1H-pyrazolo[3,4-b]pyridine and 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, provide a strong basis for our safety protocols.[1][2]
Inferred Hazard Profile:
| Hazard Classification | Description | Rationale & Authoritative Source |
| Acute Toxicity, Oral (Category 3-4) | Harmful or toxic if swallowed. | The parent compound, 3-Bromo-1H-pyrazolo[3,4-b]pyridine, is classified as Acute Toxicity 3 (Oral).[2] A methylated analogue is classified as Category 4. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. Direct contact can lead to redness, inflammation, and discomfort. | Analogous brominated pyridines and pyrazolopyridines are known skin irritants.[1] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. Airborne particles or direct contact can result in significant eye damage. | This is a consistent hazard classification for similar brominated heterocyclic compounds. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation. As a solid, inhalation of dust can irritate the respiratory tract. | The methylated analogue is classified as a respiratory irritant. |
| Chronic Effects | The toxicological properties have not been fully investigated. | The absence of long-term exposure data necessitates handling with a high degree of caution.[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a checklist but a dynamic risk assessment. The following recommendations are the minimum required for handling this compound in solid form.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][3] They provide a seal around the eyes to protect against airborne dust and accidental splashes.
-
Face Shield: When handling larger quantities (>5 g) or when there is a significant risk of splashing during solution preparation, a face shield must be worn in addition to chemical splash goggles.[4][5]
Skin and Body Protection
-
Gloves: Nitrile gloves are the standard recommendation. For extended operations or when handling solutions, double-gloving is advised. Causality: The outer glove absorbs the initial contamination, allowing for its safe removal without compromising the barrier of the inner glove. Always inspect gloves for tears or pinholes before use.[1]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists, is required. This protects against accidental spills on clothing and skin.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Perforated shoes or sandals are strictly forbidden in the laboratory.[6]
Respiratory Protection
All handling of solid this compound must be performed inside a certified chemical fume hood to contain dust and vapors.[1][7]
-
For standard weighing and transfer: No respiratory protection is needed if work is conducted within a fume hood.
-
For large quantities or spill cleanup: If a significant amount of dust is generated, an N95 (US) or FFP2 (EU) rated respirator should be used, even within a fume hood, to minimize inhalation risk.
Operational Plan: Step-by-Step Handling Workflow
This protocol ensures that the compound is handled with minimal exposure risk at every stage.
Pre-Handling
-
Designate an Area: Clearly designate an area for handling the compound, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper/boats, reaction vessel) before retrieving the chemical.
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification sticker and the airflow monitor indicates it is functioning correctly.
Handling the Solid
-
Don PPE: Put on all required PPE as described in Section 2.
-
Weighing: Tare the balance with your weigh boat. Gently tap the reagent bottle to dispense the desired amount of solid. Avoid shaking or using forceful actions that could generate dust.
-
Transfer: Use a powder funnel to transfer the solid into the reaction vessel.
-
Immediate Cleanup: As soon as the transfer is complete, close the primary container and wipe down the spatula and any surfaces with a damp cloth or towel to collect any residual dust. Dispose of the wipe in the designated solid hazardous waste container.
Post-Handling
-
Decontaminate: Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Spill and Disposal Plans
Emergency Spill Procedures
-
Small Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a wet paper towel, and dispose of the towel in the same waste container.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the facility's safety officer immediately.
-
Prevent entry into the affected area.
-
Allow only trained emergency personnel to conduct the cleanup.
-
Waste Disposal Plan
The disposal of brominated organic compounds is subject to strict environmental regulations.[8]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, silica gel) must be collected in a clearly labeled, sealed hazardous waste container. The label must read "Hazardous Waste: Brominated Organic Solid" and list the chemical name.
-
Liquid Waste: Reaction mixtures and solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.
-
Rationale: Brominated compounds can form hydrobromic acid (HBr) and potentially polybrominated dibenzodioxins/furans (PBDD/Fs) upon improper incineration.[9][10] Segregating this waste ensures it is sent to a facility equipped to handle halogenated materials, typically using high-temperature incineration with advanced scrubber systems to neutralize acidic gases.[8][10]
References
- Vertex AI Search Result 1.
- Jubilant Ingrevia Limited. (2024, February 6).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
- U.S. Environmental Protection Agency. (1983, December).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Joshi, G., & Adimurthy, S. (n.d.). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium.
- BenchChem. (2025).
- Avantor. (2011, August 29).
- Sentro Tech. (n.d.). What Personal Protective Equipment (Ppe) Is Recommended For Benchtop Furnace Use?.
- Thermo Fisher Scientific. (2025, December 18).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 3).
- Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
- ResearchGate. (2025, August 6).
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Washington State University. (n.d.).
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyridine AldrichCPR.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine.
- MDPI. (2022, March 30).
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. 3-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 68618-36-0 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
